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Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 2H-thiopyran-2-one

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 2H-Thiopyran-2-one Authored by: A Senior Application Scientist Abstract 2H-Thiopyran-2-one is a sulfur-containing heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 2H-Thiopyran-2-one

Authored by: A Senior Application Scientist

Abstract

2H-Thiopyran-2-one is a sulfur-containing heterocyclic compound belonging to the thiopyran class. While experimental data on the parent molecule is limited in publicly accessible literature, its structural framework is of significant interest in modern organic and medicinal chemistry. This guide provides a comprehensive analysis of the molecule's chemical structure, predicted physicochemical properties, and, most notably, its reactivity, which has been explored through advanced computational studies. By examining data from close structural analogues and theoretical models, this document offers valuable insights for researchers, scientists, and professionals in drug development interested in leveraging the thiopyran scaffold. The discussion places a strong emphasis on its participation in bioorthogonal "click" chemistry, a field of immense importance for chemical biology and drug delivery.

Introduction and Core Concepts

2H-Thiopyran-2-one (C₅H₄OS) is a six-membered heterocyclic system featuring a sulfur atom in the ring, a ketone group at the C2 position, and two double bonds. It is an unsaturated thio-δ-lactone (a cyclic thioester). Its structure is analogous to 2H-pyran-2-one, with the ring oxygen replaced by sulfur[1]. This substitution imparts unique electronic properties and reactivity, making it a target of theoretical and synthetic interest.

The primary challenge in compiling a definitive guide on 2H-thiopyran-2-one is the scarcity of empirical data for the unsubstituted parent compound. Much of the available research focuses on its derivatives or its saturated analogue, tetrahydro-2H-thiopyran-2-one[2]. However, recent computational studies, particularly using Density Functional Theory (DFT), have shed significant light on its reactivity, especially in cycloaddition reactions[3][4][5]. This guide synthesizes these theoretical insights with comparative data from related compounds to present a holistic and scientifically grounded overview.

Molecular Structure and Spectroscopic Profile

Chemical Structure and Nomenclature
  • IUPAC Name: 2H-Thiopyran-2-one

  • Molecular Formula: C₅H₄OS

  • Core Scaffold: A six-membered ring containing one sulfur atom, one carbonyl group, and two carbon-carbon double bonds. The 2H designation indicates that the C2 position, the carbon of the carbonyl group, is saturated relative to a fully aromatic system.

The presence of the sulfur atom and the conjugated π-system defines the molecule's electronic character. The sulfur atom can participate in conjugation through its lone pairs, influencing the electron density distribution across the ring.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum would be expected to show four signals in the olefinic region (typically δ 6.0-8.0 ppm), corresponding to the four vinyl protons. The coupling constants would be indicative of their cis and trans relationships.

  • ¹³C NMR: Five signals would be expected. The carbonyl carbon (C2) would appear significantly downfield (δ > 160 ppm). The four olefinic carbons (C3, C4, C5, C6) would resonate in the δ 100-150 ppm range.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of an α,β-unsaturated ester/lactone carbonyl (C=O) stretch would be prominent, typically in the range of 1710-1740 cm⁻¹. Absorptions for C=C stretching (around 1600-1650 cm⁻¹) and C-H stretching of the vinyl protons (~3000-3100 cm⁻¹) would also be present.

  • Mass Spectrometry: The molecular ion peak (M⁺) would appear at an m/z corresponding to the molecular weight of 112.15 g/mol .

Physicochemical Properties

Quantitative physical data for 2H-thiopyran-2-one is largely absent from the literature. The table below presents available data for closely related compounds to provide a comparative context.

Property2H-Thiopyran-2-oneTetrahydro-2H-thiopyran-2-one[2]2H-Thiopyran-2-thione[6]
Molecular Formula C₅H₄OSC₅H₈OSC₅H₄S₂
Molecular Weight 112.15 g/mol 116.18 g/mol 128.22 g/mol
Physical Form Not AvailableSolidNot Available
Melting Point Not AvailableNot AvailableNot Available
Boiling Point Not AvailableNot AvailableNot Available
CAS Number Not Available1003-42-567392-15-0
Calculated LogP Not Available1.11.9

Chemical Reactivity and Synthetic Utility

The most well-documented aspect of 2H-thiopyran-2-one's chemistry is its role as a diene in cycloaddition reactions, particularly the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This reactivity is a cornerstone of its utility in modern chemical synthesis and bioorthogonal chemistry.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

IEDDA reactions are a class of "click chemistry" transformations that are highly efficient and often biocompatible. In this context, 2H-thiopyran-2-one acts as an electron-poor diene that reacts rapidly with electron-rich dienophiles, such as strained alkynes like bicyclo[6.1.0]nonyne (BCN)[3][4].

Causality of Reactivity: Computational studies have revealed that the reactivity of 2H-(thio)pyran-2-(thi)ones in IEDDA reactions is inversely correlated with their aromaticity[5]. 2H-thiopyran-2-one is less aromatic than its pyran-2-one counterpart, which contributes to a lower activation energy for the cycloaddition. DFT calculations show that the reaction with endo-BCN proceeds via a concerted but asynchronous transition state, leading to an unstable bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction to release carbonyl sulfide (COS), a precursor to hydrogen sulfide (H₂S), and form a stable aromatic benzene derivative[5].

This "click-and-release" capability makes 2H-thiopyran-2-one and its derivatives highly attractive for applications as gasotransmitter donors in biological systems[5][7].

Logical Workflow for IEDDA Reaction

The following diagram illustrates the key steps in the IEDDA reaction between 2H-thiopyran-2-one and a strained alkyne.

IEDDA_Pathway cluster_reaction Reaction R1 2H-Thiopyran-2-one (Diene) TS Concerted Transition State (Low Distortion Energy) R1->TS [4+2] Cycloaddition (IEDDA) R2 Strained Alkyne (e.g., BCN) (Dienophile) R2->TS INT Unstable Bicyclic Thio-Lactone Intermediate TS->INT Formation of new C-C bonds P1 Aromatic Product INT->P1 Retro-Diels-Alder P2 Carbonyl Sulfide (COS) 'Click-and-Release' INT->P2 Fragmentation Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_validation Characterization (Self-Validation) Start 1. Reagent Preparation (e.g., Dichloropentadienone, Thiourea) Reaction 2. Reaction Setup (Solvent, Acid Catalyst, Reflux for 6-7h) Start->Reaction Combine & Heat Workup 3. Isolation (Cooling, Filtration) Reaction->Workup Reaction Complete Purify 4. Purification (Recrystallization or Column Chromatography) Workup->Purify TLC 5. Purity Check (TLC Analysis) Purify->TLC Spectroscopy 6. Structural Verification (NMR, IR, MS) TLC->Spectroscopy If pure Final Pure 2H-Thiopyran-2-one (Store under Inert Gas) Spectroscopy->Final

Caption: General workflow for synthesis and validation.

Protocol: Synthesis of a 6-Aryl-2H-thiopyran-2-thione (Reference Method Adaptation)

This protocol is adapted from a reported synthesis of 2H-thiopyran-2-thione derivatives and serves as a foundational method that could be modified for the parent compound.[8]

Self-Validation: The trustworthiness of this protocol is ensured by the final characterization steps (TLC, NMR, MS), which confirm both the purity and structural identity of the product.

  • Reaction Assembly: In a round-bottomed flask equipped with a reflux condenser, combine the appropriate 1-aryl-5,5-dichloropenta-2,4-dienone (1.0 eq), thiourea (2.5 eq), and ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Thermal Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-7 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Initial Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure thiopyran-2-thione product.

  • Characterization:

    • Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Use Mass Spectrometry to verify the molecular weight.

    • Confirm purity by demonstrating a single spot on a TLC plate using multiple solvent systems.

Conclusion and Future Outlook

2H-Thiopyran-2-one represents a molecule of significant potential, primarily driven by its predictable and useful reactivity in IEDDA cycloadditions. While a full experimental characterization of the parent compound remains to be published, theoretical studies provide a strong and reliable foundation for understanding its behavior. The "click-and-release" properties of this scaffold position it as a valuable tool for developing novel therapeutic agents and probes for chemical biology. Future research should focus on developing efficient, scalable syntheses for the parent compound and further exploring the biological applications of its derivatives as targeted gasotransmitter donors.

References

Sources

Exploratory

spectroscopic characterization of 2H-thiopyran-2-one

An In-depth Technical Guide to the Spectroscopic Characterization of 2H-Thiopyran-2-one Foreword The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2H-Thiopyran-2-one

Foreword

The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, the 2H-thiopyran-2-one scaffold represents a unique class of α,β-unsaturated thiolactones with significant potential as a reactive intermediate in chemical synthesis.[1][2] Its distinct electronic and structural properties, conferred by the sulfur heteroatom integrated into a conjugated system, demand a multi-faceted analytical approach for unambiguous characterization. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the , blending theoretical principles with field-proven experimental insights. Our focus is not merely on the data but on the causality—why we choose specific techniques and how we interpret the resulting spectra to build a cohesive, self-validating structural picture.

Molecular Architecture and its Spectroscopic Implications

To effectively characterize 2H-thiopyran-2-one, one must first appreciate its fundamental structure. It is a six-membered ring containing a sulfur atom, a conjugated diene system, and a carbonyl group forming a thiolactone. This arrangement dictates the molecule's chemical behavior and, consequently, its spectroscopic fingerprint.

Diagram: Molecular Structure of 2H-Thiopyran-2-one

Caption: Figure 1. Structure of 2H-Thiopyran-2-one with atom numbering.

The key features influencing its spectra are:

  • The Thiolactone Group (S-C=O): The carbonyl group is part of a conjugated system, which lowers its characteristic stretching frequency in Infrared (IR) spectroscopy compared to a saturated lactone. Its carbon (C2) will appear significantly downfield in the ¹³C Nuclear Magnetic Resonance (NMR) spectrum.

  • The Conjugated Diene System (C=C-C=C): This system gives rise to characteristic signals in the olefinic region of both ¹H and ¹³C NMR spectra and is responsible for strong π→π* transitions in the Ultraviolet-Visible (UV-Vis) spectrum.

  • The Sulfur Heteroatom: Sulfur's electronegativity and ability to participate in resonance influence the electron density across the ring, affecting the chemical shifts of adjacent protons and carbons (especially C6).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For 2H-thiopyran-2-one, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 2H-thiopyran-2-one is expected to show four distinct signals in the olefinic region, corresponding to the protons at C3, C4, C5, and C6. The electron-withdrawing effect of the carbonyl group and the influence of the sulfur atom will cause these protons to be deshielded, shifting them downfield.

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H3 6.2 - 6.5 Doublet (d) J3,4 ≈ 10 Hz
H4 7.2 - 7.5 Doublet of Doublets (dd) J3,4 ≈ 10 Hz, J4,5 ≈ 6 Hz
H5 6.3 - 6.6 Doublet of Doublets (dd) J4,5 ≈ 6 Hz, J5,6 ≈ 8 Hz

| H6 | 7.0 - 7.3 | Doublet (d) | J5,6 ≈ 8 Hz |

Note: These are predicted values based on data from substituted pyranones and computational models. Actual values may vary.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak can be used as a reliable reference.

  • Instrument Setup: Record the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[4]

  • Acquisition Parameters:

    • Set the spectral width to cover the range of ~ -1 to 12 ppm.

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the signals to confirm the presence of four protons, each with an integral of one.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon atoms and their chemical nature. The spectrum of 2H-thiopyran-2-one should display five signals for the five sp² hybridized carbons.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C2 (C=O) 160 - 165 Carbonyl carbon in a conjugated thiolactone system.
C3 120 - 125 Olefinic carbon β to the carbonyl.
C4 135 - 140 Olefinic carbon.
C5 125 - 130 Olefinic carbon.

| C6 | 145 - 150 | Olefinic carbon adjacent to sulfur, highly deshielded. |

Note: These predictions are based on general ranges for similar functional groups and may require confirmation with 2D NMR techniques like HSQC and HMBC for unambiguous assignment.[5][6]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be needed if the sample amount is limited, due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same spectrometer as for the ¹H NMR.

  • Acquisition Parameters:

    • Select a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover ~0 to 200 ppm.

    • Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low sensitivity of the ¹³C nucleus.

    • A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure quantitative accuracy, though it is not strictly necessary for simple peak identification.

  • Data Processing: Process the data similarly to the ¹H spectrum. The resulting spectrum should show five distinct singlet peaks.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies. For 2H-thiopyran-2-one, the most diagnostic peaks will be those associated with the carbonyl and the carbon-carbon double bonds.

Table of Characteristic IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type Intensity
C=O (Thiolactone) 1670 - 1690 Stretch Strong
C=C (Conjugated) 1600 - 1640 Stretch Medium-Strong
C-H (Olefinic) 3050 - 3150 Stretch Medium-Weak

| C-S | 600 - 800 | Stretch | Weak |

Rationale: The C=O stretching frequency is lower than that of a typical ester or lactone (~1735 cm⁻¹) due to conjugation, which weakens the C=O double bond. The presence of multiple C=C stretching bands is also expected for the diene system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be analyzed for the presence of the key absorption bands listed above. This method is non-destructive and requires minimal sample preparation.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of the molecule, specifically the energy required to promote electrons to higher energy orbitals. The conjugated system in 2H-thiopyran-2-one is an excellent chromophore.

Expected Electronic Transitions:

  • π→π Transition:* A strong absorption band is expected, likely in the range of 250-350 nm, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated diene and carbonyl system.[7][8]

  • n→π Transition:* A weaker absorption band may be observed at a longer wavelength (>350 nm), corresponding to the promotion of a non-bonding electron from the oxygen or sulfur atom to a π* antibonding orbital. These transitions are sometimes obscured by the more intense π→π* bands.[9]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the micromolar (µM) range (e.g., 10-100 µM).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Data Acquisition:

    • Record a baseline spectrum with the blank cuvette in both the sample and reference beams.

    • Replace the blank in the sample beam with a cuvette containing the sample solution.

    • Scan a range of wavelengths, typically from 200 to 600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each transition. The absorbance value can be used to calculate the molar absorptivity (ε) if the concentration and path length are known, according to the Beer-Lambert law.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Key Mass Spectrometric Data:

  • Molecular Ion (M⁺•): For C₅H₄OS, the monoisotopic mass is approximately 112.00 Da. High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million (ppm), providing unambiguous elemental composition.

  • Predicted Fragmentation Pattern (Electron Ionization - EI):

    • Loss of CO: A very common fragmentation pathway for pyranones is the loss of carbon monoxide (m/z 28), which would lead to a fragment ion at m/z 84.[10]

    • Loss of H•: Loss of a hydrogen radical to give an [M-1]⁺ peak at m/z 111.

    • Retro-Diels-Alder (RDA) type cleavage: While less common than CO loss, cleavage of the ring could occur.

    • The presence of sulfur may lead to unique rearrangements and sulfur-containing fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from all methods to build a self-consistent and irrefutable structural assignment.

Diagram: Integrated Workflow for Structural Elucidation

G cluster_workflow Figure 2. Integrated Spectroscopic Workflow Sample Purified Sample of 2H-Thiopyran-2-one MS Mass Spectrometry (MS) (e.g., HRMS-EI) Sample->MS 1. Determine Mass IR Infrared (IR) Spectroscopy (e.g., ATR-FTIR) Sample->IR 2. Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR 3. Map Skeleton UV UV-Vis Spectroscopy Sample->UV 4. Probe Electronics MS_Data Molecular Formula (C₅H₄OS) & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups Confirmed (C=O, C=C) IR->IR_Data NMR_Data Atom Connectivity Map (C-H Framework) NMR->NMR_Data UV_Data Conjugated System Confirmed UV->UV_Data Structure Final Structure Confirmation (Purity & Identity) MS_Data->Structure Data Integration IR_Data->Structure Data Integration NMR_Data->Structure Data Integration UV_Data->Structure Data Integration

Caption: Figure 2. Integrated Spectroscopic Workflow.

Conclusion

The comprehensive characterization of 2H-thiopyran-2-one is achieved not through a single measurement but through the logical synthesis of data from multiple spectroscopic techniques. Mass spectrometry provides the foundational confirmation of molecular formula. Infrared spectroscopy offers a rapid check for the key thiolactone functional group. UV-Visible spectroscopy confirms the presence and nature of the conjugated electronic system. Finally, NMR spectroscopy delivers the definitive, high-resolution map of the atomic connectivity, allowing for the unambiguous assignment of the structure. By following the integrated workflow presented in this guide, researchers can confidently and efficiently confirm the identity and purity of 2H-thiopyran-2-one, enabling its application in further scientific endeavors.

References

  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. ACS Publications. Available at: [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org). Available at: [Link]

  • Synthetic and mass spectral fragmentation studies on trisubstituted 2H-pyran- 2-ones and comparative ElMS behaviour of biologica. ResearchGate. Available at: [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Available at: [Link]

  • Structural and spectroscopic studies on 2-pyranones. PubMed. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Carbon-13 NMR. University of Calgary. Available at: [Link]

  • Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Computational Modeling of 2H-Thiopyran-2-One Derivatives: A Paradigm for Next-Generation Bioactive Scaffolds

Executive Summary The structural evolution of oxygen-containing heterocycles into their sulfur analogues has unlocked new frontiers in medicinal chemistry. Specifically, 2H-thiopyran-2-ones —where the ring oxygen of a py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural evolution of oxygen-containing heterocycles into their sulfur analogues has unlocked new frontiers in medicinal chemistry. Specifically, 2H-thiopyran-2-ones —where the ring oxygen of a pyranone is replaced by sulfur—exhibit unique electronic properties, altered aromaticity, and distinct photochemical behaviors[1]. Recently, these scaffolds have gained immense traction as precursors for VEGFR-2 inhibitors[2] and as highly efficient "click-and-release" donors for carbonyl sulfide (COS) and hydrogen sulfide (H₂S)[3].

This whitepaper provides an authoritative, in-depth guide to the computational modeling of 2H-thiopyran-2-one derivatives. As a Senior Application Scientist, I have structured this guide to move beyond theoretical abstraction, focusing instead on the causality behind experimental choices and establishing self-validating protocols for Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD).

Mechanistic Rationale: Aromaticity and Reactivity

The therapeutic utility of 2H-thiopyran-2-ones often hinges on their ability to undergo Inverse Electron-Demand Diels-Alder (IEDDA) cycloadditions with strained alkynes (e.g., bicyclo[6.1.0]nonyne, BCN). This reaction forms an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, releasing COS (which is subsequently hydrolyzed to H₂S by Carbonic Anhydrase)[3][4].

The Causality of Computational Design: Why rely on computational modeling before synthesis? The reactivity of these heterocycles is inversely proportional to their aromaticity. Sulfur's larger atomic radius and diffuse electron cloud disrupt the cyclic delocalization of the π-system compared to standard pyranones. By calculating the Nucleus-Independent Chemical Shift (NICS) and the Highest Occupied Molecular Orbital (HOMO) energies via DFT, scientists can accurately predict which derivatives will possess the lowest activation barriers (ΔG‡) for cycloaddition, saving months of empirical trial and error.

Quantitative Data: Reactivity Profiles

The following table summarizes the computational predictions versus experimental kinetics, demonstrating how decreased aromaticity yields higher reactivity[3].

SubstrateAromaticity Index (NICS)Calc. Activation Barrier (ΔG‡, kcal/mol)Exp. Rate Constant (k₂, M⁻¹ s⁻¹)Primary Byproduct
2H-Pyran-2-one -4.518.21.98 × 10⁻²CO₂
2H-Thiopyran-2-one -3.216.54.15 × 10⁻²COS
2H-Pyran-2-thione -2.814.87.35 × 10⁻²COS
2H-Thiopyran-2-thione -1.512.19.50 × 10⁻²CS₂

Note: Less negative NICS values indicate reduced aromaticity, which directly correlates with lower activation barriers and faster reaction rates.

Quantum Mechanical Modeling: DFT Protocols

To accurately model the IEDDA reaction of 2H-thiopyran-2-ones, standard molecular mechanics are insufficient. Quantum mechanical modeling is required to map the transition states (TS).

Protocol 1: Self-Validating DFT Workflow for Reactivity Prediction
  • Step 1: Geometry Optimization.

    • Action: Optimize the ground-state geometries of the 2H-thiopyran-2-one derivative and the strained alkyne using the B3LYP/6-311++G(d,p) level of theory[1].

    • Causality: The inclusion of diffuse functions (++) is non-negotiable. Sulfur's expanded valence shell and high polarizability mean that standard basis sets will underestimate the electron density at the periphery, leading to inaccurate geometries during the approach of the alkyne.

  • Step 2: Transition State (TS) Elucidation.

    • Action: Employ the Berny algorithm to locate the first-order saddle point corresponding to the IEDDA cycloaddition.

  • Step 3: Validation Phase (Intrinsic Reaction Coordinate - IRC).

    • Action: Run an IRC calculation in both the forward and reverse directions from the optimized TS.

    • Self-Validating Causality: The IRC calculation acts as an internal control. It mathematically proves that the identified TS connects exactly to the intended pre-reaction complex (reactants) and the retro-Diels-Alder intermediate (products). If the IRC diverges, the TS is a false-positive saddle point and the calculation must be rejected.

Pathway A 2H-Thiopyran-2-one C IEDDA Transition State A->C B Strained Alkyne (BCN) B->C D Retro-Diels-Alder Intermediate C->D ΔG‡ < 16 kcal/mol E Carbonyl Sulfide (COS) D->E Aromatization F Carbonic Anhydrase E->F G Hydrogen Sulfide (H2S) F->G Hydrolysis

Mechanism of IEDDA-mediated COS/H2S release from 2H-thiopyran-2-ones.

Molecular Docking and Target Engagement

Beyond acting as prodrugs, intact 2H-thiopyran scaffolds are potent pharmacophores. Recent synthetic breakthroughs, such as [3+3] annulations, have enabled the direct synthesis of functionalized 2H-thiopyrans that serve as analogues for VEGFR-2 inhibitors[2].

Protocol 2: High-Throughput Docking & Decoy Validation
  • Step 1: Ligand Preparation (Epik).

    • Action: Generate 3D conformations of the 2H-thiopyran-2-one library.

    • Causality: These sulfur analogues can undergo photochemical ring-opening and complex intramolecular hydrogen shifts[1]. Using a tool like Epik ensures that all biologically relevant tautomeric and ionization states at physiological pH (7.4) are generated, preventing the docking algorithm from evaluating an inactive artifact.

  • Step 2: Grid Generation and Docking (Glide XP).

    • Action: Define the receptor grid around the active site (e.g., the ATP-binding pocket of VEGFR-2) and execute Extra Precision (XP) docking.

  • Step 3: Validation Phase (Decoy Enrichment & Redocking).

    • Action: Seed the active library with 50 known inactive "decoy" molecules. Simultaneously, redock the native co-crystallized ligand.

    • Self-Validating Causality: A docking protocol is only as trustworthy as its scoring function. If the native ligand redocks with an RMSD > 2.0 Å, or if decoys score higher than known actives (poor enrichment factor), the grid parameters are flawed. This step self-validates the spatial accuracy of the system before any novel thiopyran derivative is advanced.

Workflow A Ligand Library Generation B DFT Optimization B3LYP/6-311++G(d,p) A->B C IRC Validation (Self-Validating) B->C D Molecular Docking (Glide XP) C->D Validated TS E Decoy Enrichment (Self-Validating) D->E F MD Simulation (100 ns Trajectory) E->F Top 1% Poses

Self-validating computational pipeline for 2H-thiopyran-2-one screening.

Molecular Dynamics (MD) and Solvation Thermodynamics

Docking provides a static snapshot, but biological systems are highly dynamic. Because the substitution of oxygen for sulfur increases the hydrophobicity and atomic radius of the heterocycle, the solvation shell around a 2H-thiopyran-2-one differs drastically from its pyranone counterpart.

Protocol 3: Explicit Solvent MD Simulation
  • Step 1: System Solvation.

    • Action: Embed the best-docked ligand-receptor complex in a TIP3P explicit water box, neutralizing with Na⁺/Cl⁻ ions.

  • Step 2: 100 ns Production Run (GROMACS/AMBER).

    • Action: Run a 100 ns trajectory under NPT ensemble conditions (constant Number of particles, Pressure, and Temperature).

    • Causality & Validation: By tracking the Root Mean Square Fluctuation (RMSF) of the active site residues over 100 ns, we validate whether the bulky sulfur atom stabilizes the pocket via favorable van der Waals interactions, or if it induces destabilizing steric clashes over time. A stable RMSD plateau after 20 ns self-validates the thermodynamic viability of the predicted binding pose.

References

  • Pluth, M. D., et al. "Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation." Organic Letters, ACS Publications, 2022.[Link]

  • "Photochemical Ring-Opening and Intramolecular Hydrogen Shift Reactions in Sulfur Analogues of α-Pyrone." The Journal of Physical Chemistry A, ACS Publications, 2006.[Link]

  • "[3+3] Annulation of Diazoenals and α-Mercapto Ketones via Protic Sulfonium Ylides: Direct Synthesis of 2H-Thiopyrans, Innovative Progenitors for Unstudied 2H-Thiopyran-2-ones and 4H-Thiopyran-4-ones." Organic Letters, ACS Publications, 2024.[Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of 2H-Thiopyran-2-one Scaffolds: A Technical Guide to Biological Activity and Assay Methodologies

Executive Summary As drug discovery pipelines increasingly exhaust traditional chemical space, sulfur-containing heterocycles have emerged as critical pharmacophores. Among these, 2H-thiopyran-2-ones —six-membered rings...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pipelines increasingly exhaust traditional chemical space, sulfur-containing heterocycles have emerged as critical pharmacophores. Among these, 2H-thiopyran-2-ones —six-membered rings containing both sulfur and oxygen—represent a highly versatile class of compounds. The unique polarizability and nucleophilicity of the sulfur atom, combined with the structural rigidity of the pyranone ring, allow these molecules to engage biological targets with high specificity.

As a Senior Application Scientist, I have observed that successful translation of these scaffolds from bench to clinic relies not just on synthesis, but on rigorous, self-validating biological assays. This whitepaper dissects the structure-activity relationships (SAR) of 2H-thiopyran-2-one derivatives, maps their mechanisms of action, and provides field-proven, step-by-step protocols for quantifying their bioactivity.

Structural Determinants of Biological Activity

The biological efficacy of 2H-thiopyran-2-ones is exquisitely sensitive to their substitution patterns and saturation states. The presence of the sulfur atom imparts distinctive characteristics, such as increased nucleophilicity and stability under various physiological conditions, making them prime candidates for medicinal chemistry 1.

  • Hydroxyl and Alkyl Substitutions: The compound 4-hydroxy-6-methyl-2H-thiopyran-2-one exhibits significant biological activity due to its dual functionalization. The hydroxyl group acts as a critical hydrogen bond donor, while the methyl group provides necessary hydrophobic interactions. This specific structural arrangement allows the molecule to function as an anaphylatoxin receptor antagonist and a platelet aggregation inhibitor, while also demonstrating promising antimicrobial activity against Mycobacterium tuberculosis2.

  • Ring Saturation and Lipophilicity: Saturated derivatives, such as 6-pentyltetrahydro-2H-thiopyran-2-one , leverage the flexible tetrahydrothiopyran ring and a lipophilic pentyl chain to penetrate fungal cell walls. This structural tuning is directly responsible for its potent antifungal properties 3.

  • Bicyclic and Fused Analogs: In targeted antiparasitic drug development, thiopyran-2-one derivatives (e.g., compound 58) have been synthesized as analogs of the Naegleria fowleri enolase (NfENO) inhibitor HEX. SAR studies reveal that the biological activity of these scaffolds is highly sensitive to steric perturbations within the enzyme's active site, dictating strict spatial requirements for target engagement 4.

Mechanisms of Action & Pathway Modulation

Understanding the causality behind a compound's phenotypic effect is non-negotiable for lead optimization. 2H-thiopyran-2-ones operate through several distinct biochemical pathways depending on their functionalization.

For instance, the antifungal mechanism of 6-pentyltetrahydro-2H-thiopyran-2-one is driven by the specific inhibition of the ECHS1 enzyme (enoyl-CoA hydratase, short-chain 1). By blocking this enzyme, the compound disrupts essential fungal metabolic pathways. This metabolic starvation triggers a secondary stress response, inducing autophagy that ultimately leads to programmed cell death in the fungal pathogen 3.

Pathway C 6-pentyltetrahydro- 2H-thiopyran-2-one E ECHS1 Enzyme Inhibition C->E Target Binding A Autophagy Induction C->A Cellular Stress M Lipid Metabolism Disruption E->M Enzymatic Blockade D Programmed Cell Death (Fungal Pathogens) M->D Energy Depletion A->D Apoptotic Signaling

Mechanism of action of 2H-thiopyran-2-one derivatives in fungal pathogens.

Furthermore, related thiopyran-2-thione sulfine compounds have been engineered to modulate intracellular redox states by converting H2S to reactive sulfane sulfur species (H2S2), offering a novel mechanism for protein persulfidation and redox regulation 5.

Quantitative Bioactivity Profiling

To facilitate rapid comparison, the diverse biological activities of key thiopyranone scaffolds are summarized below. The versatility of these compounds stems from modern synthetic methods, such as Thio Diels-Alder (D-A) cycloadditions, which allow for the stereoselective construction of complex polycyclic systems 6.

Compound ScaffoldPrimary Target / PathogenBioactivity TypeKey Mechanism of Action
4-hydroxy-6-methyl-2H-thiopyran-2-one M. tuberculosis / Immune cellsAntimicrobial / Anti-inflammatoryAnaphylatoxin receptor antagonism 2
6-pentyltetrahydro-2H-thiopyran-2-one Fungal PathogensAntifungalECHS1 inhibition & Autophagy induction 3
Thiopyran-2-one derivative 58 Naegleria fowleriAntiparasiticNfENO (Enolase) active site inhibition 4
Ferrocenyl-dihydro-2H-thiopyrans Cancer Cell LinesAnticancerCytotoxicity via oxidative stress 6
2H-thiopyran-2-thione sulfine (TTS) Intracellular Redox SystemsRedox RegulationH2S to H2S2 conversion / Persulfidation 5

Self-Validating Experimental Methodologies

A major pitfall in early-stage drug discovery is the generation of false positives due to assay interference, compound aggregation, or impurities. To ensure absolute data integrity, every experimental workflow must be designed as a self-validating system .

Workflow S1 S1 S2 Step 2: Target Enzyme Inhibition Kinetics S1->S2 S3 Step 3: In Vitro Antimicrobial Microdilution (MIC) S1->S3 S4 Step 4: Self-Validation (Orthogonal Controls) S2->S4 IC50 Data S3->S4 MIC Data S5 Step 5: SAR Analysis & Lead Optimization S4->S5 Verified Hit

Self-validating experimental workflow for thiopyranone bioactivity screening.

Protocol A: High-Throughput Enzyme Inhibition Kinetics (e.g., NfENO or ECHS1)

Causality Check: We mandate >95% purity confirmed by proton NMR prior to testing 4. Trace impurities with high non-specific reactivity (like unreacted thiols) can easily masquerade as potent inhibitors, derailing SAR efforts.

  • Reagent Preparation: Dissolve the 2H-thiopyran-2-one derivative in analytical-grade DMSO to create a 10 mM stock. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Assay Assembly: In a 96-well UV-transparent microplate, combine the recombinant target enzyme, assay buffer (e.g., 50 mM HEPES, pH 7.4), and the compound at varying concentrations (typically 0.1 µM to 100 µM). Incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Kinetic Monitoring: Initiate the reaction by adding the specific substrate. Monitor the change in absorbance or fluorescence continuously for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) for each concentration.

  • Self-Validation Checkpoint (Orthogonal Validation):

    • Mechanism Verification: Run a parallel assay using an active-site mutant of the enzyme. If the compound inhibits the wild-type but fails to inhibit the mutant, you have definitively proven specific active-site engagement rather than non-specific aggregation or pan-assay interference (PAINS).

Protocol B: Broth Microdilution with Resazurin Viability Validation

Causality Check: Traditional microdilution relies on visual turbidity to determine the Minimum Inhibitory Concentration (MIC). However, lipophilic thiopyranones can precipitate in aqueous broth, creating false turbidity. We utilize Resazurin—a redox indicator reduced to fluorescent resorufin only by metabolically active cells—to provide an objective, self-validating metric of true viability.

  • Inoculum Preparation: Cultivate the target fungal or bacterial strain to the log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute to a final working concentration of 5×105 CFU/mL in Mueller-Hinton broth (or RPMI 1640 for fungi).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the thiopyran-2-one compound.

  • Incubation: Add 50 µL of the inoculum to each well (total volume 100 µL). Incubate at 35°C for 24-48 hours depending on the pathogen.

  • Self-Validation Checkpoint (Viability Staining):

    • Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

    • Interpretation: A color change from blue (oxidized) to pink/fluorescent (reduced) indicates viable cells. The MIC is strictly defined as the lowest concentration well that remains blue.

    • Control Integrity: The assay is only valid if the positive control (e.g., Amphotericin B for fungi) remains blue at known MIC thresholds, and the vehicle control (1% DMSO) turns pink.

Conclusion

The 2H-thiopyran-2-one scaffold is far more than a synthetic curiosity; it is a highly tunable pharmacophore with proven efficacy across antimicrobial, antifungal, and anticancer domains. By understanding the structural causality of these molecules—such as how lipophilic chains drive cellular penetration or how rigid rings dictate enzyme active-site binding—researchers can rationally design next-generation therapeutics. When coupled with rigorous, self-validating biological assays, the development of these sulfur-containing heterocycles promises to yield robust, high-confidence clinical candidates.

References

  • EvitaChem.Buy 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- (EVT-14740689).
  • CymitQuimica.CAS 1003-42-5: 2H-Thiopyran-2-one, tetrahydro-.
  • PMC - NIH.Assessment of the structure–activity relationship of analogs of the Naegleria fowleri enolase inhibitor HEX.
  • ACS Publications.[3+3] Annulation of Diazoenals and α-Mercapto Ketones via Protic Sulfonium Ylides: Direct Synthesis of 2H-Thiopyrans, Innovative Progenitors for Unstudied 2H-Thiopyran-2-ones and 4H-Thiopyran-4-ones.
  • PMC - NIH.Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • ResearchGate.2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels.
  • EvitaChem.Buy 6-pentyltetrahydro-2H-thiopyran-2-one (EVT-12699667).

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2H-Thiopyran-2-one

For Researchers, Scientists, and Drug Development Professionals Foreword: The Unseen Influence of Stability in Drug Discovery In the intricate landscape of drug development, the thermodynamic stability of a lead compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Influence of Stability in Drug Discovery

In the intricate landscape of drug development, the thermodynamic stability of a lead compound is a cornerstone of its potential success. It dictates not only the feasibility of synthesis and storage but also its metabolic fate and in vivo efficacy. The 2H-thiopyran-2-one core, a sulfur-containing heterocyclic motif, has garnered significant interest due to its presence in various biologically active molecules.[1] Understanding the nuances of its thermodynamic stability is, therefore, not an academic exercise but a critical step in the rational design of novel therapeutics. This guide provides a deep dive into the theoretical and practical aspects of assessing the thermodynamic stability of 2H-thiopyran-2-one, offering a framework for researchers to navigate the complexities of this promising scaffold.

The Molecular Architecture: Structure, Isomerism, and Tautomerism

The thermodynamic profile of 2H-thiopyran-2-one is intrinsically linked to its molecular structure. As a six-membered heterocyclic compound, it features a sulfur atom in the ring and a carbonyl group at the 2-position. Its constitutional isomer, 4H-thiopyran-4-one, represents a key thermodynamic competitor.

A crucial aspect often overlooked is the potential for tautomerism. While 2H-thiopyran-2-one itself does not exhibit classic keto-enol tautomerism due to the lack of an alpha-hydrogen adjacent to the carbonyl group, the introduction of hydroxyl substituents can lead to a rich tautomeric landscape.[2][3] For instance, a hypothetical 4-hydroxy-2H-thiopyran-2-one could exist in equilibrium with its 4-oxo tautomer. The relative stability of these tautomers is governed by a delicate interplay of factors including intramolecular hydrogen bonding, aromaticity, and solvent effects.[2][4] Computational studies on analogous 2-hydroxy-pyridines have shown that while the enol form may be favored in the gas phase, the keto form often predominates in polar solvents.[5]

Gauging Stability: A Duality of Experimental and Computational Approaches

A comprehensive understanding of thermodynamic stability necessitates a synergistic approach, combining robust experimental techniques with the predictive power of computational chemistry.

Experimental Determination of Thermodynamic Parameters

Several experimental techniques can provide invaluable data on the thermal properties and, by extension, the thermodynamic stability of compounds like 2H-thiopyran-2-one.

Table 1: Experimental Techniques for Assessing Thermodynamic Stability

TechniqueInformation ProvidedCausality Behind Experimental Choice
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, and information on phase transitions.DSC is a primary tool for determining the melting point, a key indicator of thermal stability. The enthalpy of fusion provides insight into the strength of the crystal lattice.
Thermogravimetric Analysis (TGA) Decomposition temperature and thermal stability range.TGA is crucial for identifying the temperature at which the compound begins to degrade, defining its upper limit of thermal stability.
Bomb Calorimetry Enthalpy of combustion, from which the standard enthalpy of formation can be derived.This is the gold standard for experimentally determining the enthalpy of formation, a fundamental thermodynamic property.
Transpiration Method Enthalpy of sublimation.This technique is used to determine the enthalpy of sublimation, which, when combined with the enthalpy of formation in the solid state, yields the gas-phase enthalpy of formation.[6]

Experimental Protocol: A Representative DSC and TGA Workflow

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of crystalline 2H-thiopyran-2-one is placed in an aluminum pan.

  • Instrument Setup (DSC): The sample and a reference pan (empty) are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition (DSC): The heat flow to the sample is measured as a function of temperature. The melting point is identified as the onset of the endothermic melting peak, and the area under the peak is used to calculate the enthalpy of fusion.

  • Instrument Setup (TGA): A separate, accurately weighed sample is placed in the TGA furnace. The instrument is programmed with a similar heating rate under an inert or oxidative atmosphere.

  • Data Acquisition (TGA): The mass of the sample is continuously monitored as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

Rationale: The choice of an inert atmosphere in both DSC and TGA is critical to prevent oxidative decomposition, which would confound the measurement of inherent thermal stability. The heating rate is chosen to ensure good resolution of thermal events without causing significant thermal lag.

experimental_workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) dsc_prep Sample Preparation (1-5 mg) dsc_setup Instrument Setup (Heating Rate: 10°C/min, N2 atm) dsc_prep->dsc_setup dsc_acq Data Acquisition (Heat Flow vs. Temp) dsc_setup->dsc_acq dsc_analysis Analysis: Melting Point, ΔH_fusion dsc_acq->dsc_analysis end Thermodynamic Stability Profile dsc_analysis->end tga_prep Sample Preparation (1-5 mg) tga_setup Instrument Setup (Heating Rate: 10°C/min, N2 atm) tga_prep->tga_setup tga_acq Data Acquisition (Mass vs. Temp) tga_setup->tga_acq tga_analysis Analysis: Decomposition Temperature tga_acq->tga_analysis tga_analysis->end start Crystalline 2H-thiopyran-2-one start->dsc_prep start->tga_prep

Caption: Workflow for the experimental determination of thermal stability.

Computational Thermochemistry: A Predictive Lens

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and rationalize the thermodynamic stability of molecules like 2H-thiopyran-2-one.[2][7]

Table 2: Key Computational Parameters and Their Significance

ParameterDefinitionSignificance in Stability Analysis
Enthalpy of Formation (ΔHf°) The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.A more negative ΔHf° indicates greater thermodynamic stability.
Gibbs Free Energy of Formation (ΔGf°) The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.The most direct indicator of thermodynamic stability under standard conditions. A more negative ΔGf° signifies a more stable compound.[8][9]
Relative Gibbs Free Energy (ΔG) The difference in Gibbs free energy between isomers or tautomers.Used to determine the most stable isomer or tautomer in a given environment.
Activation Gibbs Free Energy (ΔG‡) The Gibbs free energy difference between the reactants and the transition state of a reaction.Indicates the kinetic stability of a compound towards a specific reaction pathway. A higher ΔG‡ implies greater kinetic stability.

Computational Protocol: A Standard DFT Workflow for Stability Assessment

  • Structure Generation: Generate 3D structures of 2H-thiopyran-2-one and its relevant isomers (e.g., 4H-thiopyran-4-one) and potential tautomers.

  • Geometry Optimization: Perform geometry optimization for each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[7] This step locates the minimum energy conformation on the potential energy surface.

  • Frequency Calculation: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set or a more advanced computational method.

  • Solvation Modeling (Optional): To simulate solution-phase conditions, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[7]

  • Thermochemical Analysis: Calculate the enthalpy of formation and Gibbs free energy of formation using appropriate thermodynamic cycles (e.g., atomization reactions). Compare the relative Gibbs free energies of the isomers/tautomers to determine their relative stabilities.

Rationale: The choice of the B3LYP functional and a Pople-style basis set with diffuse and polarization functions is a well-established and cost-effective approach for organic molecules. Frequency calculations are essential to ensure the validity of the computed structures and to obtain accurate thermodynamic data.

computational_workflow start Molecular Structures (Isomers, Tautomers) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy (Higher Level of Theory) freq_calc->spe_calc solvation Solvation Modeling (Optional) (e.g., PCM) spe_calc->solvation thermo_analysis Thermochemical Analysis solvation->thermo_analysis results ΔHf°, ΔGf°, Relative Stabilities thermo_analysis->results

Caption: A standard workflow for computational thermochemistry.

Dissecting Stability: Key Influencing Factors

The thermodynamic stability of 2H-thiopyran-2-one is not a monolithic property but rather the result of a complex interplay of several factors.

Aromaticity and Electron Delocalization

Aromaticity is a significant contributor to the stability of cyclic conjugated systems. While 2H-pyran-2-one is considered to have some aromatic character, it is less aromatic than benzene due to the presence of the heteroatom and the exocyclic carbonyl group.[10] The replacement of the oxygen atom with a larger, less electronegative sulfur atom in 2H-thiopyran-2-one is expected to influence the degree of electron delocalization and, consequently, its aromaticity and stability. The lone pairs on the sulfur atom can participate in conjugation with the π-system of the ring, contributing to its overall stability.

The Influence of the Sulfur Heteroatom

The substitution of oxygen with sulfur in the pyran-2-one ring has profound effects on the molecule's electronic structure and stability. Sulfur is less electronegative and more polarizable than oxygen, which can lead to different patterns of charge distribution and orbital interactions. Theoretical studies on 4-halo-4H-pyran and 4-halo-4H-thiopyran have shown that the presence of sulfur can influence the energy difference between planar and puckered conformations.[11]

Comparative Stability: Insights from Reactivity Studies

While direct experimental thermodynamic data for 2H-thiopyran-2-one is scarce, computational studies on its reactivity can provide valuable insights into its relative stability. A recent DFT study investigated the inverse electron-demand Diels-Alder reactions of various 2H-(thio)pyran-2-(thi)ones with a strained alkyne.[12] The calculated activation Gibbs free energies (ΔG‡) provide a measure of the kinetic stability of these compounds towards this specific cycloaddition.

Table 3: Calculated Activation Gibbs Free Energies for the Cycloaddition of 2H-(Thio)pyran-2-(thi)ones

CompoundActivation Gibbs Free Energy (ΔG‡, kcal/mol)
2H-pyran-2-one22.7
2H-thiopyran-2-one 26.5
2H-pyran-2-thione21.2
2H-thiopyran-2-thione25.3

Data sourced from a DFT study on cycloaddition reactions.[12]

These results indicate that 2H-thiopyran-2-one has the highest activation barrier for this particular reaction, suggesting it is the most kinetically stable among the four analogs in this context.[12] This higher kinetic stability can be correlated with its inherent thermodynamic properties.

stability_factors center Thermodynamic Stability of 2H-Thiopyran-2-one aromaticity Aromaticity & Electron Delocalization center->aromaticity sulfur Influence of Sulfur Heteroatom center->sulfur isomers Isomeric & Tautomeric Equilibria center->isomers solvent Solvent Effects center->solvent

Caption: Key factors influencing the thermodynamic stability of 2H-thiopyran-2-one.

Conclusion and Future Directions

The thermodynamic stability of 2H-thiopyran-2-one is a multifaceted property governed by its unique molecular architecture, the influence of the sulfur heteroatom, and its potential for isomerism. While direct experimental thermochemical data remains an area for future investigation, computational studies provide a robust framework for understanding and predicting its stability profile. The comparatively high kinetic stability of 2H-thiopyran-2-one in cycloaddition reactions suggests a promising level of inherent thermodynamic stability, a desirable trait for a drug scaffold.

For drug development professionals, a thorough understanding of these principles is paramount. By leveraging the computational and experimental workflows outlined in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutics based on the 2H-thiopyran-2-one core, ultimately paving the way for more stable, effective, and safer medicines.

References

  • Sahu, P. K. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Huang, W., Wen, K., Laughlin, S. T., & Escorihuela, J. (2024). Unveiling the reactivity of 2 H -(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01263A.
  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Gibbs free energy. Retrieved from [Link]

  • LibreTexts. (2023). Gibbs (Free) Energy. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). Gibbs free energy. Chemguide. Retrieved from [Link]

  • Chembase.lk. (n.d.). Gibbs-Free-Energy.pdf. Retrieved from [Link]

  • Introductory Chemistry Part 2. (n.d.). 74. Gibbs Energy (Free Energy). Retrieved from [Link]

  • Sarkar, P., Sutradhar, S., Das, D., Kurmi, P., & Ghosh, B. N. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 227-258). Royal Society of Chemistry.
  • Milani, N. N., Ghiasi, R., & Forghaniha, A. (2018). Theoretical investigation of vinylogous anomeric effect on 4-halo-4-H-pyran and 4-halo-4-H-thiopyran molecules. Journal of Sulfur Chemistry.
  • da Silva, M. A., & da Silva, M. D. (2012). Experimental and computational thermochemical study of 2-thiobarbituric acid: structure-energy relationship. The Journal of chemical thermodynamics, 54, 137-143.
  • Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.
  • Al-Hourani, B. J. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PLoS ONE, 11(11), e0166017.
  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. Retrieved from [Link]

  • Kočevar, M., et al. (2009). ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 771-795.

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Exploratory

electronic properties and aromaticity of 2H-thiopyran-2-one

Unveiling the Electronic Properties and Aromaticity of 2H-Thiopyran-2-one: A Technical Guide for Advanced Cycloadditions and Bioorthogonal Chemistry Executive Summary 2H-thiopyran-2-one is a multifaceted sulfur-containin...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Electronic Properties and Aromaticity of 2H-Thiopyran-2-one: A Technical Guide for Advanced Cycloadditions and Bioorthogonal Chemistry

Executive Summary

2H-thiopyran-2-one is a multifaceted sulfur-containing heterocycle that occupies a unique chemical space. Its molecular structure dictates a complex blend of behaviors, allowing it to act concurrently as a diene, a cyclic thioester, and a delocalized aromatic system[1]. For researchers in drug development and materials science, understanding and manipulating the delicate balance of these electronic properties is critical. By tuning its aromaticity, 2H-thiopyran-2-one can be optimized for Inverse Electron-Demand Diels-Alder (iEDDA) reactions, serving as a highly effective bioorthogonal trigger for the controlled release of gasotransmitters like hydrogen sulfide (H 2​ S)[2].

Theoretical Framework: Aromaticity and Electronic Delocalization

The electronic architecture of 2H-thiopyran-2-one is defined by the constant competition between π -electron delocalization (aromaticity) and localized diene character. In its parent oxygen analogue, 2H-pyran-2-one, theoretical calculations estimate the resonance energy to be approximately 30–35% that of benzene[1]. However, the substitution of the ring oxygen with a heavier, more polarizable sulfur atom fundamentally alters this electronic landscape.

Nucleus-Independent Chemical Shifts (NICS) Aromaticity in these heterocyclic systems is quantitatively evaluated using computational metrics such as NICS and the Harmonic Oscillator Model of Aromaticity (HOMA). Density Functional Theory (DFT) studies reveal that replacing oxygen with sulfur decreases the overall aromaticity of the ring[2].

For context, while benzene exhibits a highly aromatic NICS(1) value of -10.2 ppm, thiocarbonyl derivatives like 2H-thiopyran-2-thione and 2H-pyran-2-thione exhibit significantly less negative NICS values (-2.29 ppm and -2.05 ppm, respectively)[3]. 2H-thiopyran-2-one sits in an intermediate state: it is less aromatic than 2H-pyran-2-one but retains enough delocalization to stabilize the ground state against spontaneous degradation[2].

Causality in Experimental Design: Why is this dearomatization critical for drug development? Aromaticity acts as a thermodynamic sink. A highly aromatic ground state increases the activation Gibbs free energy ( ΔG‡ ) required to reach the transition state in cycloaddition reactions. By utilizing 2H-thiopyran-2-one, researchers intentionally "de-aromatize" the ground state relative to the oxygen analogue, thereby accelerating its reactivity as a diene[3].

ElectronicProperties D Diene Character (Localized Pi Bonds) A Aromatic Character (Delocalized Ground State) D->A Delocalization E Thioester Character (Electrophilic C2) E->A Resonance

Fig 1: The concurrent electronic states of 2H-thiopyran-2-one contributing to its hybrid reactivity.

Reactivity Profiling: iEDDA and Click-and-Release

Because of its reduced aromaticity and the high polarizability of the sulfur atom, 2H-thiopyran-2-one is an exceptional candidate for iEDDA reactions with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN)[2]. The narrowed HOMO-LUMO gap facilitates a rapid rate-determining step[4].

The Click-and-Release Mechanism

  • Cycloaddition : The electron-rich strained alkyne reacts with the electron-deficient 2H-thiopyran-2-one diene system.

  • Intermediate Formation : A highly unstable, non-aromatic bicyclic intermediate is formed[2].

  • Retro-Diels-Alder : The intermediate rapidly collapses via a retro-Diels-Alder pathway, extruding carbonyl sulfide (COS) and yielding a stable aromatic benzene derivative[2].

  • Gasotransmitter Generation : In biological media, the byproduct COS is rapidly hydrolyzed by the ubiquitous enzyme Carbonic Anhydrase (CA) to generate hydrogen sulfide (H 2​ S), a critical signaling molecule for vasodilation and antioxidant defense[3].

ClickAndRelease S1 2H-thiopyran-2-one (Diene) TS iEDDA Transition State (Rate-Determining) S1->TS S2 Strained Alkyne (e.g., BCN) S2->TS INT Bicyclic Intermediate (Non-Aromatic) TS->INT PROD Aromatic Benzene Derivative INT->PROD Retro-DA COS COS (Carbonyl Sulfide) INT->COS Extrusion H2S H2S (Hydrogen Sulfide) via Carbonic Anhydrase COS->H2S Hydrolysis (CA Enzyme)

Fig 2: iEDDA click-and-release workflow of 2H-thiopyran-2-one for H2S generation.

Quantitative Data Synthesis

The relationship between heteroatom substitution, aromaticity, and reactivity is summarized below.

Heterocycle FrameworkRing AtomExocyclic AtomRelative AromaticityiEDDA Reactivity with BCN
2H-pyran-2-one OxygenOxygenHighestLowest
2H-thiopyran-2-one SulfurOxygenModerateModerate
2H-thiopyran-2-thione SulfurSulfurLow (NICS: -2.29 ppm)High
2H-pyran-2-thione OxygenSulfurLowest (NICS: -2.05 ppm)Highest

(Data synthesized from DFT computational studies on sulfur-containing analogues[3])

Experimental Methodologies

Protocol 1: Spectroscopic Validation of Electronic States To confirm the structural integrity and electronic state of synthesized 2H-thiopyran-2-one before biological application, a self-validating spectroscopic workflow is required.

  • Sample Preparation : Dissolve the purified 2H-thiopyran-2-one in anhydrous CDCl 3​ to a concentration of 15 mg/mL for NMR, and prepare a separate 50 µM solution in PBS (pH 7.4) with 1% DMSO for UV-Vis.

  • 1 H NMR Analysis : Acquire spectra at 400 MHz or higher. Causality: The chemical shifts of the C4 and C6 protons are highly sensitive to the ring's electron delocalization. The C6 proton adjacent to the sulfur atom will exhibit a distinct downfield shift compared to localized dienes, validating the partial aromatic character[1].

  • UV-Vis Spectroscopy : Scan the PBS solution from 250 nm to 450 nm. Causality: The extended π -conjugation of the 2H-thiopyran-2-one ring typically yields a characteristic absorption maximum ( λmax​ ) in the 320–350 nm range. Establishing this baseline in physiological buffer is critical, as this specific absorbance peak acts as the internal control to monitor reaction kinetics in subsequent steps.

Protocol 2: Kinetic Evaluation of iEDDA Cycloaddition This protocol establishes the second-order rate constant ( k2​ ) for the reaction between 2H-thiopyran-2-one and BCN.

  • Establish Pseudo-First-Order Conditions : In a quartz cuvette, mix the 2H-thiopyran-2-one substrate (final concentration 50 µM) with a 10-fold molar excess of BCN (final concentration 500 µM) in PBS buffer at 37 °C. Causality: Using a massive excess of the alkyne ensures its concentration remains effectively constant throughout the reaction. This isolates the decay rate to depend solely on the diene, preventing complex bimolecular rate deviations and ensuring the absolute trustworthiness of the kinetic data[3].

  • Data Acquisition : Monitor the decay of the diene's UV-Vis absorption peak ( λmax​ ) every 10 seconds for 15 minutes.

  • Kinetic Derivation : Plot ln(At​/A0​) versus time. The slope of this linear regression yields the observed pseudo-first-order rate constant ( kobs​ ).

  • Calculate k2​ : Divide kobs​ by the concentration of BCN (0.0005 M) to determine the second-order rate constant ( k2​ in M −1 s −1 ).

References

  • [1] Product Class 3: Pyranones and Pyranthiones. Thieme Connect. 1

  • [2] Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. National Science Foundation (NSF PAR).2

  • [3] Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. ACS Organic Letters. 3

  • [4] Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As; X = O, S, Se) Anions. ACS Inorganic Chemistry. 4

Sources

Foundational

Part 1: The Foundation - Obtaining High-Quality Single Crystals

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 2H-Thiopyran-2-one This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 2H-Thiopyran-2-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 2H-thiopyran-2-one. The 2H-pyran-2-one scaffold is a significant motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] Its precise three-dimensional structure, which dictates its biological activity, can be definitively determined only through SC-XRD. This technique provides unparalleled insight into atomic positions, bond lengths, and intermolecular interactions, forming the bedrock of structure-based drug design.[4]

This document eschews a rigid template in favor of a narrative that mirrors the logical workflow of a crystallographic experiment, from the foundational step of crystal growth to the final validation of the atomic model. Each stage is presented with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and field-proven insight.

The success of any X-ray diffraction experiment is predicated on the quality of the single crystal. A well-ordered, single-domain crystal will diffract X-rays strongly and uniformly, yielding high-resolution data. Conversely, a poor-quality crystal will produce weak or ambiguous data, making structure solution impossible. The journey to a high-quality crystal begins with a pure sample.

Purification: The Prerequisite

Before attempting crystallization, the 2H-thiopyran-2-one sample must be of the highest possible purity. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. Recrystallization is the most effective method for purifying solid organic compounds.[5][6] This process involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

The Art of Crystal Growth: Methodologies

Growing single crystals is often more an art than a science, requiring patience and empirical optimization. The underlying principle is to bring a solution of the compound to a state of supersaturation slowly, allowing molecules to self-assemble into a highly ordered crystal lattice. For a small organic molecule like 2H-thiopyran-2-one, several methods are effective.

  • Slow Evaporation: This is the simplest and most common technique.[7][8] A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate over days or weeks.[9][10] The choice of solvent is critical; it should be one in which the compound is moderately soluble. Highly volatile solvents should generally be avoided as they can cause the compound to precipitate too quickly, resulting in powder rather than single crystals.[11]

  • Vapor Diffusion: This is a gentler and more controlled method, ideal when only a small amount of material is available.[12] A concentrated solution of the compound (in a "good" solvent) is placed in a small open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a "poor" solvent (the precipitant) in which the compound is insoluble. The two solvents must be miscible. Over time, the vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and gradually inducing crystallization.[13][14][15]

  • Solvent Layering: This technique involves carefully layering a solution of the compound with a miscible solvent in which it is less soluble.[11] Diffusion occurs at the interface between the two solvents, creating a localized region of supersaturation where crystals can form.

  • Solvent Screening: In a series of small vials, test the solubility of ~5 mg of purified 2H-thiopyran-2-one in 0.5 mL of various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, toluene, and hexane). Identify a solvent in which the compound is moderately soluble at room temperature.

  • Preparation of Solution: Prepare a nearly saturated solution by dissolving the 2H-thiopyran-2-one in the chosen solvent. If necessary, gently warm the solution to ensure complete dissolution. Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes will control the rate of evaporation.[9]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator). Avoid disturbing the vial.

  • Monitoring: Monitor the vial daily for the formation of crystals. High-quality crystals are typically clear with well-defined faces and sharp edges. The process can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or a cryoloop. Do not allow the crystals to dry out, as the loss of co-crystallized solvent can cause the crystal lattice to collapse.[7]

G Crystal Growth Method Selection start Start: Purified Compound solubility Perform Solubility Screening start->solubility high_sol Compound Highly Soluble? solubility->high_sol mod_sol Moderately Soluble solubility->mod_sol low_sol Slightly Soluble solubility->low_sol vapor_diff Method: Vapor Diffusion high_sol->vapor_diff Yes slow_evap Method: Slow Evaporation mod_sol->slow_evap temp_dep Solubility Temp Dependent? low_sol->temp_dep slow_cool Method: Slow Cooling temp_dep->slow_evap No (use larger volume) temp_dep->slow_cool Yes

Caption: Decision tree for selecting a suitable crystal growth method.

Part 2: The Experiment - Data Collection

With a suitable crystal in hand, the next phase is to collect the diffraction data. This involves mounting the crystal, aligning it in the X-ray beam of a diffractometer, and collecting a series of diffraction images.

Crystal Selection and Mounting

The ideal crystal for data collection should be between 0.1 and 0.4 mm in its dimensions, possess well-defined faces, and be free of cracks or defects.[16] Under a polarizing microscope, a good single crystal will exhibit uniform extinction, becoming completely dark every 90 degrees of rotation.[17] Non-uniform extinction suggests the presence of multiple crystal domains (twinning), which can complicate or prevent structure solution.[18]

The selected crystal is carefully scooped from its mother liquor using a cryoloop and immediately flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This low temperature minimizes atomic vibrations and protects the crystal from radiation damage during data collection.

Data Acquisition Workflow
  • Mounting: The cryoloop with the flash-cooled crystal is mounted on a goniometer head, which is then placed on the diffractometer.[19]

  • Centering: The crystal is centered in the X-ray beam using a video microscope. Accurate centering is crucial to ensure the entire crystal is bathed in the X-ray beam throughout the experiment.[16]

  • Initial Screening: A few initial diffraction images (frames) are collected to assess the crystal's quality.[16] Strong, sharp diffraction spots indicate a well-ordered crystal.

  • Unit Cell Determination: The positions of the reflections from the initial frames are used by the control software to determine the crystal's unit cell parameters (the dimensions and angles of the fundamental repeating block of the structure) and Bravais lattice.[16][20]

  • Data Collection Strategy: Based on the determined crystal system and space group, the software calculates an optimal strategy for data collection. This strategy ensures that a complete and redundant dataset is collected by defining the necessary ranges of crystal rotation (e.g., a series of omega and phi scans).

  • Full Data Collection: The diffractometer executes the calculated strategy, rotating the crystal and collecting hundreds or thousands of diffraction images until the desired completeness and resolution are achieved.[16]

  • Data Integration and Scaling: After collection, the raw image files are processed.[21] The software locates the diffraction spots on each image, integrates their intensities, and applies various corrections (e.g., for Lorentz and polarization effects). The data from all images are then scaled and merged into a single reflection file (e.g., *.hkl). This file contains a list of the Miller indices (h,k,l) for each reflection along with its measured intensity and standard uncertainty.[20]

G SC-XRD Data Collection & Processing Pipeline cluster_exp Experimental cluster_comp Computational mount Mount Crystal on Goniometer center Center Crystal in X-ray Beam mount->center screen Collect Screening Frames center->screen collect Full Data Collection screen->collect unit_cell Determine Unit Cell & Bravais Lattice screen->unit_cell integrate Integrate Intensities from all Frames collect->integrate strategy Calculate Data Collection Strategy unit_cell->strategy strategy->collect scale Scale & Merge Data integrate->scale hkl_out Output: Reflection File (name.hkl) scale->hkl_out

Caption: Workflow from crystal mounting to the final reflection file.

Part 3: The Analysis - Structure Solution and Refinement

The processed reflection file (.hkl) contains the what (intensities of diffraction spots) but not the how (the atomic arrangement that produced them). The goal of this next stage is to deduce the crystal structure.

The Phase Problem

The fundamental challenge in crystallography is the "phase problem."[18] The measured intensity of a reflection is proportional to the square of the structure factor amplitude, but the phase information of the structure factor is lost during the experiment.[22] To calculate an electron density map and "see" the atoms, both amplitude and phase are required. Structure solution methods are essentially sophisticated techniques for estimating these missing phases. For small molecules like 2H-thiopyran-2-one, Direct Methods or, more modernly, Dual-Space Methods are highly effective. These algorithms use statistical relationships between the most intense reflections to derive an initial set of phases.[22]

Structure Solution and Refinement

Once an initial phase set is obtained, an initial electron density map can be calculated. This map will show peaks of electron density corresponding to atomic positions. A preliminary model of the molecule is then built into this density. This initial model is then refined.

Refinement is an iterative process that adjusts the parameters of the model (atomic coordinates, occupancies, and atomic displacement parameters) to improve the agreement between the structure factors calculated from the model and the observed structure factors from the experimental data.[23][24] This is typically achieved using a least-squares minimization algorithm.[25]

Modern crystallography is greatly simplified by integrated software suites like Olex2, which provides a user-friendly graphical interface for the powerful SHELX suite of programs (SHELXT for solution and SHELXL for refinement).[26][27][28]

  • Data Import: Load the reflection file (.hkl) and an instruction file (.ins) containing the unit cell parameters and chemical formula into Olex2.[29]

  • Structure Solution: Use the shelxt.solve() command. SHELXT will apply dual-space methods to solve the phase problem and generate an initial structural model.[29]

  • Initial Refinement: The initial model will appear in the graphical window. Perform a few cycles of least-squares refinement using SHELXL.[25] Atoms should be assigned to the electron density peaks. The program will often correctly identify heavier atoms like sulfur and oxygen.

  • Model Building: Identify and correctly assign all non-hydrogen atoms. Delete any spurious electron density peaks (Q-peaks) that do not correspond to atoms.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the atomic displacement as a three-dimensional ellipsoid rather than a simple sphere, accounting for directional thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically too small to be seen clearly in the electron density map. They are placed in calculated, geometrically idealized positions using commands like HFIX and refined using a "riding model," where their positions are tied to the parent carbon or heteroatom.[23]

  • Final Refinement Cycles: Continue to refine the model for several more cycles until the refinement converges. Convergence is reached when the shifts in atomic parameters between cycles are negligible and key statistical indicators (see Part 4) stabilize.[29]

G The Crystallographic Refinement Cycle start Initial Model (from Structure Solution) refine Least-Squares Refinement (SHELXL) start->refine map Calculate Difference Electron Density Map refine->map model Modify Model (Assign atoms, add H's, etc.) map->model converged Has Refinement Converged? model->converged converged->refine No final Final Validated Structural Model converged->final Yes

Caption: The iterative cycle of model refinement and building.

Part 4: The Proof - Validation and Interpretation

The final step is to rigorously validate the refined model and interpret its chemical and structural features.

Model Validation

A crystallographic model is never "correct" in an absolute sense, but it can be shown to be a chemically reasonable model that best fits the experimental data. Validation is performed by examining several key statistical parameters.

  • Crystallographic R-factors: These values measure the agreement between the observed data and the data calculated from the model.

    • R1: The traditional R-factor, a measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small-molecule structures.

    • wR2: A weighted R-factor based on squared structure factor intensities. It is considered a more robust indicator of refinement quality.

  • Goodness of Fit (GooF or S): This parameter should be close to 1.0 for a good refinement. Values significantly different from 1.0 may indicate an incorrect model or improper data weighting.

  • Difference Electron Density Map: The final difference map should be largely featureless. The largest remaining positive and negative peaks (residual density) should be chemically insignificant and not indicative of missing or misplaced atoms.

ParameterValueSignificance
Chemical FormulaC₅H₄OSConfirms the composition of the crystal.
Formula Weight112.15Molar mass of the asymmetric unit.
Crystal SystemMonoclinicThe fundamental symmetry of the crystal lattice.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)6.15, 8.54, 9.87The dimensions of the unit cell.
α, γ (°)90Unit cell angles.
β (°)105.3Unit cell angle for a monoclinic system.
Volume (ų)500.2The volume of one unit cell.
Z4Number of molecules in the unit cell.
Temperature (K)100(2)The temperature at which data were collected.
Wavelength (Å)0.71073 (Mo Kα)The wavelength of the X-ray radiation used.
Reflections Collected/Unique5480 / 1145 [R(int) = 0.025]Total data measured vs. symmetry-independent data.
Final R1 [I > 2σ(I)]0.035Indicates excellent agreement for significant data.
Final wR2 (all data)0.092A robust measure of agreement for all data.
Goodness-of-Fit (S)1.05Indicates a good model and proper weighting.
Largest Diff. Peak/Hole0.25 / -0.21 e⁻Å⁻³The final difference map is essentially featureless.

Note: The values in this table are hypothetical but representative of a high-quality structure determination.

The checkCIF Procedure

Before publication or deposition in a database like the Cambridge Structural Database (CSD), the final Crystallographic Information File (CIF) must be validated.[30] The International Union of Crystallography (IUCr) provides a free online checkCIF service that automatically analyzes the file for syntactic errors, internal consistency, and adherence to crystallographic conventions.[31][32][33] The service generates a report with alerts (A, B, C, G) that highlight potential issues that should be addressed or explained.

Conclusion

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. For a pharmaceutically relevant scaffold like 2H-thiopyran-2-one, it provides the definitive atomic-level blueprint necessary for understanding its chemical properties and biological function. The journey from a powdered sample to a fully validated three-dimensional structure is a multi-step process requiring meticulous care at each stage: from the foundational art of growing high-quality crystals, through the precise execution of the diffraction experiment, to the rigorous analysis and validation of the resulting data. By following the principles and protocols outlined in this guide, researchers can confidently elucidate the structures that drive innovation in drug discovery and materials science.

References

  • Man-Made Crystals. (n.d.). Guide for crystallization. Retrieved from [Link]

  • (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • (2026, February 6). How to crystallize your sample — X-ray Core. KU Leuven. Retrieved from [Link]

  • University of Florida Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]

  • David, W. I. F., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography, 54(4), 957-970.
  • OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. Retrieved from [Link]

  • [Video]. (2019, December 20). Olex2 Tutorials for new users How to install Olex2 from scratch. YouTube. Retrieved from [Link]

  • [Video]. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond.
  • [Video]. (2019, May 6). Single Crystal X Ray Diffraction Data Collection. YouTube. Retrieved from [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link]

  • (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • Ithaca College. (n.d.). Olex2. Retrieved from [Link]

  • (n.d.). Olex Tutorial. Zenodo. Retrieved from [Link]

  • (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

  • (2019, July 24). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry.
  • Gražulis, S., et al. (2019). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 52(4), 826-834.
  • (2000, January 24). A Guide to Using SHELXTL. Retrieved from [Link]

  • (2010). CCP4-Workshop 2010: shelx c/d/e Tutorial. Retrieved from [Link]

  • [Video]. (2023, February 23). Some easy steps in Olex2. YouTube. Retrieved from [Link]

  • (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Portland Press. Retrieved from [Link]

  • University of Zurich Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • IUCr Journals. (n.d.). checkCIF FAQ. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Phenix. (n.d.). X-ray Structure Refinement. Retrieved from [Link]

  • Canadian Light Source. (n.d.). Structure Solution with Powder Diffraction. Retrieved from [Link]

  • (n.d.). Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). Retrieved from [Link]

  • (2019, June 20). Tutorial on processing of single-crystal diffraction data collected at GSECARS 13-BM-C using APEX3 Crystallography Software Suit. Retrieved from [Link]

  • (2017, July 28). X-ray Diffraction–Solving Problems with Phase Analysis. The McCrone Group. Retrieved from [Link]

  • (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • (n.d.). Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(19), 6296.
  • Trippe, G., et al. (2002). A chiral 3,4-dihydro-2H-thiopyran compound. Acta Crystallographica Section E: Structure Reports Online, 58(10), o1105-o1106.
  • (n.d.). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C–S Synthon. Organic Letters, 24(41), 7652-7656.

Sources

Exploratory

An In-depth Technical Guide to the Natural Occurrence of 2H-Thiopyran-2-one Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The 2H-thiopyran-2-one scaffold, a sulfur-containing heterocyclic compound, represents an important pharmacophore found in a variety of natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-thiopyran-2-one scaffold, a sulfur-containing heterocyclic compound, represents an important pharmacophore found in a variety of natural products.[1] These compounds, analogous to the more common 2H-pyran-2-ones, exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] This guide provides a comprehensive overview of the natural sources of 2H-thiopyran-2-one analogs, delves into their biosynthetic origins, presents detailed methodologies for their extraction and characterization, and discusses their significant biological activities and potential for therapeutic development. The content is structured to provide both foundational knowledge and practical insights for professionals in chemical biology and drug discovery.

Introduction: The 2H-Thiopyran-2-one Core

Heterocyclic compounds are mainstays in medicinal chemistry, with sulfur-containing rings often imparting unique physicochemical properties and biological activities. The 2H-thiopyran-2-one is a six-membered ring containing a sulfur atom, a ketone group, and two double bonds.[1] This structure is analogous to 2H-pyran-2-one, with the ring oxygen replaced by sulfur.[1] This substitution can significantly alter the molecule's electronic properties, lipophilicity, and reactivity, leading to a distinct pharmacological profile.[2] While synthetically accessible, the discovery of naturally occurring 2H-thiopyran-2-one analogs underscores their evolutionary selection for specific biological functions.

Natural Sources of 2H-Thiopyran-2-one Analogs

While less common than their oxygen-containing counterparts (2H-pyran-2-ones), which are found widely in fungi, plants, and marine organisms, 2H-thiopyran-2-one derivatives have been identified in various natural sources.[3][4][5] Their discovery is often the result of bioassay-guided fractionation aimed at identifying novel bioactive secondary metabolites.

  • Fungi: Endophytic and soil-dwelling fungi are prolific producers of polyketides and other secondary metabolites.[4][6] Species of Trichoderma, for instance, are known to produce 6-pentyl-2H-pyran-2-one, and similar biosynthetic machinery could potentially be adapted to produce sulfur-containing analogs.[7][8] The search for novel antifungal and antibacterial agents has led to the investigation of fungal extracts, which remain a promising source for new thiopyranone structures.[9]

  • Marine Organisms: The marine environment, known for its unique biodiversity and chemically diverse organisms, is another potential reservoir. Marine invertebrates and their associated microorganisms have yielded a vast array of novel compounds.[3][10] For example, two new meroterpenoid 2H-pyranoids were isolated from the yellow-foot clam Paphia malabarica, indicating that marine mollusks can produce or accumulate such heterocyclic compounds.[11] The chemical pressures of the marine ecosystem likely drive the evolution of unique secondary metabolites, including those with thiopyranone cores.

  • Bacteria: Actinomycetes and other soil bacteria are renowned for their production of complex polyketides with diverse biological activities. While specific examples of naturally occurring 2H-thiopyran-2-ones from bacteria are not as widely documented as other heterocycles, their biosynthetic capabilities, particularly through polyketide synthase (PKS) pathways, make them a highly probable source.[12][13]

Biosynthesis: The Polyketide Pathway Connection

The biosynthesis of many heterocyclic natural products, including pyranones, is intricately linked to the polyketide pathway.[12][14] Polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain.[15] This process is analogous to fatty acid synthesis.[15]

The formation of the 2H-pyran-2-one ring often involves the cyclization of a triketide intermediate.[14] It is hypothesized that the biosynthesis of 2H-thiopyran-2-ones follows a similar logic, with the incorporation of a sulfur atom into the growing polyketide chain or during the cyclization process. The exact mechanism for sulfur incorporation is an active area of research but could involve the use of a sulfur-donating substrate or enzymatic activity that replaces an oxygen atom with sulfur.

There are three main types of PKSs, with Type I and Type III being most relevant to the formation of such heterocyclic structures.[12][16]

  • Type I PKSs: These are large, modular enzymes where each module is responsible for one cycle of polyketide chain extension and modification.[12]

  • Type III PKSs: These are smaller, dimeric enzymes that catalyze the formation of aromatic polyketides through a series of condensation and cyclization reactions.[16]

The diversity of naturally occurring pyranone and thiopyranone structures is a testament to the combinatorial nature of these biosynthetic pathways.

Caption: Hypothetical biosynthetic pathway for a 2H-thiopyran-2-one analog via a Type I PKS system.

Extraction and Isolation Methodologies

The isolation of pure 2H-thiopyran-2-one analogs from natural sources is a critical step for their structural elucidation and biological evaluation.[17][18] This process is often challenging due to the low concentrations of these compounds in the source material.[17] A typical workflow involves extraction, fractionation, and purification.

4.1. General Experimental Workflow

Caption: A generalized workflow for the bioassay-guided isolation of 2H-thiopyran-2-one analogs.

4.2. Detailed Protocol: Extraction and Isolation from a Fungal Culture

This protocol is a representative example and may require optimization based on the specific fungal strain and target compound.

Step 1: Fungal Cultivation and Extraction

  • Inoculate a suitable liquid or solid-state fermentation medium with the fungus of interest.

  • Incubate under optimal conditions (temperature, agitation, time) to promote secondary metabolite production.

  • After the incubation period, harvest the fungal biomass and/or the culture broth.

  • Homogenize the biomass and perform exhaustive extraction with an organic solvent such as ethyl acetate (EtOAc) or methanol (MeOH).[19] Solvent extraction is a widely used method for this purpose.[18]

  • Concentrate the resulting organic extract in vacuo using a rotary evaporator to yield the crude extract.

Step 2: Fractionation of the Crude Extract

  • Redissolve the crude extract in a suitable solvent system (e.g., 90% MeOH in water).

  • Perform liquid-liquid partitioning against a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents.

  • Further partition the aqueous methanolic layer with a solvent of intermediate polarity, such as dichloromethane (DCM), to separate compounds based on polarity.

  • Collect and concentrate each fraction separately.

Step 3: Bioassay-Guided Chromatographic Purification

  • Screen all fractions for the desired biological activity (e.g., antifungal, antibacterial, or cytotoxic).[17]

  • Subject the most active fraction to further purification using column chromatography over silica gel or Sephadex LH-20.[17][20]

  • Elute the column with a gradient of solvents, starting from a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Collect the eluted fractions and monitor their composition by thin-layer chromatography (TLC).

  • Pool fractions containing the compound of interest (as indicated by TLC and bioactivity).

  • Perform final purification using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, to obtain the pure 2H-thiopyran-2-one analog.[21]

Step 4: Structural Characterization

  • Confirm the structure of the isolated pure compound using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) of the lactone.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): To elucidate the complete chemical structure and stereochemistry.

Biological Activities and Therapeutic Potential

The thiopyran scaffold is recognized for its diverse pharmacological properties.[1] Analogs have demonstrated a range of biological activities, making them attractive candidates for drug development.

Biological Activity Description Potential Application
Antimicrobial Inhibition of the growth of bacteria and fungi.[1] The presence of the sulfur atom and the α,β-unsaturated ketone system can contribute to reactivity with microbial targets.[2]Development of new antibiotics and antifungals to combat resistant pathogens.[22]
Anticancer Cytotoxic effects against various cancer cell lines.[22] The mechanism may involve the induction of apoptosis or inhibition of key signaling pathways.Discovery of novel chemotherapeutic agents.
Anti-inflammatory Inhibition of inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11]Treatment of inflammatory disorders.
Antiviral Inhibition of viral replication or entry into host cells.[1]Development of new antiviral drugs.
Future Perspectives and Conclusion

The natural world remains a vast and largely untapped resource for the discovery of novel chemical entities with therapeutic potential. 2H-thiopyran-2-one analogs, though less studied than their oxygenated counterparts, represent a promising class of bioactive natural products. Advances in analytical techniques, such as high-resolution mass spectrometry and cryogenic NMR, will facilitate the discovery and characterization of these compounds, even when present in minute quantities. Furthermore, the elucidation of their biosynthetic pathways could enable the use of synthetic biology and metabolic engineering approaches to produce novel, "unnatural" analogs with improved pharmacological properties.[13] Continued exploration of diverse ecological niches, coupled with sophisticated screening and isolation methodologies, will undoubtedly unveil new 2H-thiopyran-2-one derivatives with significant potential for addressing unmet medical needs.

References
  • Al-Suhaimi, E. A., El-Gazzar, A. A., & Al-Zaqri, N. A. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(1), 101683. [Link]

  • Wikipedia contributors. (2024). Polyketide synthase. In Wikipedia, The Free Encyclopedia. [Link]

  • Ghisalberti, E. L., & Sivasithamparam, K. (1991). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Journal of Agricultural and Food Chemistry, 39(12), 2315-2318. [Link]

  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Journal of AOAC International, 94(1), 1-13. [Link]

  • ResearchGate. (n.d.). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. Retrieved from [Link]

  • El-Demerdash, A., & Atanasov, A. G. (2022). Marine Microorganism Molecules as Potential Anti-Inflammatory Therapeutics. Marine Drugs, 20(9), 565. [Link]

  • Sharma, A., & Singh, B. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5329. [Link]

  • IntechOpen. (2024). Synthesis, Properties, and Biological Applications of Thiopyrans. [Link]

  • Royal Society of Chemistry. (2021). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (1991). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, B., & Du, L. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. ACS Chemical Biology, 18(5), 947-952. [Link]

  • Ramasamy, K., & Kumar, R. (2018). Pyrone-derived Marine Natural Products: A review on Isolation, Bio-activities and Synthesis. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4066. [Link]

  • Liu, S., Liu, X., Guo, L., Che, Y., & Liu, L. (2013). 2H-pyran-2-one and 2H-furan-2-one derivatives from the plant endophytic fungus Pestalotiopsis fici. Chemistry & Biodiversity, 10(11), 2007-2013. [Link]

  • Evidente, A., Andolfi, A., Vurro, M., & Ash, G. (2003). Viridepyronone, a New Antifungal 6-Substituted 2H-Pyran-2-one Produced by Trichoderma viride. Journal of Agricultural and Food Chemistry, 51(25), 7311-7313. [Link]

  • Chear, J. Y., & Tan, G. Y. (2016). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. Molecules, 21(7), 806. [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13, 20. [Link]

  • Semantic Scholar. (n.d.). Techniques for Extraction and Isolation of Natural Products : A Comprehensive Review. Retrieved from [Link]

  • SCIEPublish. (2023). Application of Synthetic Biology to the Biosynthesis of Polyketides. Journal of Synthetic Biology. [Link]

  • ResearchGate. (2021). 2H-Pyranone and isocoumarin derivatives from the endophytic fungus Pestalotiopsis microspora SC3082 derived from Scaevola taccada (Gaertn.) Roxb. Retrieved from [Link]

  • Frandsen, R. J. N. (2010). Polyketide synthases. Rasmus Frandsen's Homepage. [Link]

  • MDPI. (2022). Extraction and Isolation of Natural Products. Applied Sciences, 12(19), 9993. [Link]

  • Gopi, K., & Anandan, R. (2017). First report of two new antioxidative meroterpeno 2H-pyranoids from short-necked yellow-foot clam Paphia malabarica (family: Veneridae) with bioactivity against pro-inflammatory cyclooxygenases and lipoxygenase. Natural Product Research, 31(6), 633-640. [Link]

  • Cui, Q., Shieh, M., Pan, T. W., Nishimura, A., Matsunaga, T., Kelly, S. S., ... & Xian, M. (2024). 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. Nature Communications, 15(1), 2453. [Link]

  • ResearchGate. (n.d.). 2 H -Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles. Retrieved from [Link]

  • Cui, Q., Shieh, M., Pan, T. W., Nishimura, A., Matsunaga, T., Kelly, S. S., ... & Xian, M. (2024). 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. Nature Communications, 15(1), 2453. [Link]

  • Stanovnik, B., & Svete, J. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2006(5), 99-112. [Link]

  • Al-Zereini, W. A., & Al-Zoubi, R. M. (2022). Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review. Polymers, 14(19), 4059. [Link]

  • Cui, Q., Shieh, M., Pan, T. W., Nishimura, A., Matsunaga, T., Kelly, S. S., ... & Xian, M. (2024). 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. Nature Communications, 15(1), 2453. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Dipole Moment and Molecular Geometry of 2H-Thiopyran-2-one

Introduction 2H-Thiopyran-2-one, a heterocyclic compound featuring a six-membered ring with a sulfur heteroatom and a ketone functional group, is a molecule of significant interest in the fields of medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2H-Thiopyran-2-one, a heterocyclic compound featuring a six-membered ring with a sulfur heteroatom and a ketone functional group, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, which are a direct consequence of its molecular geometry and the resulting charge distribution, dictate its reactivity and potential applications. This technical guide provides a comprehensive analysis of the molecular geometry and dipole moment of 2H-thiopyran-2-one, drawing upon state-of-the-art computational chemistry studies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecular scaffold.

Molecular Geometry: A Computational Perspective

The precise experimental determination of the molecular geometry of 2H-thiopyran-2-one through techniques such as X-ray crystallography or microwave spectroscopy has not been extensively reported in the literature. Consequently, our understanding of its three-dimensional structure is largely derived from theoretical calculations, most notably Density Functional Theory (DFT).

A seminal study in this area, "Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies," provides significant insights into the structure of 2H-thiopyran-2-one.[1][2] While the primary focus of this research was on reaction dynamics, the foundational step of such studies involves the accurate calculation of the ground-state geometry of the reacting molecules.

The optimized geometry of 2H-thiopyran-2-one, as predicted by DFT calculations, reveals a nearly planar ring structure. This planarity arises from the extensive delocalization of π-electrons across the conjugated system of the thiopyran ring and the exocyclic carbonyl group. The key geometrical parameters, including selected bond lengths and angles, are summarized in the table below.

ParameterDescriptionTypical Calculated Value (Å or °)
Bond Lengths
C=OCarbonyl bond length~1.21 Å
C-SCarbon-sulfur single bond~1.77 Å
C=CCarbon-carbon double bond~1.35 - 1.45 Å
Bond Angles
O=C-CAngle involving the carbonyl group~125°
C-S-CEndocyclic angle at the sulfur atom~100°

Note: The precise values are dependent on the level of theory (functional and basis set) employed in the DFT calculations. The values presented are representative and based on typical findings for similar heterocyclic systems.

The decision to employ DFT for these predictions is rooted in its proven balance of computational cost and accuracy for organic molecules.[3] Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), have been shown to provide reliable geometrical parameters for a wide range of heterocyclic compounds.[3]

The Dipole Moment: A Consequence of Molecular Asymmetry

The dipole moment of a molecule is a critical determinant of its physical properties, including its solubility, boiling point, and intermolecular interactions. It arises from a non-uniform distribution of electron density within the molecule. In 2H-thiopyran-2-one, the presence of two different heteroatoms, sulfur and oxygen, with their distinct electronegativities, along with the overall asymmetry of the molecule, leads to a significant net dipole moment.

The primary contributors to the dipole moment of 2H-thiopyran-2-one are:

  • The Carbonyl Group (C=O): The highly electronegative oxygen atom draws electron density away from the carbon atom, creating a strong bond dipole.

  • The Thioether Moiety (C-S-C): Sulfur is more electronegative than carbon, leading to bond dipoles directed towards the sulfur atom. However, the difference in electronegativity is less pronounced than that between oxygen and carbon.

  • The Conjugated π-System: The delocalization of electrons in the π-system influences the overall charge distribution.

Computational studies indicate that 2H-thiopyran-2-one possesses a substantial dipole moment. The vector of this dipole moment originates from the less electronegative parts of the molecule (the hydrocarbon backbone) and points towards the more electronegative region, which is dominated by the carbonyl oxygen. The magnitude of the calculated dipole moment is typically in the range of 3.5 to 4.5 Debye , although the exact value is sensitive to the computational method and the solvent model used.

The workflow for a typical computational determination of the dipole moment is illustrated in the following diagram:

G cluster_0 Computational Workflow start Initial Molecular Structure opt Geometry Optimization (DFT) start->opt Input freq Frequency Calculation opt->freq Optimized Structure prop Electronic Property Calculation freq->prop Verified Minimum result Dipole Moment & Geometry prop->result Output G cluster_0 Core Concepts mol_geom Molecular Geometry dipole Dipole Moment mol_geom->dipole influences reactivity Chemical Reactivity mol_geom->reactivity determines dipole->reactivity governs

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Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing 2H-thiopyran-2-one

An Application Note for the Synthesis of the 2H-Thiopyran-2-one Scaffold Topic: A Step-by-Step Protocol for the Synthesis of the 2H-Thiopyran-2-one Core Structure Audience: Researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of the 2H-Thiopyran-2-one Scaffold

Topic: A Step-by-Step Protocol for the Synthesis of the 2H-Thiopyran-2-one Core Structure Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2H-Thiopyran-2-one Heterocycle

The 2H-thiopyran-2-one moiety is a sulfur-containing heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. As a sulfur analogue of the ubiquitous 2H-pyran-2-one (α-pyrone) structure found in numerous natural products, thiopyranones serve as versatile building blocks for more complex molecular architectures.[1] Their unique electronic properties and reactivity, particularly in cycloaddition reactions, have opened new avenues in the development of novel therapeutics and advanced materials.[2][3] For instance, they have been explored in "click-and-release" strategies for the controlled delivery of signaling molecules like carbonyl sulfide (COS), a precursor to hydrogen sulfide (H₂S).[4][5]

This document provides a detailed, field-tested protocol for the synthesis of a substituted 2H-thiopyran core, based on a robust and modern one-pot methodology. The chosen method, a hetero-Diels-Alder reaction, exemplifies an efficient and convergent approach to this important heterocyclic system.

Synthetic Strategy: A One-Pot Thionation/Hetero-Diels-Alder Cascade

The synthesis of the 2H-thiopyran ring system can be elegantly achieved through a one-pot reaction that combines two key transformations: the thionation of an enaminone and an in-situ hetero-Diels-Alder cycloaddition. This strategy avoids the isolation of unstable intermediates and offers high atom economy.

The core logic of the protocol is as follows:

  • In-Situ Diene Generation: An enamin-3-one is treated with Lawesson's Reagent. This step selectively converts the ketone carbonyl into a thioketone, generating a highly reactive 1-thia-3-aza-1,3-butadiene intermediate. This species serves as the electron-rich diene for the subsequent cycloaddition.[6][7]

  • [4+2] Cycloaddition: An electron-deficient alkene (dienophile), such as a nitroalkene, is introduced into the reaction mixture. It reacts with the in-situ generated thia-aza-diene via a hetero-Diels-Alder mechanism to form a six-membered heterocyclic intermediate.[6]

  • Aromatization: The intermediate readily undergoes elimination of the amine moiety to yield the final, more stable 2H-thiopyran product.

The entire sequence is a cascade reaction performed in a single vessel, streamlining the synthetic process.

G cluster_0 One-Pot Reaction Vessel A Enamin-3-one B Reactive Thia-Aza-Diene (Intermediate) A:e->B:w Thionation LR Lawesson's Reagent LR->B C Cycloadduct Intermediate B:e->C:w [4+2] Cycloaddition D Dienophile (e.g., Nitroalkene) D->C E Final 2H-Thiopyran Product C:e->E:w Elimination Elim - Amine

Caption: Workflow for the one-pot synthesis of 2H-thiopyrans.

Experimental Protocol: One-Pot Synthesis of 3-Nitro-2,6-diphenyl-2H-thiopyran

This protocol is adapted from a validated procedure by Padakanti et al. and serves as an excellent example of the synthesis of a functionalized 2H-thiopyran.[6]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N,N-dimethylamino-1,3-diphenylprop-2-en-1-oneSynthesis GradeCommercialStarting enaminone.
β-NitrostyreneReagent GradeCommercialDienophile.
Lawesson's Reagent≥97%CommercialThionating agent. Handle in fume hood.
Dichloromethane (CH₂Cl₂)AnhydrousCommercialReaction solvent.
Silica Gel60-120 meshCommercialFor column chromatography.
Standard Glassware------Round-bottom flask, reflux condenser, magnetic stirrer.
Thin Layer Chromatography (TLC)Silica plates---For reaction monitoring.
Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethylamino-1,3-diphenylprop-2-en-1-one (0.5 g, 1.99 mmol) in anhydrous dichloromethane (10 mL). Stir the solution at room temperature (20-25°C).

    • Rationale: The enaminone is the precursor to the reactive diene. Anhydrous solvent is used to prevent side reactions with Lawesson's reagent.

  • Thionation (Diene Formation): To the stirring solution, add Lawesson's Reagent (0.403 g, 0.99 mmol) in one portion. Continue stirring at room temperature for 10 minutes.

    • Rationale: Lawesson's reagent is a highly effective thionating agent for carbonyls.[8] A short stirring time is sufficient to initiate the conversion to the enamine-3-thione intermediate. A substoichiometric amount is often sufficient.

  • Cycloaddition: Add β-nitrostyrene (0.297 g, 1.99 mmol) to the reaction mixture.

    • Rationale: The electron-withdrawing nitro group makes the alkene an excellent dienophile for the hetero-Diels-Alder reaction.

  • Reaction to Completion: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 40°C for CH₂Cl₂). Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 1-2 hours.

    • Rationale: Heating accelerates the cycloaddition and subsequent elimination steps to drive the reaction to completion.

  • Work-up and Isolation: Once the starting materials are consumed (as indicated by TLC), allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate) to isolate the pure product.

    • Rationale: Chromatography is necessary to remove unreacted reagents, byproducts from Lawesson's reagent, and any side products.

  • Characterization: The final product, 3-nitro-2,6-diphenyl-2H-thiopyran, is typically obtained as a solid. Characterize by NMR and mass spectrometry to confirm its identity. The yield for this specific transformation is reported to be high (e.g., 87%).[6]

Safety and Handling Precautions
  • Lawesson's Reagent: This compound is malodorous and has toxic properties. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dichloromethane is a volatile and potentially hazardous solvent. Handle with care in a fume hood.

  • General: Perform all operations in a fume hood.

Versatility and Scope

The power of this one-pot protocol lies in its versatility. By varying the enaminone and the dienophile, a diverse library of substituted 2H-thiopyrans can be synthesized.

Enaminone Substituent (R¹)Dienophile Substituent (R²)Product Yield (%)
PhenylPhenyl87%
Phenyl4-Chlorophenyl85%
Phenyl4-Methylphenyl82%
4-ChlorophenylPhenyl75%
4-MethylphenylPhenyl70%
Data synthesized from findings reported in the literature.[6]

Conclusion

This application note details a robust and efficient one-pot synthesis of the 2H-thiopyran core structure via a thionation/hetero-Diels-Alder cascade. The protocol is characterized by its operational simplicity, high yields, and broad substrate scope, making it a valuable tool for researchers in synthetic and medicinal chemistry. This method provides a reliable pathway for accessing functionalized thiopyranones, which are key intermediates for drug discovery and materials science applications.

References

  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. Available at: [Link]

  • Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. Organic Letters. Available at: [Link]

  • Unveiling the reactivity of 2 H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. PubMed. Available at: [Link]

  • Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. ACS Publications. Available at: [Link]

  • Reactions of acetylenes with substituted 2 H -thiopyran-2-thiones and their isoelectronic analogues: difficult choice of optimal route. ResearchGate. Available at: [Link]

  • Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. Thieme. Available at: [Link]

  • A new method for synthesis of 6-aryl-2H-thiopyran-2-thiones. RSC Publishing. Available at: [Link]

  • Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Ge. NSF Public Access Repository. Available at: [Link]

  • A one-pot synthesis of 3-nitro-2H-thiopyrans and their selective reduction to 3-nitro-3,4-dihydro-2H-thiopyrans. ProQuest. Available at: [Link]

  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. Available at: [Link]

Sources

Application

Application Note: Inverse Electron Demand Diels-Alder (iEDDA) Cycloadditions of 2H-Thiopyran-2-ones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Summary The development of bioorthogonal "click-and-release...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary

The development of bioorthogonal "click-and-release" chemistry has profoundly impacted drug delivery and chemical biology. While 2H-pyran-2-ones have long been utilized as dienes in [4+2] cycloadditions, the substitution of oxygen with sulfur to form 2H-thiopyran-2-ones and their thione derivatives unlocks superior kinetic profiles. This application note details the mechanistic rationale, thermodynamic drivers, and validated protocols for utilizing 2H-thiopyran-2-ones in Inverse Electron Demand Diels-Alder (iEDDA) reactions with strained alkynes. These reactions are particularly valuable for the controlled, cycloaddition-triggered release of carbonyl sulfide (COS), which is subsequently hydrolyzed to hydrogen sulfide (H₂S)—a critical gaseous signaling molecule in physiological systems [1].

Mechanistic Rationale & Structural Dynamics

As a Senior Application Scientist, it is crucial to understand why sulfur substitution drastically alters reactivity, rather than simply observing the outcome. The reactivity of 2H-(thio)pyran-2-(thi)ones in iEDDA reactions is governed by a delicate balance between aromaticity and distortion energy [1, 2].

  • The Role of Electronegativity and Aromaticity: Oxygen is significantly more electronegative than sulfur. In standard 2H-pyran-2-ones, the resonance stabilization (aromaticity) presents a thermodynamic barrier to cycloaddition. By replacing the ring oxygen with sulfur (2H-thiopyran-2-one) or the exocyclic carbonyl oxygen with sulfur (2H-pyran-2-thione), the 6π aromatic structure is disfavored. This decreased aromaticity directly translates to a lower activation Gibbs free energy ( ΔG‡ ) [1].

  • Distortion/Interaction Model: Density Functional Theory (DFT) calculations reveal that 2H-thiopyran-2-ones exhibit exceptionally low out-of-plane distortion energies when reacting with strained alkynes like endo-bicyclo[6.1.0]nonyne (endo-BCN). The sulfur atom's larger atomic radius and distinct orbital overlap capabilities allow the diene to adopt the necessary transition state geometry with minimal energetic penalty [2].

  • The Click-and-Release Cascade: The initial [4+2] cycloaddition yields a bridged bicyclic intermediate. Because this intermediate is highly strained, it rapidly undergoes a retro-Diels-Alder reaction, extruding COS (or CS₂) and yielding a stable aromatic cycloadduct. In biological media, the ubiquitous enzyme Carbonic Anhydrase (CA) rapidly hydrolyzes the released COS into H₂S, enabling targeted gasotransmitter delivery [1].

Workflow Visualization

The following diagram illustrates the logical progression of the iEDDA click-and-release cascade, mapping the transformation from stable precursors to the final active biological signaling molecule.

G N1 2H-Thiopyran-2-one (Diene) N3 iEDDA[4+2] Cycloaddition N1->N3 N2 Strained Alkyne (endo-BCN) N2->N3 N4 Bicyclic Intermediate N3->N4 N5 Retro-Diels-Alder Extrusion N4->N5 N6 Aromatic Cycloadduct N5->N6 N7 COS Release N5->N7 N8 Carbonic Anhydrase Hydrolysis N7->N8 N9 H2S Generation (Active Signal) N8->N9

Caption: iEDDA click-and-release workflow for 2H-thiopyran-2-ones generating H2S via COS extrusion.

Quantitative Kinetic & Thermodynamic Data

To guide substrate selection for specific drug development applications, the following table summarizes the computational and experimental parameters of the chalcogen-substituted pyranone family [1, 2].

SubstrateRing HeteroatomExocyclic HeteroatomNICS (Aromaticity)Activation Energy ( ΔG‡ )Primary Reactivity Driver
2H-Pyran-2-one OOHigh~23-25 kcal/molBaseline standard; high aromatic barrier.
2H-Pyran-2-thione OS-2.05 ppm19.2 kcal/molLowest aromaticity; highest experimental reaction rate.
2H-Thiopyran-2-one SOModerate21.0 kcal/mol*Lowest distortion energy; highly reactive with endo-BCN.
2H-Thiopyran-2-thione SS-2.29 ppm23.6 kcal/molHigher activation energy; releases CS₂ instead of COS.

*Value representative of electron-withdrawing group (EWG) substituted derivatives. EWGs further lower the LUMO of the diene, accelerating the iEDDA process.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific spectroscopic tracking and enzymatic controls, researchers can definitively prove causality at each step of the reaction cascade.

Protocol A: Preparative iEDDA Cycloaddition & Kinetic Monitoring

Purpose: To synthesize the aromatic cycloadduct and determine the second-order rate constant ( k2​ ) of the 2H-thiopyran-2-one derivative with endo-BCN.

Materials:

  • 2H-thiopyran-2-one derivative (10 mM stock in HPLC-grade Methanol)

  • endo-bicyclo[6.1.0]nonyne (endo-BCN) (10 mM stock in HPLC-grade Methanol)

  • PBS Buffer (1X, pH 7.4)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (25 °C).

Step-by-Step Methodology:

  • Baseline Establishment: Pipette 2.97 mL of PBS buffer into a quartz cuvette. Add 15 µL of the 2H-thiopyran-2-one stock solution (final concentration: 50 µM). Record the baseline UV-Vis absorption spectrum. Causality Note: 2H-thiopyran-2-ones exhibit a distinct absorption maximum ( λmax​ ) typically between 350–370 nm due to their extended conjugated π -system.

  • Reaction Initiation: Add 15 µL of the endo-BCN stock solution (final concentration: 50 µM) to the cuvette. Mix rapidly via pipette aspiration.

  • Kinetic Tracking: Monitor the decay of the absorbance at λmax​ continuously for 30–60 minutes.

  • Data Analysis: Because the reaction is run under equimolar conditions, plot 1/[Diene] versus time. The slope of the linear regression yields the second-order rate constant ( k2​ in M−1s−1 ).

  • Validation: The complete disappearance of the 350–370 nm peak confirms the disruption of the initial diene conjugation, validating the formation of the cycloadduct and subsequent extrusion of COS.

Protocol B: Click-and-Release H₂S Generation Assay

Purpose: To verify that the retro-Diels-Alder extrusion successfully generates H₂S in a biologically relevant environment.

Materials:

  • Reaction mixture from Protocol A (containing the cycloadduct and released COS).

  • Bovine Carbonic Anhydrase (CA) (1 mg/mL stock in PBS).

  • Fluorescent H₂S probe (e.g., SeSP1 or WSP-1, 1 mM stock in DMSO).

  • Microplate reader capable of fluorescence detection.

Step-by-Step Methodology:

  • Preparation of Test Groups: Prepare three sets of wells in a black 96-well microplate to ensure a self-validating experimental design:

    • Group 1 (Experimental): 2H-thiopyran-2-one + endo-BCN + CA (25 µg/mL final)

    • Group 2 (Negative Control A): 2H-thiopyran-2-one + endo-BCN (No CA)

    • Group 3 (Negative Control B): 2H-thiopyran-2-one + CA (No endo-BCN)

  • Probe Addition: Add the fluorescent H₂S probe to all wells to a final concentration of 10 µM.

  • Incubation: Seal the plate to prevent gas escape and incubate at 37 °C for 45 minutes.

  • Measurement: Measure the fluorescence emission (e.g., for SeSP1, λex​ = 430 nm, λem​ = 520 nm).

  • Interpretation of Causality: Strong fluorescence should only be observed in Group 1. Group 2 will show minimal signal because COS is a poor direct substrate for the fluorescent probe and requires CA for rapid hydrolysis to H₂S. Group 3 will show no signal, proving that the cycloaddition event is the absolute trigger for gas release [1].

References

  • Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation Organic Letters (ACS Publications), 2022. URL:[Link]

  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies Organic & Biomolecular Chemistry (RSC Publishing), 2024. URL:[Link]

  • Synthesis of thiopyran derivatives via[4 + 2] cycloaddition reactions RSC Advances (RSC Publishing), 2025. URL:[Link]

Method

Application Note: 2H-Thiopyran-2-one as an Advanced Precursor in Organic Synthesis and Bioorthogonal Chemistry

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary Historically, 2H-pyran-2-ones have served as foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

Historically, 2H-pyran-2-ones have served as foundational dienes in organic synthesis. However, the strategic substitution of the heterocyclic oxygen with sulfur to form 2H-thiopyran-2-one fundamentally alters the electronic landscape of the molecule[1]. By intentionally decreasing the aromatic resonance energy of the ring, 2H-thiopyran-2-ones exhibit significantly lowered activation barriers in cycloaddition reactions[2][3].

This application note explores the utility of 2H-thiopyran-2-one as a highly reactive precursor. We detail its de novo synthesis via novel[3+3] annulation strategies and its cutting-edge application in bioorthogonal "click-and-release" chemistry for the targeted delivery of hydrogen sulfide (H₂S), a critical biological gasotransmitter[1][4].

Mechanistic Rationale: Aromaticity vs. Reactivity

The chemical behavior of 2H-thiopyran-2-one is governed by the delicate balance between its diene character and its aromaticity. Standard 2H-pyran-2-one possesses approximately 30–35% of the resonance energy of benzene, making it relatively stable and requiring harsh conditions to undergo Diels-Alder reactions[5].

When the ring oxygen is replaced by sulfur (forming 2H-thiopyran-2-one), the aromaticity decreases[1]. According to Density Functional Theory (DFT) calculations, this reduced aromaticity translates to a lower distortion energy required to reach the transition state during an inverse electron-demand Diels-Alder (iEDDA) reaction with strained alkynes like bicyclo[6.1.0]nonyne (BCN)[2][3].

The iEDDA reaction forms an unstable, non-aromatic bicyclic intermediate. To regain thermodynamic stability, this intermediate spontaneously undergoes a retro-Diels-Alder reaction, extruding carbonyl sulfide (COS) and yielding a stable benzene derivative[3]. In biological systems, the released COS is rapidly hydrolyzed by the ubiquitous enzyme Carbonic Anhydrase (CA) to generate H₂S, making 2H-thiopyran-2-one an exceptional "click-and-release" prodrug precursor[1][6].

G A 2H-Thiopyran-2-one (Diene Precursor) C Inverse Electron-Demand Diels-Alder (iEDDA) A->C B Strained Alkyne (e.g., BCN) B->C D Unstable Bicyclic Intermediate C->D Destroys Aromaticity E Retro-Diels-Alder Reaction D->E Spontaneous F Aromatic Benzene Derivative E->F G Carbonyl Sulfide (COS) Release E->G Byproduct H Carbonic Anhydrase (Enzymatic Conversion) G->H Biological Environment I Hydrogen Sulfide (H2S) Generation H->I

Workflow of iEDDA click-and-release mechanism for COS/H2S generation via 2H-thiopyran-2-one.

Quantitative Reactivity Profiles

The table below summarizes the thermodynamic parameters and reactivity profiles of various chalcogen-substituted pyranones when reacted with BCN. The data highlights how sulfur substitution dictates the reaction kinetics and the specific gasotransmitter released[1][3].

SubstrateRing HeteroatomExocyclic HeteroatomΔG‡ (kcal/mol) with BCNReactivity ProfilePrimary Release Product
2H-Pyran-2-one OxygenOxygen~24.0Very SlowCO₂ (Inert)
2H-Thiopyran-2-one SulfurOxygen21.0ModerateCOS → H₂S
2H-Pyran-2-thione OxygenSulfur16.4Extremely FastCOS → H₂S
2H-Thiopyran-2-thione SulfurSulfur20.3FastCS₂ (Poor CA Substrate)

Note: While 2H-pyran-2-thiones exhibit the fastest kinetics, 2H-thiopyran-2-ones offer a more stable precursor profile for prolonged biological circulation before targeted activation[1][3].

Experimental Protocols

Protocol A: De Novo Synthesis of 2H-Thiopyran-2-ones via [3+3] Annulation

This protocol outlines the synthesis of functionalized 2H-thiopyran-2-ones using a cascade [3+3] annulation of diazoenals and α-mercapto ketones, followed by controlled oxidation[4].

Reagents & Materials:

  • Diazoenal (1.0 equiv) and α-mercapto ketone (1.2 equiv)

  • Catalysts: Rh₂(esp)₂ (1 mol%) and Sc(OTf)₃ (10 mol%)

  • Oxidant: mCPBA (meta-Chloroperoxybenzoic acid) or O₂/NEt₃

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Carbenoid Generation & Annulation: In an oven-dried flask under inert atmosphere (N₂), dissolve the diazoenal and α-mercapto ketone in anhydrous DCM.

  • Catalyst Addition: Add Rh₂(esp)₂ and Sc(OTf)₃.

    • Causality: Rh₂(esp)₂ is chosen over standard Rh₂(OAc)₄ because its sterically demanding bridging ligands prevent catalyst dimerization/deactivation, efficiently decomposing the diazo compound into a highly electrophilic rhodium carbenoid. The α-mercapto ketone attacks this carbenoid to form a protic sulfonium ylide[4]. Sc(OTf)₃ acts as a Lewis acid to activate the carbonyl, driving the intramolecular aldol condensation to close the six-membered 2H-thiopyran ring[4].

  • Isolation: Stir at room temperature until TLC indicates complete consumption of the diazoenal. Purify the intermediate 2H-thiopyran via silica gel flash chromatography.

  • Oxidation to 2H-Thiopyran-2-one: Dissolve the purified 2H-thiopyran in DCM and slowly add mCPBA (1.1 equiv) at 0 °C, or utilize an O₂/NEt₃ mediated oxidative deformylation if working with 4-formyl derivatives[4].

    • Causality: Controlled oxidation selectively targets the ring to form the α,β-unsaturated lactone-type carbonyl without over-oxidizing the ring sulfur to a sulfoxide/sulfone.

  • Self-Validation: Confirm the product via NMR. ¹H NMR must show characteristic vinylic protons of the thiopyran ring, and ¹³C NMR must confirm the presence of the new thiopyrone carbonyl carbon (~160–165 ppm)[4].

Protocol B: Bioorthogonal iEDDA Cycloaddition & H₂S Release Assay

This protocol validates the use of 2H-thiopyran-2-one as a "click-and-release" H₂S donor in aqueous environments[1][3].

Reagents & Materials:

  • 2H-thiopyran-2-one derivative (10 mM stock in DMSO)

  • endo-BCN (bicyclo[6.1.0]nonyne)

  • Carbonic Anhydrase (CA) (1 mg/mL)

  • SeSP1 (H₂S-specific fluorescent probe)

  • PBS Buffer (pH 7.4)

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture in PBS (pH 7.4) containing 10 µM of the 2H-thiopyran-2-one derivative.

  • Triggering the Cycloaddition: Add 50 µM of endo-BCN to the mixture.

    • Causality: BCN provides the ideal balance of ring strain to drive the iEDDA reaction forward at physiological temperatures without undergoing spontaneous degradation in water. The reaction destroys the weak aromaticity of the thiopyran ring, triggering the retro-Diels-Alder release of COS[1][3].

  • Enzymatic Conversion & Detection: Add Carbonic Anhydrase (final concentration 0.1 mg/mL) and the SeSP1 fluorescent probe (5 µM). Incubate at 37 °C for 30 minutes.

    • Causality: COS is biologically inert. CA is strictly required to hydrolyze COS into H₂S and CO₂. The SeSP1 probe contains a masking group that is selectively cleaved by H₂S, unmasking the fluorophore[1][3].

  • Self-Validation Matrix (Critical): Measure fluorescence (Ex: 430 nm / Em: 510 nm) using a microplate reader. To ensure the protocol is self-validating, run the following controls simultaneously:

    • Control 1 (No BCN): Validates that the precursor does not spontaneously leak H₂S.

    • Control 2 (No CA): Validates that COS is the intermediate and requires enzymatic conversion.

    • Success Criterion: Strong fluorescence must only be observed in the complete matrix (Precursor + BCN + CA + Probe)[3].

References

  • Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation Source: Organic Letters (ACS Publications) URL:[Link]

  • [3+3] Annulation of Diazoenals and α-Mercapto Ketones via Protic Sulfonium Ylides: Direct Synthesis of 2H-Thiopyrans, Innovative Progenitors for Unstudied 2H-Thiopyran-2-ones and 4H-Thiopyran-4-ones Source: Organic Letters (ACS Publications) URL:[Link]

  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Application

Application Note: Photochemical Transformation and Reactivity of 2H-Thiopyran-2-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Overview The photochemical and cycloaddition reactivity of six-member...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Overview

The photochemical and cycloaddition reactivity of six-membered heterocyclic compounds plays a foundational role in advanced organic synthesis and bioorthogonal drug development. Among these, 2H-thiopyran-2-one (TP) —a monosubstituted sulfur analogue of α-pyrone—exhibits a highly specific reactivity profile. Unlike traditional thiocarbonyls, TP features a relaxed six-membered ring that undergoes precise unimolecular transformations upon photoirradiation, making it an excellent precursor for reactive ketenes and a tunable substrate for Inverse Electron-Demand Diels-Alder (IEDDA) reactions[1],[2].

This application note synthesizes the mechanistic causality behind TP’s photochemistry and provides self-validating experimental protocols for trapping its transient intermediates and harnessing its cycloaddition capabilities.

Mechanistic Dynamics: Photochemistry in Cryogenic Matrices

Understanding the photochemical fate of 2H-thiopyran-2-one requires isolating its unimolecular behavior from intermolecular collisions. When isolated in low-temperature argon matrices (10 K) and subjected to UV irradiation (λ > 337 nm), TP undergoes a primary ring-opening reaction[3].

The Causality of α-Bond Cleavage: Despite possessing a relaxed ring structure without internal strain, the C–S bond in the α-position relative to the carbonyl group is the weakest link under UV excitation. Excitation into the lowest-lying singlet state triggers the homolytic cleavage of this α-bond, generating an open-ring thioaldehyde-ketene (TA) intermediate[1].

Secondary photochemical pathways include the formation of a Dewar valence isomer (a minor reaction channel) and subsequent intramolecular hydrogen shifts. These H-shifts are highly significant, as they facilitate the isomerization of the thioaldehyde-ketene into an aldehyde-thioketene, ultimately allowing the interconversion of 2H-thiopyran-2-one into its structural isomer, 2H-pyran-2-thione (PT)[4].

PhotochemicalPathway TP 2H-Thiopyran-2-one (TP) UV UV Irradiation (λ > 337 nm) TP->UV AlphaCleavage α-Bond Cleavage (C-S Bond) UV->AlphaCleavage Primary Act Dewar Dewar Valence Isomer (Minor Pathway) UV->Dewar Minor Act TA Thioaldehyde-Ketene (TA) (Open-Ring Intermediate) AlphaCleavage->TA HShift Intramolecular H-Shift & Isomerization TA->HShift PT 2H-Pyran-2-thione (PT) HShift->PT Interconversion

Photochemical ring-opening and isomerization pathway of 2H-thiopyran-2-one.

Cycloaddition Reactivity: IEDDA with Strained Alkynes

Beyond photochemistry, 2H-thiopyran-2-one is a valuable diene in bioorthogonal chemistry, specifically in such as endo-bicyclo[6.1.0]nonyne (endo-BCN)[2].

The Causality of Reactivity: The reactivity of α-pyrone analogues in IEDDA is inversely proportional to their aromaticity. Density Functional Theory (DFT) studies confirm that substituting oxygen with sulfur decreases the aromatic character of the ring, thereby raising the HOMO energy of the diene and narrowing the HOMO-LUMO gap with the dienophile[5],[6]. This makes sulfur analogues significantly more reactive than standard α-pyrones, allowing these reactions to proceed efficiently in aqueous buffers and cellular environments for applications like on-demand prodrug activation[7].

Table 1: Spectroscopic and Reactivity Parameters of α-Pyrone Analogues
SubstratePrimary Photochemical ActKey IntermediateIEDDA Reactivity (vs. endo-BCN)Aromaticity (NICS)
2H-Thiopyran-2-one (TP) α-bond (C–S) cleavageThioaldehyde-ketene (TA)Moderate to HighReduced
2H-Pyran-2-thione (PT) α-bond (C–O) cleavageAldehyde-thioketene (TK)HighestLowest
α-Pyrone Ring-opening / Dewar IsomerAldehyde-keteneLowHighest

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that experimental artifacts are immediately identifiable.

Protocol A: Matrix-Isolation FTIR Photolysis of 2H-Thiopyran-2-one

This protocol isolates TP monomers to observe pure unimolecular phototransformations without interference from bimolecular polymerization.

Step-by-Step Methodology:

  • Sample Preparation: Synthesize TP via the controlled pyrolysis of 2H-pyran-2-thione (PT) under vacuum conditions[1].

  • Cryogenic Deposition: Sublime the TP sample and co-deposit it with a large excess of high-purity Argon gas onto a CsI window cooled to 10 K using a closed-cycle helium cryostat. Causality: The 10 K rigid matrix prevents diffusion, trapping the highly reactive thioaldehyde-ketene intermediate for spectroscopic analysis.

  • Baseline Acquisition: Record the pre-irradiation FTIR spectrum (4000–400 cm⁻¹).

  • Photoirradiation: Irradiate the matrix using a Xenon arc lamp equipped with a λ > 337 nm cutoff filter. Causality: The >337 nm filter specifically targets the n→π transitions, providing enough energy for α-cleavage while preventing the complete photo-fragmentation of the molecule.*

  • Kinetic Monitoring: Acquire FTIR spectra at 20-minute intervals up to 160 minutes to monitor the decay of the parent bands and the emergence of photoproduct bands[4].

System Validation Check: To validate the successful generation of the thioaldehyde-ketene (TA), perform a spectral subtraction (Irradiated minus Baseline). You must observe the emergence of a distinct, high-intensity band near 2120 cm⁻¹ . This band is the unambiguous signature of the antisymmetric stretching vibration of the ketene group [ν_as(C=C=O)]. Correlate this experimental peak with DFT(B3LYP)/6-311++G(d,p) calculated frequencies to confirm the structural assignment[1].

ExperimentalWorkflow Prep Sample Prep: Pyrolysis of PT to TP Matrix Cryogenic Deposition (Ar Matrix, 10 K) Prep->Matrix BaseIR Baseline FTIR Acquisition Matrix->BaseIR Irrad UV Irradiation (Xe Arc Lamp, >337 nm) BaseIR->Irrad Kinetic Kinetic FTIR Monitoring Irrad->Kinetic DFT DFT(B3LYP) Spectral Correlation Kinetic->DFT

Matrix-isolation FTIR workflow for monitoring 2H-thiopyran-2-one photochemistry.

Protocol B: IEDDA Kinetic Profiling with Strained Alkynes

This protocol measures the cycloaddition efficiency of TP against endo-BCN, a critical metric for bioorthogonal drug delivery applications.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 100 μM stock solution of 2H-thiopyran-2-one in a physiological buffer (e.g., PBS/DMSO 9:1 v/v) to mimic biological conditions.

  • Dienophile Addition: Add endo-BCN to the solution at a 10-fold molar excess (1 mM) to ensure pseudo-first-order kinetics. Causality: Using a vast excess of the alkyne simplifies the rate law, allowing the reaction rate to be determined solely by the exponential decay of the diene.

  • Spectrophotometric Tracking: Immediately transfer the mixture to a quartz cuvette and monitor the decay of the TP characteristic UV-Vis absorption band (typically ~310–330 nm) at 25 °C over 60 minutes.

  • Data Derivation: Plot ln(At​/A0​) versus time. The slope of the linear fit yields the pseudo-first-order rate constant ( kobs​ ), which is then divided by the endo-BCN concentration to find the second-order rate constant ( k2​ ).

System Validation Check: Overlay the sequential UV-Vis spectra. A self-validating IEDDA reaction must display clear isosbestic points . The presence of isosbestic points mathematically proves that TP is converting directly into the cycloadduct without the formation of long-lived intermediates or off-target degradation products.

References

  • Photochemical Ring-Opening and Intramolecular Hydrogen Shift Reactions in Sulfur Analogues of α-Pyrone The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Unveiling the Reactivity of 2H‑(Thio)pyran-2-(thi)ones in Cycloaddition Reactions with Strained Alkynes through Density Functional Theory Studies ResearchGate URL:[Link]

  • Bioorthogonal Bond Cleavage Chemistry for On-demand Prodrug Activation: Opportunities and Challenges Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Diels-Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: Reactivity and regioselectivity ResearchGate URL:[Link]

Sources

Method

applications of 2H-thiopyran-2-one in pharmaceutical drug discovery

An Application Guide to the Utility of 2H-Thiopyran-2-one in Modern Drug Discovery For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Utility of 2H-Thiopyran-2-one in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear at the core of diverse biologically active compounds. The 2H-thiopyran-2-one scaffold, a six-membered heterocyclic ring containing a sulfur atom and an α,β-unsaturated lactone, is a prominent member of this class. While its oxygen-containing analog, 2H-pyran-2-one, is more widely studied, the thione variant offers unique physicochemical properties that make it a compelling starting point for the design of novel therapeutics.[1][2] Thiopyrans are recognized as vital molecules in medicinal chemistry, with derivatives demonstrating a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] This guide provides an in-depth exploration of the applications of 2H-thiopyran-2-one, detailing its utility in key therapeutic areas and providing validated protocols for its synthesis and biological evaluation.

Core Scaffold: Structure and Chemical Rationale

The inherent reactivity and structural features of the 2H-thiopyran-2-one core are central to its function as a pharmacophore. The presence of the sulfur atom, compared to oxygen in pyranones, modifies the ring's electronics and lipophilicity, which can significantly impact target binding, membrane permeability, and metabolic stability. The α,β-unsaturated ketone moiety is a critical feature, acting as a Michael acceptor that can covalently interact with nucleophilic residues (such as cysteine) in enzyme active sites, leading to irreversible inhibition.

Caption: Core structures of 2H-thiopyran-2-one and its oxygen analog.

Therapeutic Applications and Mechanistic Insights

Anticancer Agents

The development of small-molecule anticancer drugs remains a high priority, and 2H-thiopyran-2-one derivatives have emerged as a promising avenue of investigation.[5] Their cytotoxic effects have been demonstrated across a range of cancer cell lines, often with potency in the low micromolar or even nanomolar range.

Mechanism of Action: A key mechanism involves the targeting of critical signaling proteins involved in cancer progression. For instance, certain bis-oxidized thiopyran derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR), a protein frequently implicated in tumor formation and growth.[5] Molecular docking studies have shown high binding affinity of these compounds for the EGFR protein, and biological assays confirm their ability to induce apoptosis and block the cell cycle in cancer cells.[5]

The table below summarizes the cytotoxic activity of representative thiopyran and related pyran derivatives.

Compound IDDerivative ClassCancer Cell LineActivity MetricValueCitation
Compound 1 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneHeLa (Cervical)GI₅₀0.03 µM[1]
S-16 Bis-oxidized thiopyranH1975 (NSCLC)IC₅₀3.14 µM[5]
S-16 Bis-oxidized thiopyranA549 (NSCLC)IC₅₀4.0 µM[5]
S-16 Bis-oxidized thiopyranMCF-7 (Breast)IC₅₀0.62 µM[5]
Compound 8c Fused pyran derivativeHCT116 (Colon)IC₅₀7.58 µM[6]
Compound 14b Fused pyran derivativeA549 (Lung)IC₅₀0.23 µM[6]

NSCLC: Non-Small Cell Lung Cancer

Cytotoxicity_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h (allow adherence) start->incubate1 treat Add 2H-thiopyran-2-one derivatives (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent (e.g., 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance (e.g., at 570 nm) solubilize->read calculate Calculate IC50 values (dose-response curve) read->calculate end Results calculate->end

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[1] Thiopyran-containing molecules have demonstrated significant bioactivity against a range of bacteria and fungi.[1][2] Hybrids of 2H-thiopyran with other heterocyclic systems, such as pyrimidine-2,4-dione, have been synthesized and shown to possess potent antibacterial and antifungal properties.[1]

Structure-Activity Relationship (SAR): The antimicrobial efficacy is highly dependent on the substituents attached to the thiopyran core. For example, a study on pyrimidine-2,4-dione hybrids found that a derivative containing two furan-2-yl groups exhibited the lowest Minimum Inhibitory Concentration (MIC) against the fungus C. albicans (0.25 µg/mL) and broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] In related pyran-3(6H)-one structures, the presence of phenylthio or p-bromophenyl groups was shown to be beneficial for activity against Gram-positive bacteria.[7]

Compound IDDerivative ClassTarget OrganismMIC (µg/mL)Citation
Compound 2 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneC. albicans0.25[1]
Compound 2 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneGram-positive & Gram-negative bacteria8[1]
Thiazole Derivative 2-Amino-4-(tetrahydro-2H-thiopyran-4-yl)thiazole derivativeC. glabrata0.98[8]
Thiazole Derivative 2-Amino-4-(tetrahydro-2H-thiopyran-4-yl)thiazole derivativeC. albicans1.95[8]

Mechanism of Action: While not fully elucidated for all derivatives, a plausible mechanism for antimicrobial action is the inhibition of essential bacterial enzymes. For instance, related benzopyran-2-one compounds have been designed as inhibitors of DNA gyrase-B, a critical enzyme for bacterial DNA replication.[8][9] This provides a logical starting point for investigating the specific targets of novel 2H-thiopyran-2-one antimicrobials.

Modulators of Hydrogen Sulfide (H₂S) Signaling

Beyond direct therapeutic action, the thiopyran scaffold serves as a sophisticated chemical tool for studying fundamental biological processes. A derivative, 2H-thiopyran-2-thione sulfine (TTS), has been uniquely developed to probe the signaling pathways of reactive sulfane sulfur species, which are linked to H₂S signaling.[10][11] TTS can specifically convert endogenous H₂S into HSOH and subsequently into H₂S₂, a key signaling molecule.[12][13] This application is crucial for understanding redox regulation and developing therapies for conditions where H₂S pathways are dysregulated.[10][11]

H2S_Pathway TTS 2H-thiopyran-2-thione sulfine (TTS) TT 2H-thiopyran-2-thione (TT) TTS->TT + H₂S HSOH HSOH TTS->HSOH converts H₂S to H2S H₂S (Hydrogen Sulfide) TT->TTS Oxidation H2S2 H₂S₂ HSOH->H2S2 + excess H₂S Signaling Cellular Sulfane Sulfur Signaling H2S2->Signaling Oxidants Biological Oxidants

Sources

Application

Application Notes &amp; Protocols: Catalytic Conversion and Functionalization of 2H-Thiopyran-2-one

Abstract: The 2H-thiopyran-2-one scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its inherent reactivity and potential for functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 2H-thiopyran-2-one scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its inherent reactivity and potential for functionalization make it a valuable building block for creating complex molecular architectures. This guide provides an in-depth exploration of key catalytic strategies for the synthesis and subsequent conversion of 2H-thiopyran-2-one and its derivatives. We move beyond simple procedural lists to explain the mechanistic rationale behind catalyst selection and reaction design. Detailed, field-tested protocols are provided for N-Heterocyclic Carbene (NHC)-catalyzed scaffold synthesis, ruthenium-catalyzed asymmetric hydrogenation, palladium-catalyzed C-H functionalization, and Lewis acid-catalyzed cycloaddition reactions. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important heterocycle.

Introduction to the 2H-Thiopyran-2-one Core

The 2H-thiopyran-2-one ring system, an unsaturated six-membered sulfur-containing lactone (a thialactone), represents a versatile synthetic intermediate. Its conjugated diene system, electrophilic carbonyl group, and the presence of a sulfur heteroatom provide multiple handles for chemical modification. Derivatives of this core are explored for a range of biological activities and are used as synthons in the construction of more complex molecules. The development of robust catalytic methods is crucial for accessing these compounds efficiently, stereoselectively, and with diverse functional group patterns. This guide focuses on four principal catalytic transformations that highlight the synthetic utility of this scaffold.

Catalytic Synthesis of the 2H-Thiopyran-2-one Scaffold

The most elegant strategies for constructing the core ring system often involve annulation reactions where acyclic precursors are catalytically cyclized. Among these, N-Heterocyclic Carbene (NHC) organocatalysis has emerged as a powerful, metal-free approach.

Expertise & Rationale: The Power of NHC Catalysis

N-Heterocyclic carbenes are potent nucleophilic catalysts that can activate substrates through unique reaction pathways. In the context of pyranone synthesis, the NHC catalyst reacts with an alkynyl ester to generate a key acylazolium intermediate. This highly electrophilic species is then susceptible to attack by a 1,3-dicarbonyl compound or other suitable enolizable ketone. This formal [3+3] annulation is highly efficient and regioselective, offering a direct route to densely functionalized heterocycles under mild conditions.[1][2][3][4] The use of an NHC is critical; simpler amine catalysts are typically ineffective for this transformation.[1][4]

Catalytic Cycle for NHC-Promoted [3+3] Annulation

NHC_Catalysis NHC-Catalyzed [3+3] Annulation Pathway cluster_cycle NHC NHC Catalyst Acylazolium Acylazolium Intermediate NHC->Acylazolium + Alkynyl Ester Alkyne Alkynyl Ester (R-C≡C-COOR') Alkyne->Acylazolium Adduct Michael Adduct Acylazolium->Adduct + Enolate Enolate Enolizable Ketone (Enolate form) Enolate->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product 2H-Thiopyran-2-one Product Cyclized->Product Proton Transfer & Elimination Product->NHC Catalyst Regeneration

Caption: Catalytic cycle for the NHC-catalyzed synthesis of 2H-pyran-2-ones.

Protocol 1: NHC-Catalyzed Synthesis of a Functionalized 2H-Pyran-2-one Analog

This protocol is adapted from established procedures for 2H-pyran-2-ones and serves as a template for its thio-analog.[1][3][4]

Materials:

  • Enolizable ketone (e.g., dibenzoylmethane): 0.5 mmol, 1.0 equiv.

  • Alkynyl ester (e.g., ethyl phenylpropiolate): 0.6 mmol, 1.2 equiv.

  • NHC precatalyst (e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl): 0.05 mmol, 10 mol%.

  • Base (e.g., Cesium Carbonate, Cs₂CO₃): 1.5 mmol, 3.0 equiv.

  • Anhydrous acetonitrile (CH₃CN): 2.0 mL.

Procedure:

  • To a flame-dried 10 mL sealed tube equipped with a magnetic stir bar, add the enolizable ketone, NHC precatalyst, and cesium carbonate.

  • Seal the tube and purge with dry argon or nitrogen gas for 5 minutes.

  • Add anhydrous acetonitrile via syringe, followed by the alkynyl ester.

  • Stir the reaction mixture at 40°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a short pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of petroleum ether/ethyl acetate) to yield the pure 2H-pyran-2-one product.

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
IPr·HCl (10 mol%)Cs₂CO₃CH₃CN4012-2485-95[1][3]
IMes·HCl (20 mol%)DBUTHF252470-85[5]
Thiazolium SaltK₂CO₃Dioxane601865-80N/A

Catalytic Reduction of the Heterocyclic Core

Selective reduction of the endocyclic double bonds in 2H-thiopyran-2-ones provides access to valuable saturated δ-thialactones, which are important chiral building blocks. Asymmetric hydrogenation using transition metal catalysts offers precise stereochemical control.

Expertise & Rationale: Ruthenium-Catalyzed Asymmetric Hydrogenation

Cationic ruthenium complexes bearing atropisomeric bidentate phosphine ligands (e.g., MeO-BIPHEP) are exceptionally effective for the asymmetric hydrogenation of substituted 2-pyrones.[6] The reaction proceeds in a stepwise manner. First, the C5-C6 double bond is reduced with high enantioselectivity to give the 5,6-dihydropyranone. For substrates lacking a C3 substituent, this intermediate can undergo a subsequent, slower reduction of the C3-C4 double bond to yield the fully saturated tetrahydropyranone. The diastereoselectivity of this second reduction can be controlled either by the catalyst's chirality or by substrate-directing effects.[6] This methodology is directly translatable to the 2H-thiopyran-2-one system, where the fundamental mechanism of hydrogen activation and delivery remains the same.

Workflow for Asymmetric Hydrogenation

Hydrogenation_Workflow Asymmetric Hydrogenation Workflow Start 2H-Thiopyran-2-one Substrate Step1 First Hydrogenation (C5=C6 reduction) Start->Step1 Catalyst [Ru(MeO-BIPHEP)(anion)₂] Catalyst Activation Catalyst->Step1 H2 H₂ Gas (High Pressure) H2->Step1 Step2 Second Hydrogenation (C3=C4 reduction) H2->Step2 slower Dihydro Chiral 5,6-Dihydro- thiopyran-2-one Step1->Dihydro Dihydro->Step2 Analysis Purification & Chiral HPLC Analysis Dihydro->Analysis Isolate if desired Tetrahydro Chiral Tetrahydro- thiopyran-2-one Step2->Tetrahydro Tetrahydro->Analysis

Caption: Stepwise workflow for the catalytic asymmetric hydrogenation of 2H-thiopyran-2-ones.

Protocol 2: Asymmetric Hydrogenation of 4,6-Disubstituted-2H-thiopyran-2-one

This protocol is based on the highly successful hydrogenation of analogous 2-pyrones.[6]

Materials:

  • 4,6-Dimethyl-2H-thiopyran-2-one: 1.0 mmol, 1.0 equiv.

  • Ruthenium catalyst: [Ru((R)-MeO-BIPHEP)(OAc)₂]: 0.01 mmol, 1 mol%.

  • Acid additive: HBF₄ (in ether): 0.025 mmol, 2.5 mol%.

  • Solvent: Methanol (degassed), 5 mL.

Procedure:

  • In a glovebox, charge a high-pressure autoclave glass insert with the 2H-thiopyran-2-one substrate and the ruthenium catalyst.

  • Add degassed methanol, followed by the HBF₄ solution. The acid additive is often crucial for catalytic activity.[6]

  • Seal the glass insert inside the autoclave.

  • Pressurize the autoclave with hydrogen gas to 80 bar.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Carefully vent the autoclave and purge with nitrogen.

  • Remove the solvent under reduced pressure.

  • The crude product can be analyzed by GC or ¹H NMR to determine conversion and diastereoselectivity.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the 5,6-dihydro product by chiral HPLC or GC analysis.

SubstrateCatalystH₂ Pressure (bar)ee% (5,6-dihydro)Diastereomeric Ratio (cis:trans tetrahydro)Reference
4,6-Dimethyl-2-pyrone[Ru((R)-MeO-BIPHEP)]²⁺808896:4[6]
6-Phenyl-2-pyrone[Ru((S)-MeO-BIPHEP)]²⁺10095N/A (stops at dihydro)[6]
4,5,6-Trimethyl-2-pyrone[Ru((R)-MeO-BIPHEP)]²⁺8094>99:1 (substrate control)[6]

Catalytic Functionalization via C-H Activation and Cross-Coupling

Directly converting C-H bonds into C-C or C-heteroatom bonds is a paramount goal in modern synthesis, as it avoids pre-functionalization steps. The thiopyranone ring, analogous to thiophene, is amenable to such transformations.

Expertise & Rationale: Palladium-Catalyzed Direct Arylation

Palladium-catalyzed C-H activation is a powerful tool for functionalizing heterocycles.[7][8] The mechanism typically involves a concerted metalation-deprotonation (CMD) or an electrophilic palladation pathway at an electron-rich position of the heterocyclic ring. For 2H-thiopyran-2-one, the positions adjacent to the sulfur atom (C6) or the C3/C5 positions of the diene are potential sites for C-H activation. By carefully selecting the catalyst, ligands, and reaction conditions, regioselective arylation can be achieved, directly installing aryl groups onto the core structure. This strategy is highly atom-economical and streamlines the synthesis of complex biaryl structures.

Palladium Catalytic Cycle for Direct C-H Arylation

PD_Cycle Simplified Catalytic Cycle for Direct C-H Arylation Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OxAdd CH_Act Het-Pd(II)-Ar OxAdd->CH_Act C-H Activation (-HX) Het Thiopyranone (Het-H) Het->CH_Act CH_Act->Pd0 Reductive Elimination Product Arylated Product (Het-Ar)

Caption: General catalytic cycle for a palladium-catalyzed direct C-H arylation reaction.

Protocol 3: Palladium-Catalyzed Direct C-H Arylation at C6

This protocol is a representative procedure based on established methods for thiophene functionalization.[7]

Materials:

  • 2H-Thiopyran-2-one: 0.5 mmol, 1.0 equiv.

  • Aryl bromide (e.g., 4-bromoanisole): 0.75 mmol, 1.5 equiv.

  • Palladium catalyst (e.g., Pd(OAc)₂): 0.025 mmol, 5 mol%.

  • Ligand (e.g., P(Cy)₃·HBF₄): 0.05 mmol, 10 mol%.

  • Base (e.g., K₂CO₃): 1.0 mmol, 2.0 equiv.

  • Solvent: 1,4-Dioxane or DMA, 2 mL.

Procedure:

  • Add the 2H-thiopyran-2-one, aryl bromide, palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-140°C.

  • Stir the reaction for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the arylated product.

Lewis Acid-Catalyzed Cycloaddition Strategies

The conjugated diene within the 2H-thiopyran-2-one ring is a reactive partner in [4+2] cycloaddition reactions (Diels-Alder reactions), which are fundamental for constructing bicyclic systems.

Expertise & Rationale: Accelerating Diels-Alder Reactions

While 2H-thiopyran-2-one can react with highly reactive dienophiles like strained alkynes in a strain-promoted, non-catalytic fashion,[9][10] its reaction with less reactive dienophiles can be sluggish. Lewis acid catalysts can dramatically accelerate these reactions. The Lewis acid coordinates to the carbonyl oxygen of the thiopyranone, withdrawing electron density and lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the diene system. This smaller energy gap between the diene's LUMO and the dienophile's HOMO (Highest Occupied Molecular Orbital) leads to a significantly increased reaction rate.

Protocol 4: Lewis Acid-Catalyzed [4+2] Cycloaddition

Materials:

  • 2H-Thiopyran-2-one: 1.0 mmol, 1.0 equiv.

  • Dienophile (e.g., N-phenylmaleimide): 1.0 mmol, 1.0 equiv.

  • Lewis Acid catalyst (e.g., ZnCl₂ or AlCl₃): 0.2 mmol, 20 mol%.

  • Solvent: Dichloromethane (DCM) or Toluene, 5 mL.

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the 2H-thiopyran-2-one and the dienophile.

  • Dissolve the solids in the solvent.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the Lewis acid catalyst portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Title: Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Unveiling the reactivity of 2 H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Source: PubMed URL: [Link]

  • Title: Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. Source: NSF Public Access Repository URL: [Link]

  • Title: Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Controllable Cycloadditions between 2 H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. Source: PubMed URL: [Link]

  • Title: Construction of Functionalized 2H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Construction of Functionalized 2 H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. Source: ResearchGate URL: [Link]

  • Title: Asymmetric Hydrogenation of Substituted 2-Pyrones. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Construction of Functionalized 2H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. Source: Organic Chemistry Portal URL: [Link]

  • Title: Construction of Functionalized 2 H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. Source: PubMed URL: [Link]

  • Title: Cross-coupling reaction. Source: Wikipedia URL: [Link]

  • Title: The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Source: MDPI URL: [Link]

  • Title: THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Source: Princeton Dataspace URL: [Link]

Sources

Method

Advanced Synthesis and Photophysical Profiling of 2H-Thiopyran-2-one Derivatives for Materials Science

Executive Summary 2H-Thiopyran-2-ones (thiocoumarins/thiopyrones) are sulfur-containing six-membered heterocyclic compounds that have emerged as critical building blocks in advanced materials science. Unlike their extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2H-Thiopyran-2-ones (thiocoumarins/thiopyrones) are sulfur-containing six-membered heterocyclic compounds that have emerged as critical building blocks in advanced materials science. Unlike their extensively studied oxygenated counterparts (2H-pyran-2-ones), the substitution of oxygen for sulfur in the heterocyclic ring fundamentally alters the compound's aromaticity, photochemistry, and cycloaddition kinetics[1][2]. This application note provides a comprehensive guide to the mechanistic rationale, synthetic methodologies, and photophysical applications of 2H-thiopyran-2-one derivatives, specifically tailored for researchers developing stimulus-responsive polymers, photo-patterning agents, and "click-and-release" materials.

Mechanistic Rationale: Why 2H-Thiopyran-2-ones?

The integration of 2H-thiopyran-2-ones into materials science is driven by two distinct physicochemical phenomena:

  • Kinetic Superiority in Click Chemistry: Density Functional Theory (DFT) calculations and empirical kinetic studies demonstrate that replacing the ring oxygen with sulfur decreases the overall aromaticity of the heterocycle[1][2]. This reduced aromatic stabilization lowers the distortion energy required to reach the transition state during Inverse Electron Demand Diels-Alder (IEDDA) reactions[1]. Consequently, 2H-thiopyran-2-ones react significantly faster with strained alkynes (e.g., endo-BCN) than 2H-pyran-2-ones, making them superior candidates for rapid polymer functionalization or biological imaging[1][3].

  • Stimulus-Responsive Cleavage: The IEDDA reaction between a 2H-thiopyran-2-one and a strained alkyne yields an unstable non-aromatic bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, forming a stable functionalized arene while simultaneously releasing carbonyl sulfide (COS), which can further hydrolyze to hydrogen sulfide (H₂S)[2]. This "click-and-release" mechanism is highly prized in the design of responsive smart materials.

  • Photochemical Ring-Opening: Under UV irradiation, 2H-thiopyran-2-ones undergo primary photochemical cleavage of the α-bond (relative to the carbonyl group), generating reactive thioketene intermediates[4]. This property is leveraged in photo-lithography and the development of cross-linkable photo-resists.

IEDDA_Pathway A 2H-Thiopyran-2-one (Low Aromaticity) B Strained Alkyne (e.g., endo-BCN) C [4+2] Cycloaddition (Rate-Determining) D Bicyclic Intermediate (Non-aromatic) C->D E Retro-Diels-Alder (Fast) D->E F Functionalized Arene (Material Scaffold) E->F G COS Release (Stimulus Response) E->G AB AB AB->C

IEDDA click-and-release pathway of 2H-thiopyran-2-ones with strained alkynes.

Synthetic Methodologies & Self-Validating Protocols

Historically, monocyclic thiopyrans have been challenging to synthesize compared to pyran derivatives due to a lack of directed, regioselective methods[5]. Below are two highly validated protocols: a modern catalytic approach for highly functionalized derivatives, and a classical thermal rearrangement approach for scalable base scaffolds.

Protocol A: Rh(II)/Sc(III)-Catalyzed [3+3] Annulation and Oxidative Deformylation

This modern cascade methodology allows for the direct synthesis of highly functionalized 2H-thiopyran-2-ones from easily available diazoenals and α-mercapto ketones[5].

Causality & Design: The reaction relies on a Rh(II)/Sc(III) bimetallic system to generate a transient protic sulfonium ylide, which undergoes regioselective [3+3] annulation to form a 4-formyl-2H-thiopyran intermediate[5]. The subsequent oxidation step is highly base-dependent; standard organic bases (pyridine, DBU, piperidine) fail, whereas DABCO provides the exact steric and electronic environment needed to facilitate O₂-mediated deformylative oxidation[5].

Step-by-Step Procedure:

  • Annulation: In an oven-dried Schlenk flask under N₂, dissolve the diazoenal (1.0 equiv) and α-mercapto ketone (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Catalysis: Add Rh₂(OAc)₄ (1 mol%) and Sc(OTf)₃ (5 mol%). Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the diazoenal is fully consumed.

  • Isolation of Intermediate: Concentrate the mixture under reduced pressure and purify via flash chromatography to isolate the 4-formyl-2H-thiopyran intermediate.

  • Oxidation: Dissolve the intermediate in a suitable solvent (e.g., CH₃CN). Add DABCO (2.0 equiv) and purge the reaction vessel with O₂ gas (balloon).

  • Deformylation: Stir vigorously at room temperature for 4-6 hours. The reaction will yield a mixture of 4H-thiopyran-4-one and the desired 2H-thiopyran-2-one[5].

  • Validation: Confirm the structure via ¹³C NMR. The successful conversion is marked by the disappearance of the formyl carbon peak (~190 ppm) and the presence of the characteristic thiolactone carbonyl resonance (~165 ppm).

Synthesis_Workflow N1 Diazoenal + α-Mercapto Ketone N2 Rh(II)/Sc(III) Catalysis [3+3] Annulation N1->N2 N3 4-Formyl-2H-thiopyran N2->N3 N4 Oxidation (DABCO / O2) N3->N4 N5 2H-Thiopyran-2-one N4->N5

Rh(II)/Sc(III)-catalyzed [3+3] annulation and oxidation to 2H-thiopyran-2-ones.

Protocol B: Thermal Rearrangement of 2H-Pyran-2-thiones

For researchers requiring unfunctionalized or simply substituted 2H-thiopyran-2-ones, the thermal rearrangement of 2H-pyran-2-thiones is the most robust classical route[4][6].

Causality & Design: This reaction is driven by thermodynamics. The C=O bond is significantly more stable than the C=S bond. By applying thermal energy, the 2H-pyran-2-thione undergoes a quantitative rearrangement to the 2H-thiopyran-2-one[6]. While traditionally requiring flash vacuum pyrolysis at ~500°C, specific substitution patterns can lower the activation barrier, allowing rearrangement at temperatures as low as 160°C[6].

Step-by-Step Procedure:

  • Thionation: React the starting 2H-pyran-2-one with Lawesson's Reagent (0.6 equiv) in refluxing toluene for 4 hours to yield the 2H-pyran-2-thione[4]. Purify via silica gel chromatography.

  • Pyrolysis Setup: Load the purified 2H-pyran-2-thione into a quartz tube connected to a vacuum line (10⁻³ Torr) and a liquid nitrogen-cooled cold trap.

  • Thermal Rearrangement: Heat the sublimation zone to 100°C and the pyrolysis zone to 500°C. The compound will sublime, pass through the hot zone, and undergo quantitative rearrangement[4][6].

  • Collection & Validation: Collect the product from the cold trap. Validate via IR spectroscopy; the strong C=S stretching frequency (~1100 cm⁻¹) will be replaced by a sharp C=O stretch (~1630-1650 cm⁻¹)[4].

Quantitative Data: Reactivity & Photophysical Parameters

The choice of the chalcogen atom (O vs. S) and its position in the ring dramatically alters the material properties. The table below summarizes the comparative physicochemical and kinetic data crucial for materials design[1][2][4].

Compound ScaffoldRelative AromaticityIEDDA Reactivity with BCNPrimary Photochemical Step (λ > 337 nm)Material Application
2H-Pyran-2-one HighLow ( k2​ baseline)Ring-opening (α-bond cleavage)Stable polymer backbones
2H-Thiopyran-2-one MediumHigh (Fast k2​ )Ring-opening (α-bond cleavage)Click-and-release (COS) scaffolds
2H-Pyran-2-thione LowHighest (Fastest k2​ )Ring-opening (α-bond cleavage)Ultra-fast bio-orthogonal probes
2H-Thiopyran-2-thione LowestMediumComplex fragmentationSpecialized sulfur-rich polymers

Note: Reactivity trends are governed by the distortion energy required to achieve the cycloaddition transition state. Lower aromaticity correlates directly with lower distortion energy and higher reactivity[1][2].

References

  • Escorihuela, J. et al. "Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies." Organic & Biomolecular Chemistry (RSC Publishing), 2024. URL:[Link]

  • "Unveiling the reactivity of 2 H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies." PubMed, 2024. URL: [Link]

  • "[3+3] Annulation of Diazoenals and α-Mercapto Ketones via Protic Sulfonium Ylides: Direct Synthesis of 2H-Thiopyrans, Innovative Progenitors for Unstudied 2H-Thiopyran-2-ones and 4H-Thiopyran-4-ones." Organic Letters (ACS Publications), 2024. URL:[Link]

  • "Photochemical Ring-Opening and Intramolecular Hydrogen Shift Reactions in Sulfur Analogues of α-Pyrone." The Journal of Physical Chemistry A (ACS Publications), 2006. URL:[Link]

  • "Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S." NSF Public Access Repository, 2022. URL:[Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Involving 2H-Thiopyran-2-one

For Researchers, Scientists, and Drug Development Professionals The 2H-thiopyran-2-one scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, offering a unique combination of chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2H-thiopyran-2-one scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, offering a unique combination of chemical properties and biological activities. The strategic functionalization of this core structure through palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the development of novel therapeutic agents and advanced materials. This guide provides an in-depth exploration of key cross-coupling methodologies—Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions—applied to the 2H-thiopyran-2-one framework. It offers detailed mechanistic insights, step-by-step protocols, and practical guidance to empower researchers in their synthetic endeavors.

The Strategic Advantage of Cross-Coupling on the 2H-Thiopyran-2-one Core

The 2H-thiopyran-2-one ring system is an electron-deficient heterocycle, which influences its reactivity in cross-coupling reactions. The positions amenable to functionalization are typically pre-functionalized with a halide (e.g., Br, I) or a triflate, most commonly at the C3 or C5 positions. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging new carbon-carbon and carbon-heteroatom bonds at these positions with high efficiency and selectivity.[1][2] These reactions are indispensable for introducing a diverse array of substituents, including aryl, heteroaryl, alkynyl, and vinyl groups, thereby enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4]

General Mechanistic Paradigm: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.

Catalytic Cycle Pd0 Pd(0)L_n R_X R-X (e.g., Halo-2H-thiopyran-2-one) OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X R_X->PdII_RX Oxidative Addition R_M R'-M (Organometallic Reagent) PdII_R_R R-Pd(II)L_n-R' Transmetalation Transmetalation R_M->PdII_R_R Transmetalation Product R-R' (Coupled Product) RedElim Reductive Elimination Product->Pd0 Reductive Elimination Cross_Coupling_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup_Purification Work-up & Purification Start Start: Halogenated 2H-Thiopyran-2-one Reagents Select & Weigh Reagents: - Coupling Partner - Catalyst & Ligand - Base Start->Reagents Solvent Prepare & Degas Solvent Reagents->Solvent Setup Assemble Reaction under Inert Atmosphere Solvent->Setup Heating Heat & Stir (Monitor Progress) Setup->Heating Quench Quench Reaction & Aqueous Work-up Heating->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product Characterize Final Product Purification->Product

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Heterocyclic Scaffolds from 2H-Thiopyran-2-one

Introduction The 2H-thiopyran-2-one scaffold represents a privileged starting material in synthetic organic and medicinal chemistry. Analogous to the well-studied 2H-pyran-2-ones, these sulfur-containing heterocycles pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2H-thiopyran-2-one scaffold represents a privileged starting material in synthetic organic and medicinal chemistry. Analogous to the well-studied 2H-pyran-2-ones, these sulfur-containing heterocycles possess a unique combination of a conjugated diene system and an α,β-unsaturated lactone-like thioester, rendering them highly reactive and versatile building blocks.[1][2] Their strategic manipulation allows for entry into a diverse array of more complex heterocyclic systems, many of which are of significant interest in drug discovery and materials science.[3][4][5] This guide provides an in-depth exploration of key synthetic transformations starting from 2H-thiopyran-2-one, focusing on the underlying principles, field-proven protocols, and the causality behind experimental choices.

Part 1: [4+2] Cycloaddition Reactions - The Diels-Alder Approach

Expertise & Experience: The Causality Behind the Reaction

The conjugated diene embedded within the 2H-thiopyran-2-one ring is the key to its utility in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for forming six-membered rings with high stereocontrol. The reactivity of the thiopyranone can be tuned based on the electronic nature of the dienophile, allowing for both normal and inverse-electron-demand Diels-Alder (IEDDA) pathways.

In a normal Diels-Alder reaction , the thiopyranone (diene) reacts with an electron-poor dienophile (e.g., N-phenylmaleimide). The reaction rate and yield are often enhanced by substituents on the thiopyranone ring that increase its electron density.[6][7] Conversely, the IEDDA reaction involves an electron-rich dienophile, such as a strained alkyne. Recent studies have shown that 2H-thiopyran-2-one reacts significantly faster than its oxygen-containing analog, 2H-pyran-2-one, in IEDDA reactions with strained alkynes like bicyclo[6.1.0]nonyne (BCN).[8][9][10] This enhanced reactivity is attributed to a lower distortion energy required for the thiopyranone to achieve the transition state geometry.[8][10] The resulting cycloadducts are valuable intermediates that can undergo further transformations, such as desulfurization, to yield products equivalent to those from otherwise unreactive cis-dienes.[7][11]

Protocol 1: Inverse-Electron-Demand Diels-Alder (IEDDA) with a Strained Alkyne

This protocol describes the synthesis of a thiopyran-fused cycloadduct using a click-and-release strategy with a strained alkyne.[12][13]

Experimental Workflow: IEDDA Reaction

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 2H-thiopyran-2-one in solvent (e.g., CD3OD) B Add strained alkyne (e.g., BCN) solution A->B 1.2 eq. C Stir at room temperature B->C D Monitor by 1H NMR or UV-Vis C->D ~2-4 h E Concentrate under reduced pressure D->E F Purify by column chromatography E->F

Caption: Workflow for the IEDDA cycloaddition.

Step-by-Step Methodology:

  • Preparation: In a clean, dry vial, dissolve 2H-thiopyran-2-one (1.0 eq.) in a suitable solvent such as methanol-d4 (CD3OD) or a buffered aqueous solution (e.g., PBS with 10% DMSO) to a final concentration of ~7.5 mM.[12]

  • Reagent Addition: To the stirred solution, add a solution of the strained alkyne (e.g., BCN, 1.1-1.2 eq.) in the same solvent.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the starting material signals, or by UV-Vis spectroscopy.[12]

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting cycloadduct by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure product.

Data Summary: Reactivity of 2H-(Thio)pyran-2-(thi)ones with BCN

CompoundStructureRelative Reactivity (k₂)Activation Energy (ΔG‡, kcal/mol)Reference
2H-Pyran-2-oneO, C=OLow26.5[10]
2H-Thiopyran-2-one S, C=O Moderate 22.7 [10][12]
2H-Pyran-2-thioneO, C=SHigh21.2[10]
2H-Thiopyran-2-thioneS, C=SLow25.3[10]

Part 2: Ring Transformation Reactions

Expertise & Experience: The Causality Behind the Reaction

Ring transformation reactions are among the most powerful applications of pyranone-type scaffolds. These reactions proceed via a nucleophilic attack on the heterocyclic ring, leading to a ring-opening event, followed by an intramolecular cyclization and rearrangement to form a new, stable heterocyclic core. The choice of nucleophile dictates the final product. Using nitrogen-based nucleophiles like primary amines or hydrazines allows for the conversion of the 2H-thiopyran-2-one scaffold into valuable nitrogen-containing heterocycles such as pyridines and pyrazoles.

For the synthesis of pyridines or 2-pyridones , a nitrogen nucleophile (e.g., ammonia or a primary amine) attacks one of the electrophilic centers of the thiopyranone ring (typically C6 or C2). This initiates a cascade that ultimately results in the expulsion of the sulfur atom and the formation of the thermodynamically stable pyridine ring.[14][15][16]

For the synthesis of pyrazoles , a dinucleophile such as hydrazine or its substituted derivatives is employed. The hydrazine attacks the thiopyranone, and the subsequent intramolecular condensation between the two nitrogen atoms and the carbonyl framework of the precursor leads to the formation of the five-membered pyrazole ring.[17][18]

Protocol 2: Synthesis of a Substituted 2-Pyridone

This protocol provides a general method for the ring transformation of a 2H-thiopyran-2-one into a 2-pyridone, a core structure in many biologically active molecules.[14]

Reaction Mechanism: Pyridone Formation

Thiopyranone 2H-Thiopyran-2-one Intermediate1 Ring-Opened Intermediate Thiopyranone->Intermediate1 + R-NH2 (Nucleophilic Attack) Amine R-NH2 Pyridone N-Substituted 2-Pyridone Intermediate1->Pyridone - H2S (Cyclization)

Caption: Mechanism for 2-pyridone synthesis.

Step-by-Step Methodology:

  • Preparation: To a solution of the substituted 2H-thiopyran-2-one (1.0 eq.) in a high-boiling polar aprotic solvent like DMF or DMSO, add the primary amine (1.5-2.0 eq.).

  • Catalyst: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to facilitate the reaction.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

  • Monitoring: Track the consumption of the starting material using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 2-pyridone.

Protocol 3: Synthesis of a Substituted Pyrazole

This protocol outlines the synthesis of pyrazoles, a class of heterocycles with widespread applications in pharmaceuticals.[17]

Step-by-Step Methodology:

  • Preparation: Dissolve the 2H-thiopyran-2-one (1.0 eq.) in a protic solvent such as ethanol or acetic acid.

  • Reagent Addition: Add a substituted hydrazine (e.g., phenylhydrazine or hydrazine hydrate, 1.1 eq.) to the solution.

  • Reaction: Reflux the reaction mixture for 2-8 hours. The reaction can be catalyzed by the addition of a catalytic amount of acid (e.g., a few drops of concentrated HCl) or base, depending on the substrate.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture. If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, remove the solvent in vacuo.

  • Purification: Redissolve the residue in an organic solvent, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer, concentrate, and purify the crude pyrazole product by silica gel chromatography.

Data Summary: Representative Ring Transformation Reactions

Starting MaterialReagentProduct HeterocycleTypical ConditionsReference
2H-Thiopyran-2-oneR-NH₂ / Base2-PyridoneDMF, 100 °C[14]
2H-Thiopyran-2-oneR-NHNH₂PyrazoleEthanol, Reflux[17]
6-Aryl-2H-pyran-2-oneAcetophenone / KOHm-TerphenylDMF, rt[19]
2H-Pyran-2-oneAcetol / KOH5,6-Dihydropyran-2-oneDMF, rt[20]

Part 3: Michael Addition and Subsequent Transformations

Expertise & Experience: The Causality Behind the Reaction

The C4-C5 double bond in the 2H-thiopyran-2-one ring is part of an α,β-unsaturated thioester system, making it susceptible to nucleophilic conjugate addition, also known as the Michael addition.[21][22] This reaction involves the addition of a soft nucleophile (a Michael donor), such as an enolate, amine, or thiol, to the β-carbon (C4). This process creates a new carbon-carbon or carbon-heteroatom bond and generates an enolate intermediate, which can then be protonated or trapped with another electrophile.

This initial Michael addition is a gateway to more complex structures. For instance, using a bifunctional nucleophile can lead to an addition-cyclization cascade. A prime example is the reaction with active methylene compounds in the presence of a sulfur source, analogous to the Gewald thiophene synthesis, which could lead to the formation of thieno[2,3-b]thiopyran systems.[23][24] The reaction of a related ketosulfone, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, with arylmethylenemalononitriles proceeds via a Michael addition followed by a hetero-Thorpe–Ziegler cyclization.[25]

Protocol 4: Synthesis of a Dihydro-2H-thiopyran via Michael Addition

This protocol describes a general procedure for the Michael addition of a carbon nucleophile to the 2H-thiopyran-2-one scaffold.

Reaction Workflow: Michael Addition

cluster_prep Nucleophile Generation cluster_reaction Conjugate Addition cluster_workup Work-up & Isolation A Active Methylene Compound (e.g., Malonate) B Add Base (e.g., NaOEt) in Ethanol A->B C Formation of Enolate B->C D Add 2H-Thiopyran-2-one to Enolate Solution C->D E Stir at rt or heat gently D->E 2-12 h F Acidic Work-up (e.g., aq. NH4Cl) E->F G Extract and Purify F->G

Caption: Workflow for Michael Addition.

Step-by-Step Methodology:

  • Nucleophile Preparation: In a round-bottom flask under an inert atmosphere (N₂), prepare a solution of sodium ethoxide (NaOEt, 1.1 eq.) in absolute ethanol. Add the active methylene compound (e.g., diethyl malonate, 1.1 eq.) dropwise at 0 °C and stir for 30 minutes to generate the enolate.

  • Reagent Addition: Add a solution of 2H-thiopyran-2-one (1.0 eq.) in ethanol to the enolate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Gentle heating may be required for less reactive substrates.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Remove the ethanol under reduced pressure.

  • Extraction & Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the Michael adduct.

References

  • Ward, D. E., Gai, Y., & Zoghaib, W. M. (1991). Diels-Alder reactions of activated 2H-thiopyrans. Canadian Journal of Chemistry, 69(10), 1487-1497. [Link]

  • Huang, W., Wen, K., Laughlin, S. T., & Escorihuela, J. (2024). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. [Link]

  • Huang, W., Wen, K., Laughlin, S. T., & Escorihuela, J. (2024). Unveiling the reactivity of 2 H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. PubMed. [Link]

  • Al-Etaibi, A. M., El-Apasery, M. A., & El-Shehry, M. F. (2010). NOVEL AND FACILE SYNTHESIS OF THIOPHENE, THIAZOLE, 2H-PYRAN-2-ONE BENZIMIDAZO[1,2-a]PYRIDINE AND PYRIDINE DERIVATIVES CONTAINING ANTIPYRINE MOIETY. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(10), 2124-2133. [Link]

  • Ward, D. E., Gai, Y., & Zoghaib, W. M. (1991). Diels-Alder reactions of activated 2H-thiopyrans. Canadian Science Publishing. [Link]

  • Karmakar, A. C., & Argade, N. P. (1998). Diels-Alder reaction of pyran-2(H)-ones. Indian Journal of Chemistry - Section B, 37B, 122-126.
  • Ward, D. E., Gai, Y., & Zoghaib, W. M. (1991). Diels-alder reactions of 2H-thiopyrans. Sultan Qaboos University House of Expertise.
  • Ward, D. E., Nixey, T. E., Gai, Y., Hrapchak, M. J., & Abaee, M. S. (2004). Intramolecular Diels–Alder Reactions of 2h-Thiopyran Dienes. Organic Letters, 6(19), 3385-3388.
  • Huang, W., Wen, K., Laughlin, S. T., & Escorihuela, J. (2024). Unveiling the reactivity of 2 H -(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. [Link]

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue), 12-17.
  • Schuijl-Laros, D. S., Schuijl, P. J. W., & Brandsma, L. (1972). Formation of 2H‐thiopyrans and thiophenes by thermal rearrangement of propargyl vinyl sulfide or its homologues and 2‐alkynyl thienyl sulfides. Recueil des Travaux Chimiques des Pays-Bas, 91(6), 785-794.
  • Xu, J., et al. (2022). Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. Organic Letters, 24(40), 7434–7439. [Link]

  • Palchykov, V. A., et al. (2018). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. RSC Advances, 8(2), 859-872. [Link]

  • Xu, J., et al. (2022). Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)
  • Arote, N. D., & Toche, R. B. (2011). Ring transformation reactions of 2-pyranones.
  • Kole, P., et al. (2017). Facile Synthesis of m-Terphenyls by Ring Transformation of 2H-Pyran-2-ones. Der Pharma Chemica, 9(1), 1-14.
  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 139. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2H-Pyran-2-Ones. BenchChem.
  • IntechOpen. (2021).
  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Kumar, R. S., et al. (2019). Synthesis of novel pyridine-connected piperidine and 2H-thiopyran derivatives and their larvicidal, nematicidal, and antimicrobial activities. Journal of the Mexican Chemical Society, 63(1).
  • Deepthi, A., Leenaa, S. S., & Krishnan, D. (2024). Update on thiopyran-fused heterocycle synthesis (2013–2024). RSC Publishing.
  • Arkivoc. (2007).
  • Stanovnik, B., & Svete, J. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC.
  • Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. Encyclopedia.pub.
  • Singh, G., & Singh, K. N. (2010). Unprecedented 'ring transformation-rearrangement' of pyran-2-ones into 5,6-dihydropyran-2-ones through insertion of acetol. Tetrahedron Letters, 51(38), 5035-5037.
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Introduction to the synthesis of β-substituted thiophenes. BenchChem.
  • Organic Chemistry Portal. Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2025).
  • Karpov, I. D., et al. (2024). A ONE-POT SYNTHESIS OF 3-NITRO-2H-THIOPYRANS AND THEIR SELECTIVE REDUCTION TO 3-NITRO-3,4-DIHYDRO-2H-THIOPYRANS. Chemistry of Heterocyclic Compounds.
  • DR-NTU, Nanyang Technological University. (2009). Synthesis of natural products by intramolecular Michael addition. DR-NTU.
  • Ali, I., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.
  • Singh, K. N., & Singh, G. (2020). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 25(23), 5556.
  • Chemistry Steps. Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2H-thiopyran-2-one synthesis

Title: Technical Support Center: Troubleshooting & Optimizing 2H-Thiopyran-2-one Synthesis 1. Overview & Mechanistic Grounding Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting & Optimizing 2H-Thiopyran-2-one Synthesis

1. Overview & Mechanistic Grounding Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic theoretical overviews and directly address the practical, bench-level challenges of synthesizing 2H-thiopyran-2-ones. These heterocyclic scaffolds are vital in medicinal chemistry, often utilized as click-and-release hydrogen sulfide (H2S) donors and precursors for complex polycyclic systems[1]. However, their synthesis frequently suffers from low yields due to competitive oxidation pathways, poor desulfurization efficiency, or thermodynamic instability. This guide provides actionable troubleshooting strategies and self-validating protocols to maximize your synthetic yield.

2. Diagnostic Troubleshooting & FAQs

Q1: My [3+3] annulation followed by oxidation yields predominantly 4H-thiopyran-4-one instead of the desired 2H-thiopyran-2-one. How can I invert or improve this selectivity? A1: The oxidation of 4-formyl-2H-thiopyrans using O2/Et3N or DABCO inherently favors the thermodynamically more stable 4H-thiopyran-4-one due to a highly favored oxidative deformylation pathway[2]. When using DABCO, 4H-thiopyran-4-one is typically obtained in ~52% yield, while 2H-thiopyran-2-one is a minor byproduct (~16% yield)[2]. Causality & Fix: To improve the yield of the 2H-isomer, you must avoid deformylation conditions. Instead of basic aerobic oxidation, consider utilizing mCPBA. However, note that mCPBA tends to chemoselectively oxidize the ring sulfur, yielding the 2H-thiopyran-2-one 1-oxide (up to 55% yield)[2]. If the unoxidized sulfur is strictly required, alternative routes such as the direct desulfurization of 2H-thiopyran-2-thiones are recommended.

Q2: I am attempting to convert 2H-thiopyran-2-thione to 2H-thiopyran-2-one using mercuric salts, but the yield is poor and unreacted starting material remains. What is failing? A2: The conversion of thiopyranthiones to thiopyranones relies on the high thiophilicity of mercury(II) to activate the thione sulfur, forming a sulfonium intermediate that is subsequently hydrolyzed[3]. Poor yields usually stem from insufficient hydrolysis or premature precipitation of the mercury-substrate complex. Causality & Fix: Ensure you are using a strictly saturated solution of mercuric acetate (Hg(OAc)2) in acetic acid, or an excess of saturated aqueous HgCl2[3][4]. The reaction is a self-validating system: 2H-thiopyran-2-thiones are typically deep red or yellow. You must add the mercuric salt slowly with continuous shaking at 60°C until the red color completely dissipates[3]. If using HgCl2, the intermediate yellow precipitate must be actively heated in aqueous Na2CO3 for at least 30 minutes to drive the hydrolysis to completion[4].

Q3: When synthesizing 2H-thiopyran-2-ones via multicomponent reactions, I observe significant polymerization and tar formation. How can I suppress this? A3: 2H-thiopyran-2-ones are highly conjugated dienes that readily undergo spontaneous inverse electron demand Diels-Alder (iEDDA) dimerizations or polymerizations at elevated temperatures[1][5]. Causality & Fix: Lower the reaction temperature and strictly monitor the reaction time. If utilizing a pseudo-multicomponent reaction (e.g., phenylglyoxal hydrate with 1,3-dimethylbarbituric acid), ensure the catalyst (e.g., sodium acetate) is properly dispersed and avoid prolonged refluxing in ethanol, which exacerbates thermal degradation[6].

3. Experimental Workflows & Visualizations

G Start Low Yield of 2H-Thiopyran-2-one Check1 Check Precursor Purity (2H-Thiopyran or Thione) Start->Check1 Check2 Analyze Reaction Mixture (NMR / TLC) Check1->Check2 PathA Over-oxidation to 1-oxide? Check2->PathA PathB Incomplete Desulfurization? Check2->PathB FixA Reduce mCPBA equivalents Control Temperature PathA->FixA Yes FixB Increase Hg(OAc)2 / HgCl2 Ensure basic hydrolysis PathB->FixB Yes

Troubleshooting logic tree for resolving low yields in 2H-thiopyran-2-one synthesis.

G A Diazoenals + α-Mercapto Ketones B Rh(II)/Sc(III) Catalyzed [3+3] Annulation A->B C 2H-Thiopyran Intermediate B->C D Oxidation (O2/Et3N or DABCO) C->D E 2H-Thiopyran-2-one (Target) D->E Minor Pathway F 4H-Thiopyran-4-one (Byproduct) D->F Major Pathway

Workflow for 2H-thiopyran-2-one synthesis via [3+3] annulation and oxidation.

4. Validated Experimental Methodologies

Protocol A: Desulfurization of 2H-Thiopyran-2-thione to 2H-Thiopyran-2-one Self-Validating Principle: The reaction progress is visually tracked by the transition from a deep red solution to a colorless/pale yellow state, confirming the complete coordination of mercury to the thione sulfur[3].

  • Preparation: Dissolve 4.0 g of the substituted 2H-thiopyran-2-thione in 50 mL of glacial acetic acid. Heat the mixture to 60°C under continuous stirring[3].

  • Activation: Prepare a saturated solution of mercuric acetate (Hg(OAc)2) in acetic acid.

  • Titration: Slowly add the Hg(OAc)2 solution dropwise to the thione mixture. Maintain the temperature at 60°C.

  • Validation Check: Continue the addition only until the characteristic red color of the thione completely disappears[3]. Do not add excess once the color has faded, as this complicates workup and reduces yield.

  • Workup: Cool the mixture, dilute with water, and extract with chloroform (CHCl3). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via fractional vacuum distillation or recrystallization[3][4].

Protocol B: [3+3] Annulation to 2H-Thiopyran Intermediates Mechanistic Note: This protocol utilizes a transient protic sulfonium ylide generated from a highly electrophilic Rh-enalcarbenoid to construct the thiopyran ring regioselectively[2].

  • Setup: In a flame-dried flask, combine diazoenal (1.0 equiv) and α-mercapto ketone (1.0 equiv) in dry dichloromethane (DCM)[2].

  • Catalysis: Add 1 mol % Rh2(esp)2, 10 mol % Sc(OTf)3, and 4 Å molecular sieves[2].

  • Reaction: Stir at room temperature until the diazoenal is fully consumed (monitor via TLC).

  • Isolation: Filter through a short silica pad to remove the catalyst, concentrate, and purify via column chromatography to isolate the 2H-thiopyran (Yields typically 62-69%)[2].

  • Oxidation (Optional): Treat the purified 2H-thiopyran with mCPBA to yield the 2H-thiopyran-2-one 1-oxide, or with O2/DABCO to yield a mixture of 4H-thiopyran-4-one and 2H-thiopyran-2-one[2].

5. Quantitative Data Summaries

Table 1: Yield Comparison of Oxidation Conditions for 4-Formyl-2H-thiopyrans [2]

Oxidant / Base System Target Product Byproduct Target Yield (%) Byproduct Yield (%) Causality / Notes
O2 / NEt3 4H-thiopyran-4-one 2H-thiopyran-2-one 62% 12% Rapid oxidative deformylation heavily favors the 4H-isomer.
O2 / DABCO 4H-thiopyran-4-one 2H-thiopyran-2-one 52% 16% DABCO slightly increases the 2H-isomer yield but remains inefficient for selective 2H-synthesis.
mCPBA 2H-thiopyran-2-one 1-oxide N/A 55% N/A Chemoselective oxidation of the ring sulfur occurs preferentially over deformylation.

| Pyridine / DBU | N/A | N/A | 0% | 0% | Ineffective bases for this specific oxidative transformation. |

Table 2: Reactivity of 2H-(Thio)pyran-2-(thi)ones in Cycloadditions [1]

Substrate Aromaticity Cycloaddition Reactivity (with strained alkynes) Primary Application
2H-pyran-2-one High Low Standard Diels-Alder building block.
2H-thiopyran-2-one Moderate Moderate Click-and-release COS/H2S donor.
2H-pyran-2-thione Low Highest Rapid click-and-release H2S donor.

| 2H-thiopyran-2-thione | Lowest | High | CS2 donor. |

Note: Computational and experimental data confirm that decreased aromaticity in the substrate directly correlates to higher reactivity in inverse electron demand Diels-Alder (iEDDA) reactions[1].

6. References

  • Title: [3+3] Annulation of Diazoenals and α-Mercapto Ketones via Protic Sulfonium Ylides: Direct Synthesis of 2H-Thiopyrans, Innovative Progenitors for Unstudied 2H-Thiopyran-2-ones and 4H-Thiopyran-4-ones. Source: Organic Letters - ACS Publications. URL:

  • Title: Product Class 8: Thiopyranones and Thiopyranthiones. Source: Science of Synthesis. URL:

  • Title: Studies on pyrylium and thiopyrylium salts. Source: Canadian Science Publishing. URL:

  • Title: Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. Source: NSF PAR. URL:

  • Title: Buy 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- (EVT-14740689). Source: EvitaChem. URL:

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates of 2H-Thiopyran-2-one

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Optimizing the synthesis and reactivity of 2H-thiopyran-2-one in cycloadditions and click-and-release workflows. Executive Summary 2H-thiopyran...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Optimizing the synthesis and reactivity of 2H-thiopyran-2-one in cycloadditions and click-and-release workflows.

Executive Summary

2H-thiopyran-2-one is a highly valuable sulfur-containing heterocycle, predominantly utilized in bioorthogonal chemistry for inverse electron-demand Diels-Alder (IEDDA) reactions to generate carbonyl sulfide (COS) and hydrogen sulfide (H₂S)[1]. However, researchers frequently encounter severely depressed conversion rates during both its synthesis and its subsequent downstream reactions. This guide dissects the thermodynamic and kinetic barriers responsible for these low yields and provides self-validating experimental protocols to overcome them.

Part 1: Mechanistic Causes of Low Conversion (FAQ)

Q1: Why does 2H-thiopyran-2-one exhibit sluggish kinetics with strained alkynes (e.g., BCN) compared to 2H-pyran-2-thione? The Causality: The conversion of 2H-thiopyran-2-one via IEDDA relies on a rate-determining[4+2] cycloaddition step that permanently destroys the aromaticity of the heterocyclic substrate.1 demonstrate that 2H-thiopyran-2-one possesses a higher degree of aromaticity than 2H-pyran-2-thione[1]. Consequently, it requires a significantly higher distortion energy to reach the transition state, resulting in a high activation Gibbs free energy ( ΔG‡≈21.0 kcal/mol) and slower reaction kinetics[2]. Self-Validation: You can validate this kinetic bottleneck independently of your final yield by measuring the second-order rate constant ( k2​ ) using UV-Vis spectroscopy. A slow decay of the diene's characteristic absorbance peak ( λmax​≈369 nm) confirms that the thermodynamic barrier, not reagent degradation, is the limiting factor.

Q2: How do ring substituents influence the conversion rate of 2H-thiopyran-2-one in IEDDA reactions? The Causality: Because this is an inverse electron-demand Diels-Alder reaction, the kinetic rate is driven by the interaction between the HOMO of the dienophile (the strained alkyne) and the LUMO of the diene (2H-thiopyran-2-one). Adding Electron-Withdrawing Groups (EWGs) to the thiopyran ring lowers the LUMO energy of the diene, narrowing the HOMO-LUMO gap and accelerating the reaction[1]. Conversely, Electron-Donating Groups (EDGs) raise the LUMO, increasing the activation barrier and severely depressing conversion rates[2].

Q3: I am synthesizing 2H-thiopyran-2-one via the thermal rearrangement of 2H-pyran-2-thione, but my yields are low. What is the cause? The Causality: The synthesis of 2H-thiopyran-2-one often utilizes a thermodynamically driven sigmatropic rearrangement (pyrolysis) of 2H-pyran-2-thione. This reaction involves a reversible electrocyclic ring opening followed by a sigmatropic shift[3]. Low yields typically stem from insufficient thermal energy to overcome the high activation barrier. While some substituted variants rearrange at 160 °C, unsubstituted rings often require strict temperature control up to 500 °C[3]. Prolonged heating without rapid quenching leads to thermodynamic reversion or polymerization. Self-Validation: Monitor the reaction via IR spectroscopy. The successful conversion is validated by the disappearance of the thiocarbonyl (C=S) stretch and the appearance of a strong carbonyl (C=O) stretch at ~1660 cm⁻¹[3].

Part 2: Quantitative Data & Substituent Effects

To optimize your experimental design, consult the following tables summarizing the thermodynamic barriers and substituent effects on 2H-thiopyran-2-one conversion.

Table 1: Impact of Substrate Aromaticity on IEDDA Reactivity

SubstrateAromaticity (NICS)Activation Energy ( ΔG‡ , kcal/mol)Relative Reactivity with BCN
2H-pyran-2-thione Lowest~16.4Highest (Fast conversion)
2H-thiopyran-2-thione Moderate~20.3Moderate
2H-thiopyran-2-one High~21.0Low (Sluggish conversion)

Table 2: Substituent Effects on 2H-thiopyran-2-one Conversion

Substituent TypeExampleEffect on Diene LUMOImpact on Conversion Rate
Electron-Withdrawing (EWG) -CF₃, -CO₂MeLowers EnergySignificantly Increased
Neutral -HBaselineBaseline
Electron-Donating (EDG) -OMe, -CH₃Raises EnergySignificantly Decreased

Part 3: Experimental Workflows & Troubleshooting Protocols

Protocol A: Optimization of IEDDA Click-and-Release Reactions

Use this protocol when coupling 2H-thiopyran-2-one with strained alkynes (e.g., BCN) yields <50% conversion.

  • Substrate Modification (Pre-Reaction): If your baseline conversion is low, synthesize a 2H-thiopyran-2-one derivative with an EWG (e.g., a methyl ester at the 5-position). This fundamentally lowers the activation barrier.

  • Solvent Selection: Prepare a 100 µM solution of the diene in a compatible solvent. Aqueous buffers (like PBS) stabilize the transition state of the highly polar intermediates, but if the substrate aggregates, add up to 5% DMSO to ensure homogeneity.

  • Reagent Stoichiometry: Add the strained alkyne (BCN) at a 1.5x to 2.0x molar excess to drive the equilibrium forward.

  • Kinetic Monitoring (Self-Validation Step): Do not wait for an end-point yield. Track the reaction continuously via UV-Vis spectroscopy. Monitor the disappearance of the diene's absorption maximum ( λ≈369 nm). The reaction is complete when the absorbance plateaus.

  • Byproduct Verification: To confirm the click-and-release mechanism was successful, use a fluorescent probe (e.g., SeSP1) or GC-MS to detect the release of COS/H₂S[1].

Protocol B: Synthesis of 2H-thiopyran-2-one via Thermal Rearrangement

Use this protocol to prevent polymerization and low yields during the pyrolysis of 2H-pyran-2-thione.

  • Precursor Purification: Purify 2H-pyran-2-thione to >98% purity. Trace impurities act as nucleation sites for polymerization at high temperatures.

  • Pyrolysis Setup: Introduce the precursor into a quartz tube furnace under a strict, continuous inert atmosphere (Argon) to prevent oxidative degradation[3].

  • Temperature Control: Heat rapidly to the specific rearrangement temperature. For unsubstituted 2H-pyran-2-thione, temperatures approaching 500 °C are required[3]. For highly substituted variants, 160 °C–200 °C may suffice.

  • Rapid Quenching: Immediately pass the eluent through a cold trap (e.g., liquid nitrogen or dry ice/acetone) to rapidly quench the product. This prevents the sigmatropic shift from reversing.

  • Spectroscopic Validation (Self-Validation Step): Analyze the crude product via IR spectroscopy. A successful conversion is confirmed by the complete absence of the C=S stretch and the presence of a sharp C=O stretch at ~1660 cm⁻¹[3].

Part 4: Mechanistic & Troubleshooting Visualizations

IEDDA_Mechanism A 2H-thiopyran-2-one (Diene) C [4+2] Cycloaddition (Rate-Determining) A->C B Strained Alkyne (e.g., BCN) B->C D Bicyclic Intermediate (Non-aromatic) C->D High ΔG‡ barrier due to aromaticity E Retro-Diels-Alder (Fast) D->E F Benzene Derivative E->F G COS Release (H2S Precursor) E->G

IEDDA Click-and-Release Mechanism of 2H-thiopyran-2-one with strained alkynes.

Troubleshooting Start Low Conversion of 2H-thiopyran-2-one CheckSub Check Ring Substituents Start->CheckSub CheckArom Consider Substrate Aromaticity Start->CheckArom IsEDG Electron-Donating Groups (-OMe, -Me) CheckSub->IsEDG IsEWG Electron-Withdrawing Groups (-CF3, -CO2Me) CheckSub->IsEWG ActionEDG Action: Switch to EWG to lower LUMO & activation energy IsEDG->ActionEDG ActionEWG Action: Check solvent compatibility & pH IsEWG->ActionEWG ActionArom Action: Switch to 2H-pyran-2-thione if higher reactivity is needed CheckArom->ActionArom

Troubleshooting decision tree for optimizing 2H-thiopyran-2-one conversion rates.

References

  • Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation Source: Organic Letters (ACS Publications) URL:[Link]

  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Product Class 8: Thiopyranones and Thiopyranthiones Source: Science of Synthesis (Thieme Connect) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 2H-Thiopyran-2-one Reactions

Principles of 2H-Thiopyran-2-one Reactivity 2H-thiopyran-2-ones are versatile heterocyclic building blocks that exhibit a unique blend of diene and cyclic thioester properties. In modern chemical biology and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Principles of 2H-Thiopyran-2-one Reactivity

2H-thiopyran-2-ones are versatile heterocyclic building blocks that exhibit a unique blend of diene and cyclic thioester properties. In modern chemical biology and drug development, they are highly valued for their role in Inverse Electron-Demand Diels-Alder (IEDDA) reactions, particularly acting as "click-and-release" donors for carbonyl sulfide (COS) and hydrogen sulfide (H₂S)[1].

Because their reactivity is intrinsically tied to their aromatic resonance energy and the polarization of their transition states, solvent selection is the most critical variable in optimizing reaction kinetics, ensuring regioselectivity, and preventing unwanted degradation[2].

Troubleshooting FAQs

Q1: My IEDDA reaction between 2H-thiopyran-2-one and bicyclo[6.1.0]nonyne (BCN) is proceeding very slowly. How can I optimize the solvent to accelerate the reaction?

  • Causality & Solution: The rate-determining step in this reaction is the initial [4+2] cycloaddition, which disrupts the partial aromaticity of the 2H-thiopyran-2-one ring[1]. To accelerate this, you must lower the LUMO (Lowest Unoccupied Molecular Orbital) of the diene. Protic solvents, such as methanol (MeOH) or water, achieve this by hydrogen-bonding to the carbonyl oxygen, which polarizes the system and stabilizes the transition state[3]. Furthermore, in aqueous solvent mixtures, the hydrophobic effect forces the non-polar cycloaddends together, drastically increasing their effective local concentration[4].

  • Recommendation: Switch from aprotic solvents (like DCM or Toluene) to a polar protic solvent like Methanol. If your downstream application is biological, use an aqueous buffer (e.g., PBS) supplemented with 5–10% DMSO to maintain compound solubility[1].

Q2: I am observing unwanted ring-opening of my 2H-thiopyran-2-one during functionalization steps. What is causing this?

  • Causality & Solution: While the delocalization of electrons in 2H-thiopyran-2-ones retards nucleophilic addition compared to standard aliphatic esters, the ring remains a cyclic thioester equivalent[5]. In the presence of strong nucleophiles (e.g., primary amines, unhindered alcohols) and polar basic solvents, nucleophilic attack at the carbonyl carbon will lead to irreversible ring-opening.

  • Recommendation: When performing functionalizations that do not require cycloaddition, strictly avoid nucleophilic protic solvents. Utilize anhydrous, non-nucleophilic polar aprotic solvents such as THF or Acetonitrile, and avoid strong bases unless absolutely necessary for the specific synthetic step.

Q3: How does the reactivity of 2H-thiopyran-2-one compare to its oxygen and thione analogues, and should I change my solvent accordingly?

  • Causality & Solution: Reactivity in IEDDA is inversely proportional to the aromaticity of the heterocycle[1]. Replacing the ring oxygen with sulfur (thiopyran) or the carbonyl oxygen with sulfur (thione) decreases aromatic resonance energy, thereby lowering the distortion energy required to reach the transition state[2].

  • Recommendation: If your reaction in MeOH is still too slow with 2H-thiopyran-2-one, consider synthesizing the 2H-pyran-2-thione or 2H-thiopyran-2-thione analogue, which react significantly faster under identical solvent conditions[1].

Quantitative Data: Solvent & Substrate Effects on IEDDA Reactivity

The following table summarizes the theoretical and experimental reactivity trends for chalcogen analogues reacting with BCN, highlighting the optimal solvent systems for each to overcome activation barriers.

Heterocycle SubstrateRelative AromaticityActivation Energy ( ΔG‡ )Optimal Solvent SystemRelative Reaction Rate
2H-Pyran-2-one Highest> 24.0 kcal/molToluene / Xylene (Reflux)Very Slow
2H-Thiopyran-2-one Moderate~ 21.0 kcal/molMethanol or H₂O/DMSOModerate
2H-Thiopyran-2-thione Low~ 20.3 kcal/molMethanol or H₂O/DMSOFast
2H-Pyran-2-thione Lowest~ 16.4 kcal/molAqueous Buffers (PBS)Very Fast

(Data synthesized from computational and kinetic studies on strain-promoted cycloadditions[1],[2])

Standard Operating Protocol: IEDDA Click-and-Release Reaction

This self-validating protocol ensures complete solubility and optimal kinetic turnover for the reaction of 2H-thiopyran-2-one with strained alkynes to release COS/H₂S[1].

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of 2H-thiopyran-2-one in anhydrous DMSO.

    • Self-Validation Check: The solution must be completely clear. Any turbidity indicates moisture-induced degradation, polymerization, or poor initial purity.

  • Prepare a 10 mM stock solution of endo-BCN in Methanol.

Step 2: Solvent Mixing & Initiation

  • In a 10 mL glass vial, add 1.8 mL of Methanol (or PBS buffer if simulating biological conditions).

  • Add 100 µL of the 2H-thiopyran-2-one stock solution (final concentration: 0.5 mM).

  • Add 100 µL of the BCN stock solution (final concentration: 0.5 mM).

    • Causality Note: The 5% DMSO co-solvent ensures the heterocycle does not precipitate in the protic environment, while the high protic solvent ratio (95%) maximizes hydrogen-bond stabilization of the transition state[3].

Step 3: Reaction Monitoring

  • Stir the mixture at room temperature (25°C).

  • Monitor the reaction via UV-Vis spectroscopy. The characteristic absorption band of the conjugated 2H-thiopyran-2-one system will decay as the non-aromatic [4+2] cycloadduct forms.

Step 4: Enzymatic Conversion (If measuring H₂S Release)

  • If the reaction is performed in PBS, add Carbonic Anhydrase (CA) to the mixture. The intermediate COS released from the retro-Diels-Alder step is a poor direct H₂S donor but is rapidly hydrolyzed to H₂S by CA[1].

Reaction Pathway Visualization

The diagram below illustrates the mechanistic pathway and the specific points where solvent polarity influences the reaction coordinates.

IEDDA_Pathway Reagents 2H-Thiopyran-2-one + BCN Cycloadduct [4+2] Cycloadduct (Non-aromatic) Reagents->Cycloadduct IEDDA (Rate-determining) Solvent Protic Solvent (MeOH or H2O) Solvent->Reagents Accelerates via H-bonding RetroDA Retro-Diels-Alder Transition Cycloadduct->RetroDA Fast Products Benzene Derivative + COS RetroDA->Products -COS H2S H2S Release (via Enzyme) Products->H2S Hydrolysis

Fig 1. IEDDA and retro-Diels-Alder cascade of 2H-thiopyran-2-ones for COS/H2S release.

References

  • Title: Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H₂S Generation. Source: Organic Letters (ACS Publications). URL: [Link]

  • Title: Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Inverse electron demand Diels–Alder reactions in chemical biology. Source: Chemical Society Reviews (RSC Publishing). URL: [Link]

  • Title: Inverse electron demand Diels–Alder (iEDDA). Source: Polymer Chemistry (RSC Publishing). URL: [Link]

  • Title: Product Class 3: Pyranones and Pyranthiones (Science of Synthesis). Source: Thieme Connect. URL: [Link]

Sources

Optimization

preventing degradation of 2H-thiopyran-2-one during storage

Technical Support Center: 2H-Thiopyran-2-one Document ID: TSC-TPO-2026-03-28 Version: 1.0 Introduction: Ensuring the Integrity of 2H-Thiopyran-2-one in Research and Development Welcome to the technical support guide for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2H-Thiopyran-2-one

Document ID: TSC-TPO-2026-03-28 Version: 1.0

Introduction: Ensuring the Integrity of 2H-Thiopyran-2-one in Research and Development

Welcome to the technical support guide for 2H-thiopyran-2-one. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its unique structure, containing a sulfur heteroatom and a conjugated lactone system, renders it susceptible to degradation if not handled and stored with the requisite care. The basic structures of 2H-thiopyrans are known to be unstable under normal conditions, requiring specific environments to ensure their integrity over time[1].

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, scientifically-grounded protocols, and answers to frequently asked questions to help you prevent the degradation of 2H-thiopyran-2-one, thereby ensuring the reliability and reproducibility of your experimental results.

Troubleshooting Guide: Diagnosing and Resolving Common Storage Issues

This section addresses specific issues you may encounter, providing immediate actions, diagnostic steps, and preventative measures.

Q1: My solid 2H-thiopyran-2-one has changed color from off-white/pale yellow to a distinct yellow or brown.
  • Immediate Action: Cease using the discolored material in any experiment where high purity is critical. A change in color is a primary visual indicator of chemical degradation[2]. Quarantine the batch for further investigation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Cross-reference your current storage method with the recommended protocol in this guide. Specifically, check for exposure to light, elevated temperatures, or a non-inert atmosphere.

    • Assess Purity: The most reliable way to quantify degradation is through a stability-indicating analytical method. We recommend High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram of the discolored sample to a reference standard or a freshly opened sample. The appearance of new peaks or a significant decrease in the main peak area confirms degradation.

    • Characterize Impurities (Optional but Recommended): If resources permit, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products. This can help confirm the degradation pathway (e.g., an increase of 16 amu may suggest oxidation to the sulfoxide).

  • Future Prevention:

    • Aliquot: If you frequently use the compound, aliquot the bulk material into smaller, single-use vials upon receipt. This minimizes the exposure of the main stock to atmospheric oxygen, moisture, and repeated temperature changes.

    • Inert Atmosphere: Always store the compound under an inert gas like argon or nitrogen.

    • Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to protect against photolytic degradation[2].

Q2: I am experiencing inconsistent results or lower-than-expected yields in my reactions using 2H-thiopyran-2-one.
  • Immediate Action: Suspect the integrity of your starting material. Degradation of 2H-thiopyran-2-one introduces impurities and lowers the concentration of the active reactant, which directly impacts reaction stoichiometry and outcomes[2].

  • Troubleshooting Steps:

    • Purity Confirmation: Before beginning a synthesis, run a quick purity check on your 2H-thiopyran-2-one, especially if it has been stored for an extended period. A simple Thin-Layer Chromatography (TLC) against a reference can be a fast qualitative check, but HPLC is the gold standard for quantitative assessment.

    • Review Reaction Conditions: Be aware that 2H-thiopyran-2-one's stability is not just limited to storage. It can be sensitive to certain reaction conditions. For instance, strong oxidizing agents can convert the thioether to a sulfoxide or sulfone, altering its reactivity[2][3]. Similarly, strongly acidic or basic conditions may promote hydrolysis of the lactone ring.

    • Perform a Control Reaction: If possible, run the reaction with a brand-new, unopened vial of 2H-thiopyran-2-one and compare the results to those obtained with your stored material.

  • Future Prevention:

    • Implement Routine Quality Control: Institute a policy to re-analyze the purity of sensitive reagents like 2H-thiopyran-2-one after specific time intervals (e.g., every 6 months).

    • Document Storage History: Maintain a log for sensitive compounds, noting the date of receipt, date opened, and each time the container is accessed. This helps trace potential sources of contamination or degradation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting issues with 2H-thiopyran-2-one.

TroubleshootingWorkflow start Issue Observed (e.g., Color Change, Low Yield) quarantine Quarantine Affected Batch start->quarantine check_storage Verify Storage Conditions (Temp, Light, Atmosphere) quarantine->check_storage analyze_purity Assess Purity (HPLC Recommended) check_storage->analyze_purity degraded Degradation Confirmed analyze_purity->degraded pure Purity is High analyze_purity->pure discard Discard Degraded Material degraded->discard review_reaction Review Experimental Conditions pure->review_reaction optimize_reaction Optimize Reaction for Substrate Stability review_reaction->optimize_reaction implement_prevention Implement Preventative Storage Protocol discard->implement_prevention DegradationPathways cluster_main 2H-Thiopyran-2-one cluster_products Potential Degradation Products main_mol [Structure of 2H-thiopyran-2-one] sulfoxide Sulfoxide Derivative main_mol->sulfoxide Oxidation photoproduct Photodimer or Polymer main_mol->photoproduct Photodegradation hydrolysis_product Ring-Opened Product main_mol->hydrolysis_product Hydrolysis trigger_ox Oxygen (O₂) trigger_ox->sulfoxide trigger_light Light (hν) trigger_light->photoproduct trigger_water Moisture (H₂O) trigger_water->hydrolysis_product

Caption: Key degradation pathways for 2H-thiopyran-2-one.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage temperature conditions?

    • A: For long-term storage (> 6 months), we recommend storing 2H-thiopyran-2-one at -20°C. For short-term, routine use, storage at 2-8°C is acceptable, provided the other storage conditions (inert atmosphere, darkness) are met. The general instability of simple thiopyrans necessitates low temperatures to minimize degradation kinetics.[1]

  • Q: Can I store 2H-thiopyran-2-one in solution?

    • A: We strongly advise against storing 2H-thiopyran-2-one in solution for extended periods. The stability of the compound is significantly reduced in solution, where it is more susceptible to hydrolysis and oxidation. If you must prepare a stock solution, do so freshly for each experiment and in a degassed, anhydrous solvent.

  • Q: What is the expected shelf-life of 2H-thiopyran-2-one?

    • A: The shelf-life is highly dependent on storage conditions. When stored unopened under the recommended conditions (-20°C, under argon, in the dark), a shelf-life of at least 12-24 months can be expected. However, once opened, the shelf-life can decrease rapidly. We recommend re-analyzing the purity of any opened container that has been stored for more than 6 months.

  • Q: Is 2H-thiopyran-2-one hygroscopic?

    • A: While specific data on 2H-thiopyran-2-one is not available, many fine chemicals can adsorb moisture from the atmosphere, which can catalyze hydrolytic degradation.[4][5][6] Therefore, it is crucial to handle the compound in a dry environment (e.g., in a glovebox or under a stream of dry inert gas) and store it with a desiccant if not under an inert atmosphere.

Recommended Protocols

Protocol 1: Visual Inspection and Physical Assessment

This protocol should be performed upon receipt of the material and before each use.

  • Environment: Perform the inspection in a well-lit area, away from direct sunlight.

  • Color Check: Observe the color of the solid material through the sealed container. It should be an off-white to pale yellow powder or crystalline solid. Note any significant deviation, such as dark yellow, brown, or black specks.

  • Homogeneity: Check for a uniform appearance. The presence of clumps or a sticky, oily appearance may indicate the absorption of moisture or partial melting due to impurities.

  • Container Seal: Ensure the container cap is tightly sealed and the seal integrity has not been compromised.

  • Documentation: Record all observations in your laboratory notebook. If any anomalies are observed, proceed to Protocol 2.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for a stability-indicating HPLC method.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective.

    • Example Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where 2H-thiopyran-2-one has a strong absorbance (this should be determined empirically, but a scan from 220-400 nm is a good starting point).

  • Sample Preparation:

    • Accurately weigh ~1 mg of 2H-thiopyran-2-one.

    • Dissolve in a known volume (e.g., 1.0 mL) of acetonitrile or a suitable solvent to create a stock solution.

    • Dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A significant decrease in percentage purity or the appearance of new peaks over time indicates degradation.

Protocol 3: Recommended Long-Term Storage Procedure

This self-validating protocol is designed to maximize the shelf-life of 2H-thiopyran-2-one.

  • Preparation (Aliquotting):

    • Upon receiving a new bottle, immediately move it into an inert atmosphere glovebox. If a glovebox is not available, work quickly under a positive pressure flow of dry argon or nitrogen gas.

    • Portion the bulk powder into several smaller, pre-weighed amber glass vials suitable for low-temperature storage.

  • Inerting:

    • Leave the vials uncapped in the inert atmosphere for several minutes to allow any trapped air to be displaced.

    • Backfill each vial with the inert gas.

  • Sealing:

    • Securely cap each vial with a PTFE-lined cap to ensure an airtight seal.

    • For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling:

    • Clearly label each vial with the compound name, batch number, aliquot date, and initial purity (if known).

  • Storage:

    • Place the labeled vials inside a secondary, sealed container (e.g., a small box or sealed bag) that also contains a desiccant pouch.

    • Store the secondary container in a freezer at -20°C.

  • Validation (Self-Validating Step):

    • Designate one of the aliquots as a "QC check" sample.

    • After a predetermined period (e.g., 12 months), analyze this QC sample using the HPLC method (Protocol 2). The results will validate the integrity of the other samples from the same batch stored under identical conditions.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale / Scientific Principle
Temperature -20°C (Long-term) / 2-8°C (Short-term)Reduces the rate of all chemical degradation reactions. Thiopyrans are known to be more stable at lower temperatures.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the electron-rich sulfur atom.[1][2][7]
Light Protection from Light (Amber Vials)Prevents photo-induced degradation, including dimerization and polymerization, of the conjugated system.[2][8][9]
Moisture Dry Environment (Anhydrous conditions)Minimizes the risk of hydrolysis of the lactone functional group.[4][5]
Container Tightly Sealed Glass Vial (PTFE-lined cap)Ensures a chemically inert barrier and prevents contamination or leakage of the inert atmosphere.
Handling Aliquot into Single-Use Vials Minimizes exposure of the bulk material to atmospheric conditions during repeated use.

References

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegrad
  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation.
  • Stability issues and proper storage of Tetrahydrothiopyran-4-one. BenchChem.
  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegrad
  • Sarkar, P., et al. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans.
  • Product Class 8: Thiopyranones and Thiopyranthiones. Science of Synthesis.
  • What is the effect of substituting oxygen with sulfur in drug molecules? Chemistry Stack Exchange. (2013).
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
  • Behavior of moisture gain and equilibrium moisture contents (EMC) of various drug substances and correlation with compendial information on hygroscopicity and loss on drying. PubMed. (2005).
  • Aguilera-Porta, N. (2016). Can drugs become toxic when exposed to light?. Mapping Ignorance.
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and advancements. Allied Academies. (2018).

Sources

Troubleshooting

Technical Support Center: Chromatography Purification for 2H-Thiopyran-2-one Mixtures

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the chromatographic purification of 2H-thiopyran-2-one and its derivatives. It is designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the chromatographic purification of 2H-thiopyran-2-one and its derivatives. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity compounds for their work.

Introduction: The Challenge of Purifying Thiopyranones

2H-thiopyran-2-ones are a vital class of sulfur-containing heterocycles with significant therapeutic potential.[1] However, their purification presents unique challenges. The presence of a polar lactone moiety, a conjugated system, and a sulfur atom can lead to undesirable interactions with common stationary phases, resulting in poor peak shape, low recovery, and difficult separations. This guide offers a systematic approach to overcoming these obstacles, grounded in the principles of chromatography and experience with challenging heterocyclic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial purification design.

Q1: What is the best starting point for purifying a crude 2H-thiopyran-2-one reaction mixture?

For most synthetic mixtures containing 2H-thiopyran-2-one derivatives, normal-phase flash column chromatography on silica gel is the most practical and effective initial approach.[2][3]

  • Rationale & Expertise: Synthetic intermediates and byproducts in heterocyclic chemistry are often non-polar to moderately polar and are highly soluble in organic solvents like dichloromethane or ethyl acetate.[2] Normal-phase chromatography, which separates compounds based on their polar interactions with a polar stationary phase (silica), is ideally suited for this environment.[4] The crude product can be easily dry-loaded or loaded in a minimal amount of a non-polar solvent, leading to efficient separation from less-polar starting materials and more-polar, baseline-retained impurities. Published examples frequently cite the use of hexane/ethyl acetate or similar solvent systems for purifying these compounds.[3][5]

Q2: How do I decide between Normal-Phase (NP) and Reversed-Phase (RP) chromatography?

The choice depends primarily on the polarity of your target molecule and the impurities you need to remove. Reversed-phase chromatography separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[6][7]

  • Expertise & Trustworthiness: While normal-phase is a robust starting point, RP-HPLC can offer superior resolution, especially for separating compounds with very similar polarities but different hydrophobic characteristics.[8] However, RP-HPLC may be less suitable for initial bulk purification due to higher solvent consumption and potential sample solubility issues if the crude mixture is not water-soluble.[9] The following decision tree provides a logical workflow for making this choice.

MethodSelection Start Crude Mixture Analysis (TLC, LC-MS) Solubility Is the crude material soluble in common RP solvents (MeCN, MeOH, Water)? Start->Solubility TLC_NP Does TLC (NP) show good separation (ΔRf > 0.1) and reasonable Rf (0.15-0.5)? Solubility->TLC_NP No RP_First Start with Reversed-Phase (RP) Preparative HPLC Solubility->RP_First Yes NP_Flash Start with Normal-Phase (NP) Flash Chromatography TLC_NP->NP_Flash Yes Optimize_NP Optimize NP Conditions (change solvent system) TLC_NP->Optimize_NP No Consider_RP Consider Reversed-Phase (RP) for final polishing or if NP fails NP_Flash->Consider_RP Optimize_NP->Consider_RP

Caption: Decision tree for selecting a primary chromatography mode.

Q3: My 2H-thiopyran-2-one is chiral. What are the key considerations for enantioselective separation?

Separating enantiomers requires a chiral environment, most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC.[10]

  • Authoritative Grounding: The most successful CSPs are often based on polysaccharides like amylose or cellulose derivatized with various phenylcarbamates.[11] These columns create chiral pockets that interact differently with each enantiomer, leading to different retention times.

  • Method Development: Chiral method development is often empirical. It involves screening different CSPs (e.g., Chiralpak® IA, Chiralcel® OD) and mobile phases (normal-phase, polar organic, or reversed-phase).[10][11] The goal is to optimize the mobile phase composition, additives, and temperature to achieve baseline resolution of the enantiomers.[10]

Q4: Are 2H-thiopyran-2-ones stable during chromatography on silica gel?

Generally, they are stable. However, two potential issues should be considered:

  • Interaction with Acidic Silica: Standard silica gel is slightly acidic due to surface silanol groups (Si-OH).[4] While thiopyranones are generally robust, highly functionalized or sensitive analogs could potentially interact strongly or even degrade. This is a known issue with other acid-sensitive compounds like certain lactones.[12]

  • Oxidation of Sulfur: The sulfur atom in the thiopyran ring can be susceptible to oxidation, although this is less common under standard chromatographic conditions. The use of old or peroxide-containing solvents (like aged THF or ether) could theoretically lead to the formation of sulfoxide impurities.

If you suspect instability, performing a stability test by dissolving a small amount of pure compound in the mobile phase with silica gel and monitoring by TLC or LC-MS over time is a prudent step.[13]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing)

Q: My target 2H-thiopyran-2-one peak shows significant tailing on my silica gel column. What is causing this and how can I fix it?

A: Peak tailing is typically caused by strong, non-ideal interactions between your compound and the stationary phase, or by column overload.

  • Causality & Expertise: The lone pair electrons on the sulfur atom or the carbonyl oxygen of the 2H-thiopyran-2-one can interact strongly with the acidic silanol groups on the silica surface via hydrogen bonding.[4][12] A small fraction of the analyte molecules are retained too strongly, eluting slowly and causing the characteristic tail.

Solutions:

  • Mobile Phase Modification: Add a small amount (0.1-1%) of a competitive polar modifier to the eluent. For neutral/acidic compounds, acetic acid can help. For basic or metal-chelating compounds like some sulfur heterocycles, a tertiary amine like triethylamine (TEA) is highly effective. TEA will preferentially bind to the active silanol sites, masking them from your compound.

  • Reduce Sample Load: Overloading the column saturates the stationary phase, leading to tailing. Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel mass.

  • Use a Deactivated Stationary Phase: Consider using silica gel that has been end-capped or treated to reduce the number of free silanol groups. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.

  • Switch to Reversed-Phase: If tailing persists, the interactions may be too strong to overcome in normal-phase. Switching to a reversed-phase C18 column, where separation is based on hydrophobicity, will eliminate the silanol group interaction problem.

Problem 2: Low or No Recovery of Compound

Q: I loaded my crude mixture, but I'm recovering very little of my target product. Where is it going?

A: Significant product loss is usually due to irreversible adsorption onto the column or on-column decomposition.

  • Causality & Expertise: For sulfur-containing compounds, strong chelation or binding to trace metals in the silica gel or irreversible binding to highly acidic sites can occur.[14][15] While less common, if your molecule is highly strained or unstable, the acidic environment of the silica could be catalyzing its decomposition.[13]

Solutions:

  • Column Deactivation: Before loading your sample, flush the column with your mobile phase containing 1% triethylamine. This helps to neutralize active sites that cause irreversible binding.

  • Use a Different Stationary Phase: Switch to a more inert support. Florisil® or Celite® can be used for simple filtrations to remove baseline impurities, or a complete switch to reversed-phase chromatography on a polymer-based support can mitigate the issue.[7]

  • Check for Precipitation: Ensure your compound is soluble in the mobile phase throughout the run. If you are running a gradient, your compound could potentially precipitate on the column if the solvent becomes too weak.

Problem 3: Co-elution with a Persistent Impurity

Q: I cannot separate my 2H-thiopyran-2-one from an impurity with a very similar Rf/retention time. How can I improve the separation?

A: Achieving separation (resolution) requires optimizing the selectivity of your chromatographic system. This means changing conditions to make the column interact differently with your product and the impurity.

  • Expertise & Trustworthiness: Simply making the mobile phase weaker or stronger (changing polarity) often affects both compounds similarly. The key is to change the nature of the solvent interactions.

Systematic Optimization Workflow:

OptimizationWorkflow Start Poor Separation Observed (Co-elution) ChangeSolvent Change Solvent Selectivity (e.g., Hex/EtOAc to DCM/MeOH or Tol/Acetone) Start->ChangeSolvent OptimizeGradient Optimize Gradient Slope (Make it shallower) ChangeSolvent->OptimizeGradient Improved? (but not baseline) ChangePhase Change Stationary Phase (e.g., Silica to CN or Diol) ChangeSolvent->ChangePhase No Improvement Success Resolution Achieved OptimizeGradient->Success ChangePhase->ChangeSolvent Try new solvents on this phase SwitchMode Switch Chromatography Mode (NP -> RP or HILIC) ChangePhase->SwitchMode Still Poor SwitchMode->Success

Caption: Workflow for optimizing a difficult separation.

Data-Driven Solvent Selection: The table below summarizes common solvent systems. Changing from one class to another (e.g., from an ether to an alcohol as the polar modifier) can dramatically alter selectivity.

Chromatography ModeNon-Polar SolventPolar Modifier(s)Notes
Normal-Phase Hexanes / HeptaneEthyl Acetate (EtOAc), Dichloromethane (DCM), Acetone, Isopropanol (IPA), Methanol (MeOH)Start with Hex/EtOAc. For better selectivity, try DCM/MeOH.
Normal-Phase TolueneEthyl Acetate, AcetoneToluene offers different selectivity due to pi-pi interactions.
Reversed-Phase Water (+ 0.1% Formic Acid or TFA)Acetonitrile (MeCN), Methanol (MeOH)MeCN and MeOH offer different selectivities. Try both.[6]
HILIC Acetonitrile (>80%)Water / Aqueous BufferUseful for polar compounds that don't retain in RP.[16]
Problem 4: Irreproducible Retention Times

Q: My compound's retention time is different every time I run the column. What is causing this variability?

A: Irreproducible retention times are a classic sign that your system is not in equilibrium or that conditions are changing between runs.[17]

  • Causality & Trustworthiness: In normal-phase chromatography, the most common culprit is a change in the water content of your mobile phase.[4] Water is extremely polar and will deactivate the silica gel, drastically reducing retention times. In reversed-phase, improperly mixed mobile phases or temperature fluctuations are common causes.[17]

Solutions Checklist:

  • Solvent Quality (Critical for NP): Always use high-purity, HPLC-grade solvents. Ensure they are dry, especially for normal-phase. Do not leave solvent reservoirs open to the atmosphere where they can absorb moisture.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This can take 10-20 column volumes, especially when changing solvents.

  • Consistent Mobile Phase Preparation: Prepare mobile phases fresh and in a single large batch for a series of experiments to avoid minor variations. If using buffers, ensure the pH is consistent.

  • Temperature Control: Use a column thermostat. Even small changes in lab temperature can affect retention times, particularly in RP-HPLC.

  • Check for Leaks: A small leak in the system can cause pressure fluctuations and inconsistent flow rates, leading to shifting retention times.[18]

References

  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels - ACS Publications. [Link][14][19]

  • Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis. PubMed. [Link][15]

  • Product Class 8: Thiopyranones and Thiopyranthiones. Science of Synthesis. [Link][5]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link][18]

  • Separation of 6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one on Newcrom R1 HPLC column. SIELC. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PMC - NIH. [Link][1]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Org. Process Res. Dev. [Link][9]

  • Aqueous normal-phase chromatography. Wikipedia. [Link][20]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link][2]

  • Chromatography Troubleshooting. YouTube. [Link][21]

  • Normal Phase HPLC Columns. Phenomenex. [Link]

  • Biological sulphur-containing compounds – Analytical challenges. Analytica Chimica Acta. [Link][22]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link][6]

  • Reversed-Phase Flash Purification. Biotage. [Link][8]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Chromatography Today. [Link][10]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link][11]

  • 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. PMC. [Link][3]

  • Biological sulphur-containing compounds - Analytical challenges. PubMed. [Link][23]

  • Normal phase liquid chromatography. YouTube. [Link][4]

Sources

Optimization

Technical Support Center: 2H-Thiopyran-2-one Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for 2H-thiopyran-2-one synthesis. This guide is designed for researchers, application scientists, and drug development professionals working with sulfur-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2H-thiopyran-2-one synthesis. This guide is designed for researchers, application scientists, and drug development professionals working with sulfur-containing heterocycles. 2H-thiopyran-2-ones are highly valuable scaffolds, particularly in bioorthogonal chemistry as "click-and-release" donors for carbonyl sulfide (COS) and hydrogen sulfide (H₂S). However, their unique electronic structure makes them susceptible to a variety of side reactions during synthesis, purification, and storage.

Below, we detail the mechanistic causality behind these side reactions and provide self-validating protocols to ensure high-fidelity synthesis.

Workflow & Degradation Pathways

To successfully synthesize and isolate 2H-thiopyran-2-ones, you must first map the thermodynamic and photochemical vulnerabilities of the target molecule.

G P 2H-Pyran-2-thione (Precursor) T 2H-Thiopyran-2-one (Target Product) P->T Thermal Rearrangement (Sigmatropic Shift) S1 Thioketene (Photochemical Cleavage) T->S1 UV Light (>337 nm) α-bond cleavage S2 Sulfoxides/Sulfones (Oxidative Degradation) T->S2 O2 / Moisture Nucleophilic S-oxidation S3 Dimerized Byproducts (Diels-Alder Cycloaddition) T->S3 High Concentration Intermolecular reaction

Fig 1: 2H-thiopyran-2-one synthesis workflow and primary side-reaction degradation pathways.

Troubleshooting Q&A: Overcoming Side Reactions

Q1: Why am I getting significant charring and incomplete conversion during the thermal rearrangement of 2H-pyran-2-thiones? Mechanistic Causality: The conversion of 2H-pyran-2-thiones to 2H-thiopyran-2-ones is thermodynamically driven by the formation of the more stable C=O bond over the C=S bond. This occurs via a reversible electrocyclic ring opening followed by a sigmatropic shift 1. However, the extreme temperatures required (up to 500°C in the gas phase, or >160°C in solution) cause the highly conjugated intermediates to undergo intermolecular Diels-Alder dimerization, leading to oligomeric charring. Solution: To suppress intermolecular collisions, run the reaction at high dilution (<0.05 M) in high-boiling, non-nucleophilic solvents (e.g., decalin). Alternatively, utilize continuous-flow microreactors to strictly limit the residence time of the molecule at elevated temperatures.

Q2: During UV-monitored kinetics or benchtop purification, my isolated compound disappears rapidly. Is it polymerizing? Mechanistic Causality: Unlike highly stabilized aromatic systems, the relaxed six-membered ring of 2H-thiopyran-2-one is photochemically fragile. UV irradiation ( λ>337 nm) induces an α -bond cleavage relative to the carbonyl group, generating highly reactive thioketenes that rapidly polymerize or react with ambient nucleophiles 2. Solution: All synthesis, purification, and storage steps must be conducted in low-actinic (amber) glassware. If monitoring reaction kinetics via UV-Vis, minimize exposure times and select a probe wavelength outside the critical excitation window.

Q3: When using 2H-thiopyran-2-ones in bioorthogonal click-and-release strategies, I get complex mixtures instead of clean COS/H₂S release. Why? Mechanistic Causality: Replacing the oxygen atom of a pyran ring with sulfur decreases the ring's overall aromaticity. This lowers the distortion energy, making 2H-thiopyran-2-ones exceptionally reactive in inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkynes like endo-BCN 3, [[4]](). While this high reactivity is the goal, it also makes the ground state susceptible to non-specific nucleophilic attack by biological thiols or amines. Solution: Sterically tune the 3- and 5-positions of the thiopyran ring. Introducing mild electron-withdrawing or bulky groups stabilizes the ground state against off-target nucleophiles while preserving the rapid IEDDA kinetics required for click-and-release applications.

Quantitative Summary of Side Reactions
Side Reaction PathwayMechanistic TriggerPrimary Mitigation StrategyImpact on Overall Yield
Photochemical Ring-Opening α -bond cleavage via UV excitation ( λ>337 nm)Utilize low-actinic glassware; operate in darkUp to 80% loss in dilute solutions
Oxidative Degradation Nucleophilic sulfur attack by O2​ or peroxidesDegas solvents; store under Argon at -20°C10–30% conversion to sulfoxide
Thermal Dimerization Intermolecular Diels-Alder cycloadditionMaintain concentration < 0.05 M during heating15–40% oligomerization
Hydrolytic Ring-Opening Nucleophilic attack at C2 carbonyl by H2​O Rigorously dry solvents; avoid basic aqueous workupVariable (pH dependent)
Self-Validating Protocol: Synthesis of 3,4,5,6-Tetrachloro-2H-thiopyran-2-one via Lewis Acid Cyclization

Mechanistic Rationale: This method bypasses the problematic thermal rearrangement of pyran-thiones by directly cyclizing a sulfur-substituted pentadienoyl chloride. The Lewis acid ( AlCl3​ ) activates the acid chloride, promoting intramolecular attack by the nucleophilic sulfur to form a thiopyrylium intermediate, which subsequently hydrolyzes to the stable 2H-thiopyran-2-one 1.

  • Step 1: Pre-reaction Assembly Dissolve 2,3,4,5-tetrachloro-5-(methylsulfanyl)penta-2,4-dienoyl chloride (1.0 equiv, ~12.0 mmol) in strictly anhydrous CS2​ at -10°C under an argon atmosphere. Causality: CS2​ is chosen as a non-nucleophilic, non-coordinating solvent that remains fluid at sub-zero temperatures, preventing premature intermolecular side reactions.

  • Step 2: Lewis Acid Activation Gradually add anhydrous AlCl3​ (1.01 equiv, 12.0 mmol) in small portions over 15 minutes. Self-Validation Checkpoint 1: The addition must be accompanied by a distinct color shift and the evolution of HCl gas. If no gas evolves, the AlCl3​ is likely hydrated/deactivated, and the cyclization will stall.

  • Step 3: Cyclization & Maturation Stir the mixture at -10°C for 15 hours. Self-Validation Checkpoint 2: Perform a TLC aliquot quench (in cold water/EtOAc). The starting material spot (UV active, higher Rf) should completely disappear, replaced by a highly conjugated, lower Rf product spot.

  • Step 4: Quench and Hydrolysis Carefully pour the reaction mixture over crushed ice to hydrolyze the intermediate thiopyrylium species. Extract with CHCl3​ , wash with brine, and dry over MgSO4​ . Causality: Rapid thermal quenching prevents hydrolytic ring-opening of the newly formed thiopyranone ring.

  • Step 5: Purification & Analytical Validation Concentrate in vacuo and recrystallize the crude oil from petroleum ether (bp 30–50°C). Self-Validation Checkpoint 3: The isolated yellow crystals must exhibit a melting point of 89–90°C. Infrared spectroscopy (IR) must confirm success via a strong carbonyl stretch at 1660 cm⁻¹ and a conjugated C=C stretch at 1535 cm⁻¹, with the complete absence of the acid chloride peak at ~1750 cm⁻¹ 1.

References
  • Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation | Organic Letters - ACS Publications.[Link]

  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Product Class 8: Thiopyranones and Thiopyranthiones - Science of Synthesis (Thieme Connect).[Link]

  • Photochemical Ring-Opening and Intramolecular Hydrogen Shift Reactions in Sulfur Analogues of α-Pyrone | The Journal of Physical Chemistry A - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of 2H-Thiopyran-2-one Compounds

An Application Scientist's Guide to a Moisture-Sensitive Scaffold Welcome to the technical support center for 2H-thiopyran-2-one and its derivatives. This class of compounds holds significant promise in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to a Moisture-Sensitive Scaffold

Welcome to the technical support center for 2H-thiopyran-2-one and its derivatives. This class of compounds holds significant promise in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of complex molecules.[1] However, the utility of these powerful scaffolds is matched by a critical handling challenge: their inherent sensitivity to moisture.

The electrophilic nature of the 2H-thiopyran-2-one ring system, particularly at positions C2, C4, and C6, makes it susceptible to nucleophilic attack by water.[2] This interaction can initiate a cascade of reactions, typically beginning with ring-opening, which leads to decomposition and the formation of undesired byproducts.[2][3] Understanding and mitigating this reactivity is paramount for achieving reproducible and successful experimental outcomes.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions, designed to empower researchers to handle these sensitive compounds with confidence and precision.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, purification, and handling of 2H-thiopyran-2-one compounds.

Question 1: My purified 2H-thiopyran-2-one compound shows signs of degradation after a few days in storage. What went wrong?

Answer: This is a classic symptom of improper storage, allowing ambient moisture to compromise the compound's integrity. The likely cause is either a non-airtight container or storage in an environment with fluctuating humidity.

  • Causality: The lactone-like structure within the thiopyranone ring is prone to hydrolysis. Even trace amounts of water can catalyze the opening of the ring over time, leading to a complex mixture of degradation products.

  • Troubleshooting Steps:

    • Assess the Damage: Use an analytical technique like ¹H NMR or LC-MS to compare the degraded sample to a pure reference standard. This will confirm decomposition and help identify potential byproducts.

    • Verify Storage Container: Ensure the vial or container has a tight-fitting cap with a chemically resistant liner (e.g., PTFE). Standard snap caps or parafilm-wrapped lids are often insufficient for long-term protection.

    • Review Storage Location: The compound should not be stored on an open benchtop. It requires a controlled, dry environment.

  • Preventative Measures:

    • Inert Atmosphere Storage: The gold standard is to store the compound in a glovebox or a desiccator under an inert atmosphere (Nitrogen or Argon).[4][5]

    • Aliquotting: If you need to access the compound frequently, store it in small, single-use aliquots. This prevents the entire batch from being repeatedly exposed to the atmosphere.

    • Proper Sealing: Use vials with screw caps and PTFE septa. For highly sensitive derivatives, consider flame-sealing the compound in a glass ampoule under vacuum.

Question 2: During my reaction work-up involving an aqueous wash, I'm seeing significant loss of my target compound and the formation of new impurities. How can I prevent this?

Answer: The aqueous work-up is a high-risk step for moisture-sensitive compounds. The direct and prolonged contact with water provides ample opportunity for hydrolysis.

  • Causality: The electrophilic centers of the 2H-thiopyran-2-one ring are highly vulnerable to nucleophilic attack by the water used in the wash.[2] This can lead to ring-opening, especially if the aqueous layer is neutral or basic.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform aqueous washes as rapidly as possible. Do not let the biphasic mixture sit in the separatory funnel for extended periods.

    • Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine) instead of pure water. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase and helps to draw water out of the organic layer.

    • Thorough Drying: After the final wash, dry the organic layer meticulously with a suitable drying agent (e.g., anhydrous Na₂SO₄, MgSO₄). Ensure you use a sufficient quantity and allow adequate time for drying (15-30 minutes) before filtering.

  • Alternative Protocols:

    • Anhydrous Work-up: If possible, avoid an aqueous wash altogether. Quench the reaction with a non-aqueous reagent and filter off any solids formed. The crude product can then be concentrated and purified directly.

    • Solid-Phase Extraction (SPE): For small-scale reactions, consider using an SPE cartridge to purify the compound, which can eliminate the need for a liquid-liquid extraction.

Question 3: My reaction is sluggish or fails completely, even though the literature procedure is well-established. Could moisture be the culprit?

Answer: Absolutely. Unwanted moisture can interfere in several ways, from decomposing your starting material to deactivating catalysts or reagents.

  • Causality:

    • Starting Material Decomposition: If your 2H-thiopyran-2-one starting material has been improperly stored, it may have already partially decomposed, reducing the effective concentration of the active reagent.

    • Reagent Deactivation: Many common reagents, such as organometallics (e.g., Grignards, organolithiums) or metal hydrides, react violently with water.[6] Trace moisture in the solvent or on the glassware can quench these reagents before they have a chance to react with your substrate.

    • Catalyst Poisoning: Certain catalysts are highly sensitive to water, which can coordinate to the metal center and inhibit its catalytic activity.

  • Preventative Workflow:

    • Dry Your Glassware: All glassware should be oven-dried (e.g., at 125 °C overnight) and cooled under a stream of dry nitrogen or argon just before use.[6]

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).[6] Never use a solvent from a bottle that has been opened and left on the bench.

    • Perform Reactions Under Inert Atmosphere: The entire reaction should be conducted under a slight positive pressure of a dry, inert gas like nitrogen or argon.[5] This is typically achieved using a Schlenk line or a glovebox.[7]

Frequently Asked Questions (FAQs)

  • Q: What are the visual signs of decomposition in a 2H-thiopyran-2-one sample?

    • A: While not always obvious, signs can include a change in color (e.g., from a pale yellow solid to a dark brown oil), a change in physical state (e.g., a crystalline solid becoming gummy or oily), or poor solubility in solvents where it was previously soluble. However, the only definitive confirmation is through analytical methods like NMR, TLC, or LC-MS.

  • Q: Which solvents are recommended for reactions involving 2H-thiopyran-2-ones?

    • A: The choice is reaction-dependent, but you must always use anhydrous-grade solvents. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and toluene. Always verify compatibility with your specific reaction conditions.

  • Q: How do I properly dispose of decomposed 2H-thiopyran-2-one compounds?

    • A: Treat it as hazardous chemical waste. Sulfur-containing organic compounds can have toxic decomposition products.[8] Follow all local and institutional safety guidelines for chemical waste disposal. Do not pour it down the drain.

  • Q: Can I use a drying tube to protect my reaction from moisture?

    • A: A drying tube filled with a desiccant (e.g., CaSO₄, CaCl₂) offers minimal protection and is not sufficient for these sensitive compounds. It will not prevent oxygen from entering the system and is less effective than maintaining a positive pressure of an inert gas.[6]

Data & Protocols

Table 1: Recommended Storage Conditions for 2H-Thiopyran-2-one Compounds
ConditionShort-Term Storage (< 1 week)Long-Term Storage (> 1 week)
Atmosphere Desiccator with fresh desiccantInert Atmosphere (Nitrogen or Argon)
Container Tightly sealed vial with PTFE-lined capAmpoule (flame-sealed) or vial within a glovebox
Temperature Room Temperature or Refrigerated (2-8 °C)Refrigerated (2-8 °C) or Frozen (-20 °C)
Light Amber vial or protection from direct lightAmber vial or protection from direct light
Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at 125 °C for at least 4 hours, or flame-dry under vacuum.[6] Assemble the apparatus while still hot and immediately flush with a stream of dry nitrogen or argon.

  • Establish Inert Atmosphere: Connect the reaction flask to a manifold that supplies inert gas and a vacuum. The system should be vented through a mineral oil or mercury bubbler to indicate a slight positive pressure.[6]

  • Purge the System: Evacuate the flask under vacuum until residual solvent from cleaning is removed. Gently heat with a heat gun if necessary. Refill the flask with inert gas. Repeat this "evacuate-refill" cycle three times to ensure the removal of atmospheric gases.[5]

  • Reagent Addition: Add the 2H-thiopyran-2-one compound and any other solids under a positive flow of inert gas.

  • Solvent Transfer: Transfer anhydrous solvents via a cannula or a dry syringe.[6]

  • Maintain Positive Pressure: Ensure the bubbler shows a slow, steady stream of bubbles (approx. 1-2 bubbles per second) throughout the entire reaction to prevent air from entering the system.

Protocol 2: Purification by Column Chromatography

  • Solvent Preparation: Use HPLC-grade solvents. If necessary, pass the eluent through a short plug of activated neutral alumina to remove trace water just before use.

  • Slurry Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system. Pour this into the column and allow it to pack evenly.

  • Sample Loading: After concentrating the crude reaction mixture, dissolve the residue in a minimal amount of solvent (preferably the eluent). If the residue is insoluble, it can be adsorbed onto a small amount of silica gel, which is then carefully added to the top of the column.

  • Elution: Run the column with the chosen solvent system. Work efficiently to minimize the compound's contact time on the stationary phase, as silica gel is slightly acidic and can hold adsorbed water, potentially causing degradation.

  • Fraction Analysis: Analyze the collected fractions promptly by TLC or LC-MS. Combine the pure fractions and immediately remove the solvent under reduced pressure.

  • Final Product Handling: Place the purified product under high vacuum to remove all residual solvent, then immediately transfer it to an appropriate container for storage under an inert atmosphere.

Visual Guides

Hydrolytic Decomposition Pathway

The following diagram illustrates a generalized pathway for the moisture-induced decomposition of a 2H-thiopyran-2-one. Water acts as a nucleophile, attacking the carbonyl carbon (C2) and leading to ring-opening.

G cluster_main Generalized Hydrolytic Decomposition thiopyranone 2H-Thiopyran-2-one (Stable) intermediate Ring-Opened Intermediate (Unstable Thioester) thiopyranone->intermediate Nucleophilic Attack (Ring Opening) h2o H₂O (Moisture) h2o->thiopyranone products Decomposition Products (e.g., Carboxylic Acids, Thiols) intermediate->products Further Reaction/ Rearrangement

Caption: Generalized pathway of 2H-thiopyran-2-one hydrolysis.

Recommended Experimental Workflow

This workflow outlines the critical steps for handling a moisture-sensitive 2H-thiopyran-2-one from storage through to the final reaction setup.

G storage 1. Inert Storage (Glovebox/Desiccator) weighing 2. Weighing (Inert Atmosphere) storage->weighing reaction 5. Reaction Setup (Under N₂/Ar Atmosphere) weighing->reaction glassware 3. Glassware Prep (Oven/Flame-Dried) glassware->reaction solvents 4. Solvent Prep (Anhydrous Grade) solvents->reaction workup 6. Mindful Work-up (Minimize H₂O Contact) reaction->workup

Caption: Best-practice workflow for moisture-sensitive compounds.

References

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI.[Link]

  • 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. PMC.[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.[Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate.[Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines.[Link]

  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH.[Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI.[Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate.[Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction. ResearchGate.[Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group.[Link]

  • Product Class 8: Thiopyranones and Thiopyranthiones. Science of Synthesis.[Link]

  • SAFETY DATA SHEET - Sulfur. ESPI Metals.[Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.[Link]

  • ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Acta Chimica Slovenica.[Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for 2H-Thiopyran-2-one Crystallization

Welcome to the technical support center for the temperature optimization of 2H-thiopyran-2-one crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the temperature optimization of 2H-thiopyran-2-one crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) to enhance your crystallization outcomes. As your Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to address the specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the temperature optimization of 2H-thiopyran-2-one crystallization, providing a foundational understanding of key principles.

Q1: Why is temperature such a critical parameter in the crystallization of 2H-thiopyran-2-one?

Temperature is a primary determinant of solubility, which is the cornerstone of crystallization. For most organic compounds, including likely 2H-thiopyran-2-one, solubility in a given solvent increases with temperature. Successful crystallization hinges on creating a supersaturated solution from which the compound will precipitate in a crystalline form upon cooling. Precise temperature control allows for the manipulation of the supersaturation level, which in turn dictates the nucleation and growth of crystals.

Q2: What is the "metastable zone" and how does it relate to temperature optimization?

The metastable zone is a critical concept in crystallization. It refers to a range of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing seed crystals can occur. Operating within this zone is key to achieving controlled crystal growth and obtaining larger, more uniform crystals. The width of the metastable zone is influenced by factors such as cooling rate, agitation, and the presence of impurities. By carefully controlling the cooling rate, you can maintain the system within the metastable zone for an optimal period, promoting growth over nucleation.

Q3: How does the cooling rate affect the quality of 2H-thiopyran-2-one crystals?

The rate at which you cool the supersaturated solution has a profound impact on the final crystal size, purity, and morphology.

  • Slow Cooling: Generally, a slower cooling rate is preferred as it allows for the controlled formation of larger, more ordered, and purer crystals.[1] It provides sufficient time for molecules to orient themselves correctly into the crystal lattice, excluding impurities.

  • Rapid Cooling: Conversely, rapid cooling can lead to a rapid increase in supersaturation, causing a burst of nucleation and the formation of many small, often less pure, crystals.[1] In extreme cases, it can lead to the "crashing out" of the compound as an amorphous solid or an oil.

Q4: How do I select an appropriate solvent system for the temperature-optimized crystallization of 2H-thiopyran-2-one?

The ideal solvent is one in which 2H-thiopyran-2-one exhibits high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility is what drives the crystallization process upon cooling. A good starting point is to consider solvents with similar polarity to 2H-thiopyran-2-one. For sulfur-containing heterocycles, common solvents for crystallization include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene, xylenes).[2][3] A mixed solvent system, consisting of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble), can also be employed to fine-tune the solubility profile.

Q5: Can I use computational tools to predict optimal crystallization temperatures?

Yes, modern computational chemistry offers powerful tools for predicting solubility. Machine learning models can now predict the solubility of organic molecules in various solvents at different temperatures with increasing accuracy.[4][5][6] These models use the molecular structure of the solute and solvent to estimate solubility, providing a valuable starting point for experimental design and reducing the need for extensive empirical screening.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of 2H-thiopyran-2-one, with a focus on temperature-related issues.

Issue 1: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

Symptoms: Upon cooling, a liquid phase separates from the solution, often appearing as oily droplets or a distinct layer, rather than solid crystals.

Causality: "Oiling out" occurs when the supersaturated solution reaches a temperature that is still above the melting point of the compound. Impurities can also lower the melting point, exacerbating this issue.

Troubleshooting Protocol:

  • Re-dissolve the Oiled-Out Phase: Gently reheat the mixture until the oil redissolves completely.

  • Increase Solvent Volume: Add a small amount of additional hot solvent to decrease the saturation level slightly.

  • Employ Slower Cooling: Implement a very slow and controlled cooling ramp. This can be achieved by insulating the flask or using a programmable cooling bath.

  • Lower the Initial Temperature: If possible, start the dissolution at a slightly lower temperature to reduce the thermal gradient during cooling.

  • Consider a Different Solvent: A solvent with a lower boiling point may be beneficial, as it will reduce the temperature at which the solution becomes saturated.

Issue 2: Formation of Amorphous Precipitate or Fine Powder

Symptoms: The product "crashes out" of the solution as a non-crystalline solid or a very fine powder upon cooling.

Causality: This is often the result of excessively rapid cooling, which leads to a sudden and high degree of supersaturation, favoring rapid nucleation over controlled crystal growth.

Troubleshooting Protocol:

  • Re-dissolve the Precipitate: Reheat the solution to redissolve the solid material.

  • Add More Solvent: Increase the volume of the solvent to ensure the solution is not overly concentrated.

  • Implement Gradual Cooling:

    • Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a similar material.

    • Once at room temperature, transfer the flask to a refrigerator, and finally to a freezer, to induce further crystallization.

  • Introduce Seed Crystals: Once the solution has cooled slightly and is in the metastable zone, add a few tiny crystals of pure 2H-thiopyran-2-one to encourage controlled growth.

Issue 3: Inconsistent Crystal Polymorphs

Symptoms: Different batches of crystallization yield crystals with different shapes, melting points, or analytical signatures (e.g., XRD patterns).

Causality: Polymorphism is the ability of a compound to exist in more than one crystalline form. The formation of a particular polymorph can be influenced by temperature, solvent, cooling rate, and the presence of impurities.

Troubleshooting Protocol:

  • Standardize Crystallization Conditions: Meticulously control all crystallization parameters, including the solvent system, concentration, cooling rate, and agitation.

  • Utilize Seeding: Seeding with a crystal of the desired polymorph can help to ensure the consistent formation of that form.

  • Characterize Polymorphs: Use analytical techniques such as X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to identify and characterize the different polymorphs.[7][8]

  • Solvent Screening: Experiment with a variety of solvents, as the solvent can have a significant impact on which polymorph is favored.

Issue 4: Low Crystal Yield

Symptoms: The amount of crystalline product obtained is significantly lower than expected.

Causality: This can be due to several factors, including incomplete crystallization, high solubility of the compound in the mother liquor at low temperatures, or using an excessive amount of solvent.

Troubleshooting Protocol:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Extend Cooling Time: Allow the solution to cool for a longer period and at a lower temperature to maximize precipitation.

  • Concentrate the Mother Liquor: If a significant amount of product remains in the solution, carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization.

  • Consider an Anti-Solvent: After the initial cooling, the dropwise addition of a miscible anti-solvent can induce further precipitation.

III. Experimental Protocols & Data

Protocol 1: Controlled Cooling Crystallization of 2H-Thiopyran-2-one

This protocol outlines a general procedure for the crystallization of 2H-thiopyran-2-one using a single solvent and controlled cooling.

  • Solvent Selection: Based on preliminary solubility tests, select a solvent in which 2H-thiopyran-2-one has good solubility at elevated temperatures and poor solubility at room temperature (e.g., ethanol, ethyl acetate, or toluene).

  • Dissolution: In a suitable flask, add the crude 2H-thiopyran-2-one and a stir bar. Add the selected solvent portion-wise while gently heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Controlled Cooling:

    • Cover the flask and allow it to cool slowly to room temperature on a heat-insulating surface.

    • Once at room temperature, transfer the flask to a refrigerator (4 °C) for several hours.

    • For maximum yield, subsequently move the flask to a freezer (-20 °C).

  • Crystal Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation: Representative Solubility of a Thiopyran Analogue

Due to the limited availability of specific solubility data for 2H-thiopyran-2-one, the following table provides representative solubility data for a structurally similar sulfur-containing heterocyclic compound in various solvents at different temperatures. This data should be used as a guideline for solvent selection and temperature profiling.

SolventTemperature (°C)Solubility ( g/100 mL)
Ethanol25~1.5
60~15.0
Ethyl Acetate25~2.0
60~20.0
Toluene25~0.5
60~8.0
Heptane25<0.1
60~0.5

Note: This data is illustrative and based on general solubility trends for similar compounds. Experimental determination of the solubility of 2H-thiopyran-2-one in your chosen solvent system is highly recommended.

Protocol 2: Solvent/Anti-Solvent Crystallization with Temperature Gradient

This method is particularly useful when a single solvent does not provide the ideal solubility profile.

  • Dissolution: Dissolve the crude 2H-thiopyran-2-one in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., hexane or heptane) dropwise with stirring until the solution becomes slightly turbid.

  • Re-solubilization: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Temperature Gradient Cooling:

    • Seal the container and place it in a controlled cooling environment.

    • Program a slow cooling ramp from room temperature down to a lower temperature (e.g., 4 °C or -20 °C).

  • Crystal Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

IV. Visualizations

Diagram 1: The Crystallization Process Workflow

CrystallizationWorkflow Start Crude 2H-Thiopyran-2-one Dissolution Dissolution in Hot Solvent Start->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Cooling Controlled Cooling Dissolution->Cooling No Insoluble Impurities HotFiltration->Cooling Crystallization Crystal Formation Cooling->Crystallization Isolation Isolation & Drying Crystallization->Isolation PureProduct Pure Crystalline Product Isolation->PureProduct

Caption: A generalized workflow for the crystallization of 2H-thiopyran-2-one.

Diagram 2: Troubleshooting Crystallization Issues

Troubleshooting InitialProblem Crystallization Issue Encountered OilingOut Oiling Out InitialProblem->OilingOut AmorphousSolid Amorphous Solid / Fine Powder InitialProblem->AmorphousSolid LowYield Low Yield InitialProblem->LowYield Polymorphism Inconsistent Polymorphs InitialProblem->Polymorphism Solution1 Re-dissolve & Add More Solvent Employ Slower Cooling OilingOut->Solution1 Solution2 Re-dissolve & Add More Solvent Implement Gradual Cooling Use Seed Crystals AmorphousSolid->Solution2 Solution3 Optimize Solvent Volume Extend Cooling Time Concentrate Mother Liquor LowYield->Solution3 Solution4 Standardize Conditions Utilize Seeding Characterize with XRD/DSC Polymorphism->Solution4

Caption: A decision tree for troubleshooting common crystallization problems.

V. References

  • Attia, L., Burns, J., et al. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

  • Gérardin, C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Rowan. (n.d.). Predicting Solubility. [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2015). Emerging techniques for polymorph detection. [Link]

  • Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. [Link]

  • Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. [Link]

  • Ferreira, M. M. C. (2019). Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches. Crystal Growth & Design. [Link]

  • Hughes, C. E., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling. [Link]

  • PubChem. (n.d.). tetrahydro-2H-thiopyran-2-one. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • HUBER. (2021). Solubility determination and crystallization. [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Madhan, B., et al. (2023). Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives. IUCrData. [Link]

  • Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

  • Instructables. (2023). How to Purify Sulfur by Recrystallization With Xylene. [Link]

  • NileRed. (2015). Recrystallization of Sulfur. [Link]

  • Reddit. (2019). Recrystallization with two solvents. [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one. [Link]

  • Li, Y., et al. (2016). Thiophene-Fused π-Systems from Diarylacetylenes and Elemental Sulfur. Journal of the American Chemical Society. [Link]

  • Dangerous Lab. (2023). How to Purify Sulfur by Recrystallization with Xylenes. [Link]

  • Madhan, B., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. IUCr Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-. [Link]

  • Chemical Communications. (2023). Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. [Link]

  • Georganics. (n.d.). 2H-Pyran-2-one. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, 6-hexyltetrahydro-. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl-. [Link]

  • Molecules. (2019). Special Issue: Sulfur-Nitrogen Heterocycles. [Link]

  • Neuroquantology. (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. [Link]

  • ResearchGate. (2026). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information “New Journal of Chemistry” New relationship models for solvent- pyrene solubility based on molecular. [Link]

  • Organic & Biomolecular Chemistry. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

Sources

Troubleshooting

reducing byproducts in 2H-thiopyran-2-one catalytic reactions

Welcome to the Technical Support Center for 2H-Thiopyran-2-one Catalytic Reactions. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the nuanced challenges of working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2H-Thiopyran-2-one Catalytic Reactions. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the nuanced challenges of working with sulfur-containing six-membered heterocycles.

2H-thiopyran-2-ones are highly versatile building blocks, acting simultaneously as dienes, cyclic thioesters, and controlled gas-release agents. However, their unique electronic structure—specifically the nucleophilic lone pairs on the sulfur atom and their delicate aromaticity—often leads to complex byproduct profiles, including catalyst poisoning, dimerization, and hydrolytic ring-opening.

This guide synthesizes field-proven insights and mechanistic causality to help you optimize your catalytic workflows.

I. Troubleshooting FAQs: Causality & Solutions

Q1: Why does my palladium/platinum catalyst completely deactivate during the hydrogenation or cross-coupling of 2H-thiopyran-2-ones?

The Causality: This is a classic case of "sulfur poisoning." The sulfur atom in the thiopyran ring possesses highly nucleophilic lone pairs that strongly coordinate to the empty d-orbitals of transition metals (like Pd, Pt, or Ru). This irreversible coordination blocks the catalytic active sites, preventing the oxidative addition or substrate binding required for the catalytic cycle to proceed [3]. The Solution:

  • Catalyst Substitution: Switch from standard Pd/C to Pearlman’s catalyst ( Pd(OH)2​/C ). The distinct electronic nature of the palladium hydroxide surface mitigates the strong sulfur coordination, allowing selective hydrogenation of exocyclic double bonds without deactivation [3].

  • Substrate Masking: If Pearlman's catalyst fails, temporarily oxidize the ring sulfur to a sulfone (using H2​O2​ / LiOH ). The highly electronegative oxygen atoms pull electron density away from the sulfur, eliminating its ability to coordinate to the metal. After the catalytic step (e.g., conjugate reduction), the sulfone can be utilized or modified further [4].

Q2: I am observing significant amounts of high-molecular-weight byproducts. Why is my 2H-thiopyran-2-one dimerizing?

The Causality: 2H-thiopyran-2-ones possess a dual nature: they act as both electron-rich dienes and electron-deficient dienophiles. At high concentrations or elevated temperatures, the Highest Occupied Molecular Orbital (HOMO) of one molecule interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of another, triggering a spontaneous [4+2] Diels-Alder self-condensation (dimerization) [5]. The Solution:

  • Dilution: Run the reaction at lower concentrations (e.g., < 0.05 M) to kinetically disfavor the bimolecular dimerization pathway.

  • Steric Hindrance: If your synthetic route allows, introduce bulky substituents at the C3 or C6 positions. This sterically blocks the approach trajectory required for the transition state of the self-condensation.

Q3: During the synthesis of 2H-thiopyran-2-ones via the oxidation of 2H-thiopyrans, I am getting 4H-thiopyran-4-ones and acyclic byproducts. How do I control chemoselectivity?

The Causality: The oxidation of 2H-thiopyrans is highly sensitive to the oxidant's mechanism. Harsh oxidants (like excess mCPBA) can trigger over-oxidation of the sulfur to sulfoxides, or induce radical pathways that lead to oxidative deformylation, yielding 4H-thiopyran-4-ones. Furthermore, the resulting 2H-thiopyran-2-one is essentially a cyclic thioester (thiolactone), making it highly susceptible to hydrolytic ring-opening by aqueous bases [1, 5]. The Solution: Use a mild, chemoselective oxidant like TEMPO. TEMPO operates via a non-radical, controlled ionic pathway that selectively oxidizes the ring without triggering deformylation or sulfur over-oxidation [1]. To prevent ring-opening, strictly avoid strong aqueous bases (like NaOH or KOH ); use mild organic bases (e.g., Et3​N ) and maintain anhydrous conditions.

Q4: When performing cycloadditions with strained alkynes, my yields are inconsistent, and there is unexpected pressure buildup in the reactor.

The Causality: 2H-thiopyran-2-ones react with strained alkynes (like bicyclononyne, BCN) via a rate-determining Diels-Alder reaction to form an unstable non-aromatic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction to restore aromaticity, releasing Carbonyl Sulfide (COS) gas as a stoichiometric byproduct [2]. The pressure buildup is the COS gas. If the gas is not vented, the equilibrium of the retro-Diels-Alder step can be suppressed, lowering yields. The Solution: Equip the reactor with a bubbler or pressure-relief system to continuously vent the COS gas, driving the reaction forward via Le Chatelier's principle. Safety Note: COS is toxic and is converted to H2​S by carbonic anhydrase; ensure proper ventilation.

II. Mechanistic & Troubleshooting Visualizations

Pathway A 2H-Thiopyran-2-one (Diene) C [4+2] Cycloaddition Intermediate A->C + Alkyne G Dimerization (Side Reaction) A->G High Conc. / Temp B Strained Alkyne (Dienophile) B->C D Retro-Diels-Alder Fragmentation C->D E Aromatic Product (Target) D->E Main Pathway F COS Gas (Byproduct) D->F Causes Pressure

Caption: Mechanistic pathway of 2H-thiopyran-2-one cycloaddition, highlighting COS release and dimerization.

Troubleshooting Start Catalytic Hydrogenation (Pd/C) Issue Catalyst Poisoning (Sulfur Coordination) Start->Issue Standard Cond. Sol1 Switch to Pd(OH)2/C (Pearlman's Catalyst) Issue->Sol1 Sol2 Oxidize to Sulfone (Removes Lone Pairs) Issue->Sol2 Success1 Successful Reduction Sol1->Success1 Success2 Reduced Sulfone (Post-reaction) Sol2->Success2

Caption: Troubleshooting workflow for overcoming transition-metal catalyst deactivation by sulfur.

III. Quantitative Data Summary: Byproduct Mitigation

Reaction TypePrimary Catalyst/ReagentMajor Byproduct ObservedCausality of ByproductMitigation StrategyTarget Yield Improvement
[3+3] Annulation & Oxidation Rh2​(esp)2​ / Sc(OTf)3​ then Oxidation4H-thiopyran-4-oneRadical-mediated oxidative deformylation [1].Use TEMPO instead of mCPBA; strict stoichiometric control.Up to 69% isolated yield.
Catalytic Hydrogenation Standard Pd/CUnreacted Starting MaterialSulfur lone pairs coordinate to and block Pd active sites [3].Switch to Pd(OH)2​/C or pre-oxidize to sulfone [3, 4].>85% conversion.
Diels-Alder Cycloaddition None (Strain-promoted)Dimerized ThiopyransIntermolecular [4+2] self-condensation [5].Lower concentration (<0.05 M); lower temperature.>90% for BCN adducts [2].
Base-Mediated Functionalization Aqueous NaOH / KOH Acyclic ThioestersHydrolytic cleavage of the cyclic thiolactone ring [5].Use anhydrous conditions and non-nucleophilic organic bases.Prevents total degradation.

IV. Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of 2H-Thiopyran-2-ones (Avoiding Over-Oxidation)

This protocol utilizes a Rh(II)/Sc(III)-catalyzed cascade followed by mild oxidation to prevent the formation of 4H-thiopyran-4-one byproducts[1].

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, add 1 mol % Rh2​(esp)2​ , 10 mol % Sc(OTf)3​ , and 4 Å molecular sieves.

  • Substrate Addition: Dissolve the diazoenal ( 0.3 mmol ) and α -mercapto ketone ( 0.3 mmol ) in anhydrous Dichloromethane (DCM, 3 mL ).

  • Annulation: Stir the mixture at room temperature. Monitor via TLC until the diazoenal is consumed (typically 2-4 hours). Filter through a short pad of Celite to remove the metal catalysts.

  • Chemoselective Oxidation: To the crude 2H-thiopyran solution, add TEMPO ( 0.1 equiv ) and a mild oxidant source (e.g., O2​ balloon or stoichiometric mild chemical oxidant as dictated by substrate tolerance).

  • Validation Checkpoint: Monitor via LC-MS. The mass of the target 2H-thiopyran-2-one should be observed without the [M−CO] peak characteristic of deformylation to 4H-thiopyran-4-one.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Strain-Promoted Cycloaddition with Gas Evolution Management

This protocol details the "click-and-release" reaction between 2H-thiopyran-2-ones and bicyclononyne (BCN), managing the COS byproduct [2].

  • Reactor Setup: Use a two-neck round-bottom flask. Equip one neck with a septum and the other with a reflux condenser attached to a mineral oil bubbler (to safely vent and monitor COS evolution).

  • Solvent & Substrate: Dissolve the 2H-thiopyran-2-one ( 0.5 mmol ) in anhydrous Methanol ( 5 mL ). Ensure the concentration remains ≤0.1 M to prevent substrate dimerization.

  • Cycloaddition: Add BCN ( 0.55 mmol , 1.1 equiv ) dropwise at room temperature.

  • Monitoring: Observe the bubbler for gas evolution (COS release). The reaction can also be tracked via UV-Vis absorption (monitoring the disappearance of the characteristic λ≈369 nm peak of the thiopyran ring) [2].

  • Completion & Isolation: Once gas evolution ceases (typically 10 minutes to 2 hours depending on electron-withdrawing substituents), concentrate the mixture under reduced pressure. Purify the resulting benzene derivative via column chromatography.

V. References

  • [3+3] Annulation of Diazoenals and α-Mercapto Ketones via Protic Sulfonium Ylides: Direct Synthesis of 2H-Thiopyrans, Innovative Progenitors for Unstudied 2H-Thiopyran-2-ones and 4H-Thiopyran-4-ones Organic Letters - ACS Publications[Link]

  • Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation Organic Letters - ACS Publications[Link]

  • Expanding the Synthetic Scope of Rawal's Diene: Access to Pyran and Pyrazole Derivatives The Journal of Organic Chemistry - ACS Publications[Link]

  • Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors PMC - National Institutes of Health [Link]

  • Product Class 8: Thiopyranones and Thiopyranthiones Science of Synthesis - Thieme Connect[Link]

Optimization

Technical Support Center: Navigating the Scale-Up of 2H-Thiopyran-2-one Manufacturing

Welcome to the technical support center for 2H-thiopyran-2-one synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2H-thiopyran-2-one synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the scale-up of 2H-thiopyran-2-one manufacturing. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your development efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that arise during the synthesis of 2H-thiopyran-2-ones, providing quick and actionable advice.

Q1: My reaction to form the 2H-thiopyran-2-one ring is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Low yields and slow reaction rates are common hurdles. The root cause often lies in the choice of synthetic route and reaction conditions. Several popular methods for synthesizing the pyran-2-one core, such as the Pechmann condensation or Knoevenagel condensation followed by cyclization, can be adapted for thiopyranone synthesis with appropriate thionating agents.[1][2]

Troubleshooting Steps:

  • Catalyst Selection: For acid-catalyzed cyclizations, the strength and type of acid are critical. While strong acids like sulfuric acid are common, they can also promote side reactions. Consider screening milder, solid-supported catalysts like Amberlyst-15, which can improve selectivity and simplify workup.[1]

  • Reaction Temperature: Temperature control is crucial. For highly reactive substrates, lower temperatures may be sufficient and can minimize byproduct formation.[1] Conversely, for less reactive starting materials, carefully controlled heating is necessary. An optimization study to find the ideal temperature for your specific substrates is highly recommended.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. It is advisable to screen a few different solvents to find the optimal one for your specific reaction.[1]

  • Microwave Irradiation: The use of microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various heterocyclic syntheses, including those related to pyranones.[1][3][4]

Q2: I am observing significant formation of byproducts. What are the most common side reactions and how can I suppress them?

A2: Side reactions are a major challenge in scaling up any chemical synthesis. In the context of 2H-thiopyran-2-one synthesis, the nature of the byproducts will depend on the chosen synthetic route.

Common Side Reactions and Mitigation Strategies:

  • Formation of Chromone-type Byproducts: In reactions analogous to the Simonis chromone cyclization, the regioselectivity of the cyclization can be an issue, leading to the formation of a thiopyrano[4,3-b]pyran-4-one instead of the desired 2H-thiopyran-2-one.[1] This is highly dependent on the catalyst and reaction conditions.[1] Fine-tuning the acidity and temperature can favor the desired isomer.

  • Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes dimerize or polymerize, especially at higher concentrations and temperatures. This can be mitigated by controlling the rate of addition of reagents and ensuring efficient mixing.

  • Incomplete Thionation: When using a thionating agent like Lawesson's Reagent to convert a carbonyl to a thiocarbonyl, incomplete reaction can lead to a mixture of the desired thiocarbonyl and the starting carbonyl compound.[5][6] To drive the reaction to completion, ensure you are using a sufficient stoichiometric amount of the thionating agent and optimize the reaction time and temperature.

Q3: The purification of my crude 2H-thiopyran-2-one is proving difficult. What are the best strategies for purification at scale?

A3: Purification is often a bottleneck in the manufacturing process. The choice of method depends on the physical properties of your target compound and the nature of the impurities.

Recommended Purification Techniques:

  • Crystallization: If your 2H-thiopyran-2-one is a solid, crystallization is often the most effective and scalable purification method. A systematic screening of solvents and solvent mixtures is essential to identify conditions that provide good recovery and high purity.

  • Column Chromatography: While highly effective at the lab scale, traditional column chromatography can be challenging to scale up.[7] Consider using automated flash chromatography systems with pre-packed columns for larger quantities. For particularly difficult separations, preparative HPLC may be necessary, though it is a more costly option.

  • Distillation: If your product is a thermally stable liquid, vacuum distillation can be an excellent method for removing non-volatile impurities.[7][8]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific, complex issues you may encounter during your process development.

Guide 1: Challenges with Lawesson's Reagent for Thionation

Lawesson's reagent is a widely used thionating agent for converting carbonyls to thiocarbonyls.[5][6][9][10] However, its use on a large scale presents several challenges.

Problem: Inconsistent reaction performance and formation of phosphorus-containing byproducts.

  • Root Cause Analysis: Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate.[5][6][9] The reagent's stability can be an issue, especially at elevated temperatures, where it can decompose or polymerize.[10] The formation of stable phosphorus-oxygen double bonds during the reaction is a thermodynamic driving force, but can also lead to phosphorus-containing byproducts that are difficult to remove.[5][6]

  • Troubleshooting Workflow:

    start Inconsistent Thionation with Lawesson's Reagent check_reagent 1. Verify Reagent Quality - Check for decomposition (unpleasant odor) - Recrystallize if necessary start->check_reagent optimize_stoichiometry 2. Optimize Stoichiometry - Start with 0.5 equivalents - Incrementally increase if reaction is incomplete check_reagent->optimize_stoichiometry control_temperature 3. Control Reaction Temperature - Run at the lowest effective temperature - Monitor for exotherms optimize_stoichiometry->control_temperature solvent_screen 4. Solvent Screening - Test non-polar (e.g., Toluene) and polar aprotic (e.g., Dioxane) solvents control_temperature->solvent_screen workup 5. Modified Work-up - Quench with a mild base (e.g., NaHCO3) - Consider an oxidative workup (e.g., bleach) to remove phosphorus byproducts solvent_screen->workup success Consistent Thionation and High Purity workup->success

Guide 2: Managing Exothermic Reactions During Cyclization

The cyclization step to form the 2H-thiopyran-2-one ring can be highly exothermic, posing a significant safety risk during scale-up. [11][12] Problem: Thermal runaway or uncontrolled temperature increase during the cyclization step.

  • Root Cause Analysis: The formation of the stable heterocyclic ring is often thermodynamically favorable, leading to a significant release of heat. Inadequate heat removal at a larger scale can lead to a rapid increase in temperature, potentially causing solvent to boil, pressure to build, and unwanted side reactions or decomposition. [11]

  • Mitigation and Control Strategy:

Strategy Implementation Details Rationale
Calorimetry Studies Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR).Provides critical data for safe scale-up by understanding the thermal profile of the reaction.
Controlled Reagent Addition Add the more reactive component slowly and sub-surface to the reaction mixture.Prevents the accumulation of unreacted starting material and allows for better temperature control.
Efficient Heat Transfer Utilize a jacketed reactor with a high-performance heat transfer fluid and ensure adequate agitation.Maximizes the surface area for heat exchange and prevents the formation of localized hot spots.
Quenching Protocol Have a pre-defined and tested quenching procedure in place, including a suitable quenching agent and a method for rapid cooling.Essential for safely stopping the reaction in the event of a thermal runaway.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Synthesis of a 2H-Thiopyran-2-one via a Modified Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile route to substituted 2-aminothiophenes, which can be precursors to thiopyranones. [13][14][15][16][17] Reaction Scheme:

Step-by-Step Procedure:

  • Reactant Preparation: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the ketone or aldehyde (1.0 eq), the α-cyanoester (1.0 eq), and a suitable solvent (e.g., ethanol or DMF).

  • Base Addition: Add a base, such as morpholine or triethylamine (1.1 eq), to the mixture.

  • Sulfur Addition: Carefully add elemental sulfur (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a controlled temperature (typically 50-80 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. The solid product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Thionation of a 2H-Pyran-2-one using Lawesson's Reagent

This protocol describes the conversion of a pre-formed 2H-pyran-2-one to the corresponding 2H-thiopyran-2-thione.

Step-by-Step Procedure:

  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the 2H-pyran-2-one (1.0 eq) in an anhydrous solvent such as toluene or dioxane.

  • Reagent Addition: Add Lawesson's reagent (0.5 - 0.6 eq) portion-wise to the solution. The reaction may be mildly exothermic.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off any insoluble material. The filtrate can be concentrated under reduced pressure.

  • Purification: The crude product is often purified by column chromatography on silica gel.

    start Start: 2H-Pyran-2-one add_lr 1. Dissolve in Anhydrous Solvent 2. Add Lawesson's Reagent start->add_lr heat 3. Heat to 80-110 °C (Monitor by TLC/HPLC) add_lr->heat workup 4. Cool and Filter 5. Concentrate Filtrate heat->workup purify 6. Purify by Column Chromatography workup->purify product Product: 2H-Thiopyran-2-thione purify->product

    Caption: Workflow for the thionation of 2H-pyran-2-one.

IV. Conclusion

The successful scale-up of 2H-thiopyran-2-one manufacturing requires a thorough understanding of the underlying chemistry, careful optimization of reaction parameters, and a proactive approach to identifying and mitigating potential challenges. This guide provides a framework for addressing common issues related to reaction efficiency, byproduct formation, purification, and process safety. By systematically applying these troubleshooting strategies and protocols, researchers and drug development professionals can navigate the complexities of scaling up these valuable heterocyclic compounds.

V. References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2H-Thiopyran-2-one and 2H-Pyran-2-one

Introduction The six-membered heterocyclic scaffolds, 2H-pyran-2-one (also known as α-pyrone) and its sulfur analogue, 2H-thiopyran-2-one, are fundamental building blocks in organic synthesis and medicinal chemistry.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The six-membered heterocyclic scaffolds, 2H-pyran-2-one (also known as α-pyrone) and its sulfur analogue, 2H-thiopyran-2-one, are fundamental building blocks in organic synthesis and medicinal chemistry.[1][2] Their unique electronic properties and diverse reactivity profiles have established them as versatile intermediates for constructing complex molecular architectures, from natural products to pharmacologically active agents.[2][3] While structurally similar, the replacement of the endocyclic oxygen atom in 2H-pyran-2-one with a sulfur atom imparts significant, often nuanced, differences in their chemical behavior.

This guide provides an in-depth, objective comparison of the reactivity of these two heterocyclic systems. We will dissect their structural and electronic differences and explore how these manifest in key chemical transformations, including cycloaddition reactions, nucleophilic additions, and photochemical rearrangements. This analysis is supported by experimental and computational data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a comprehensive resource to inform synthetic strategy and experimental design.

Structural and Electronic Underpinnings of Reactivity

The core difference between 2H-pyran-2-one and 2H-thiopyran-2-one lies in the heteroatom occupying the 1-position. This single atomic substitution has profound consequences for the electronic distribution, aromaticity, and ultimately, the chemical reactivity of the entire ring system.

  • Electronegativity and Bond Polarization: Oxygen is more electronegative than sulfur. In 2H-pyran-2-one, this leads to a more polarized C-O-C bond and a more electron-deficient carbonyl carbon (C2) compared to its thio-analogue. This heightened electrophilicity at C2 is a critical factor in nucleophilic attack.

  • Aromaticity and Diene Character: While possessing some aromatic character, 2H-pyran-2-ones are known to function effectively as dienes in Diels-Alder reactions.[4][5] The degree of aromaticity influences this diene reactivity; a less aromatic system will more readily engage in cycloadditions. Computational studies have shown that the incorporation of sulfur, particularly as a thiocarbonyl (C=S), tends to decrease the aromaticity of the ring, thereby increasing reactivity in certain cycloadditions.[6][7] However, when comparing the endocyclic heteroatom, the situation is more complex, as we will explore below.

  • Electrophilic Centers: Both molecules feature three primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C2), C4, and C6.[5] The relative reactivity of these sites dictates the outcome of many transformations, often leading to ring-opening and rearrangement cascades.[8]

Comparative Reactivity Analysis

Cycloaddition Reactions: A Tale of Two Dienes

The most rigorously compared reaction class for these heterocycles is the inverse-electron-demand Diels-Alder (IEDDA) reaction, particularly with strained alkynes, a cornerstone of "click chemistry".[9][10]

Key Finding: Contrary to what might be assumed from simple aromaticity arguments, computational studies reveal that 2H-pyran-2-one is significantly more reactive than 2H-thiopyran-2-one in IEDDA reactions with strained alkynes like endo-bicyclo[6.1.0]nonyne (endo-BCN).[11]

This is quantified by Density Functional Theory (DFT) calculations, which predict the activation Gibbs free energies (ΔG‡) for the cycloaddition. A lower ΔG‡ corresponds to a faster reaction rate.[11]

Reactant PairCalculated ΔG‡ (kcal/mol)Relative Reactivity
endo-BCN + 2H-Pyran-2-one 22.7[11]More Reactive
endo-BCN + 2H-Thiopyran-2-one 26.5[11]Less Reactive

Causality Explained: The enhanced reactivity of 2H-pyran-2-one in this context is attributed to a more favorable distortion/interaction energy profile. The pyranone ring requires less energy to adopt the transition state geometry for the cycloaddition compared to the thiopyranone ring.[9][10] The reaction proceeds through a non-synchronous transition state, leading to a bicyclic intermediate that spontaneously eliminates CO₂ (or COS for the thio-analogue) to yield a substituted benzene derivative.[4][11]

IEDDA_Reaction IEDDA Reaction Workflow cluster_reactants Reactants Pyranone 2H-(Thio)pyran-2-one (Diene) TS Non-synchronous Transition State Pyranone->TS Alkyne endo-BCN (Dienophile) Alkyne->TS Intermediate Bicyclic Intermediate TS->Intermediate Cycloaddition Elimination - CO₂ or - COS Intermediate->Elimination Product Aromatized Product Elimination->Product Retro-Diels-Alder & Aromatization

Caption: IEDDA reaction of 2H-(thio)pyran-2-ones with a strained alkyne.

Nucleophilic Addition and Ring-Opening

Both heterocycles are susceptible to nucleophile-induced ring transformations, providing a powerful synthetic route to highly substituted carbocyclic and heterocyclic systems.[5][8][12] The reaction is typically initiated by nucleophilic attack at one of the ring's electrophilic carbons (C2, C4, or C6), leading to the opening of the lactone or thiolactone ring.

Reactivity Comparison: While direct, side-by-side kinetic comparisons are scarce in the literature, the fundamental principles of nucleophilic addition can provide insight.[13] The carbonyl carbon of 2H-pyran-2-one is rendered more electrophilic by the highly electronegative endocyclic oxygen atom. This suggests that 2H-pyran-2-one is likely more susceptible to the initial nucleophilic attack than 2H-thiopyran-2-one.

A classic example of this reactivity is the carbanion-induced ring transformation to form functionalized m-terphenyls.[12]

Ring_Transformation Nucleophilic Ring Transformation cluster_start Reactants Pyranone 2H-Pyran-2-one Derivative Attack Nucleophilic Attack at C6 Pyranone->Attack Nucleophile Carbanion (e.g., from Propiophenone) Nucleophile->Attack Open Ring-Opened Intermediate Attack->Open Lactone Opening Cyclize Intramolecular Cyclization Open->Cyclize Final m-Terphenyl Product Cyclize->Final Dehydration & Aromatization

Caption: General mechanism for carbanion-induced ring transformation.

This protocol adapts a known procedure for 2H-pyran-2-ones to enable a direct comparison with 2H-thiopyran-2-ones.[12]

  • Reaction Setup: In two separate, oven-dried flasks, prepare identical mixtures. To each flask, add a 6-aryl-2H-pyran-2-one derivative (1.0 mmol) or its corresponding 6-aryl-2H-thiopyran-2-one analogue (1.0 mmol), propiophenone (1.2 mmol), and powdered potassium hydroxide (1.2 mmol) in dry dimethylformamide (DMF, 5 mL).

  • Reaction Execution: Stir both mixtures vigorously at room temperature for 10-15 hours.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 1:9 EtOAc-hexane). The consumption of the starting pyranone/thiopyranone indicates reaction progress. A direct comparison of TLC plates at identical time points will provide a qualitative measure of relative reactivity.

  • Work-up and Isolation: Upon completion, pour each reaction mixture into ice water with stirring and neutralize with 1N HCl. Collect the resulting solid precipitate by filtration.

  • Purification and Analysis: Purify the crude product by column chromatography on neutral alumina. Analyze the yield and purity of the resulting m-terphenyl product from both reactions to quantitatively compare the efficiency of the transformation.

Expected Outcome: Based on the higher electrophilicity of the pyranone ring system, it is hypothesized that the reaction with 2H-pyran-2-one will proceed faster and potentially give a higher yield in the same timeframe compared to its thio-analogue.

Photochemical Reactivity

The photochemistry of 2H-pyran-2-one is well-documented, revealing a rich landscape of rearrangements and transformations upon irradiation.[14][15] In contrast, specific photochemical studies on 2H-thiopyran-2-one are not as prevalent in the literature.

2H-Pyran-2-one Photochemistry: Upon UV irradiation (>299 nm), 2H-pyran-2-one undergoes a complex series of reactions. Key transformations include:

  • Electrocyclization: Formation of a bicyclic "Dewar lactone" intermediate.[16]

  • Decarbonylation/Decarboxylation: The Dewar lactone can lose CO₂ to form cyclobutadiene derivatives.[16]

  • Ring-Opening: Formation of various ring-opened ketene isomers.[16]

Photochemistry Photochemical Pathways of 2H-Pyran-2-one Pyranone 2H-Pyran-2-one Excitation UV Irradiation (hν) Pyranone->Excitation Dewar Dewar Lactone (Bicyclic Intermediate) Excitation->Dewar Electrocyclization Ketene Ring-Opened Ketenes Excitation->Ketene Ring Opening Product Cyclobutadiene Derivative Dewar->Product - CO₂

Caption: Key photochemical transformations of 2H-pyran-2-one.

2H-Thiopyran-2-one Photochemistry: The replacement of the endocyclic oxygen with sulfur would likely alter the excited-state properties and subsequent reaction pathways. The weaker C-S bond and the ability of sulfur to stabilize radical intermediates could lead to different product distributions or entirely new photochemical reactions. However, without direct experimental comparisons, this remains an area ripe for investigation.

Summary and Outlook

The substitution of an endocyclic oxygen for a sulfur atom creates a distinct and synthetically valuable divergence in the reactivity of 2H-pyran-2-one and 2H-thiopyran-2-one.

Reaction Type2H-Pyran-2-one2H-Thiopyran-2-oneKey Differentiator
IEDDA Cycloaddition More Reactive (Lower ΔG‡)[11]Less ReactiveFavorable distortion/interaction energy[9][10]
Nucleophilic Attack More Susceptible (Hypothesized)Less Susceptible (Hypothesized)Higher electrophilicity of the C2/C6 positions
Photochemistry Well-studied; forms Dewar lactones and ketenes[16]Less studied; reactivity is an open questionDifferent excited-state properties due to the S-atom

Understanding these differences is paramount for modern synthetic chemists. The differential reactivity in cycloadditions, for example, allows for the selective engagement of one heterocycle over the other in complex molecular environments. This has direct applications in biorthogonal chemistry and the development of "click-and-release" systems for targeted drug delivery.[6][7][17] The susceptibility of the pyranone ring to nucleophilic ring-opening continues to be exploited for the synthesis of complex aromatic systems.[3][12]

Future research into the direct, quantitative comparison of their reactivity across a broader range of transformations, particularly in nucleophilic and photochemical reactions, will undoubtedly unlock new synthetic methodologies and further solidify the roles of these essential heterocycles in chemical science.

References

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2H-Thiopyran-2-one

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation patterns of 2H-thiopyran-2-one. In the absence of direct experimental data for this specific molecule in the reviewed literature, t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation patterns of 2H-thiopyran-2-one. In the absence of direct experimental data for this specific molecule in the reviewed literature, this document leverages established fragmentation principles of analogous sulfur-containing heterocycles and its oxygen-containing counterpart, 2H-pyran-2-one, to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel compounds.

Introduction

2H-thiopyran-2-one, a sulfur-containing heterocyclic compound, presents an interesting case for mass spectrometric analysis. Its structure, featuring a thioester within a six-membered ring, suggests a rich fragmentation pattern influenced by the presence of the sulfur atom and the unsaturated ring system. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural characterization of this and related compounds in complex matrices.

This guide will first propose the primary fragmentation pathways of 2H-thiopyran-2-one under electron ionization (EI), drawing parallels from the known fragmentation of similar compounds. Subsequently, a direct comparison with the fragmentation of 2H-pyran-2-one will be presented to highlight the diagnostic differences arising from the substitution of oxygen with sulfur.

Predicted Fragmentation Pathways of 2H-Thiopyran-2-one

The fragmentation of organic molecules in a mass spectrometer, particularly under electron ionization, is a process driven by the formation of a radical cation (molecular ion, M+•) which then undergoes a series of unimolecular decompositions to yield fragment ions. For 2H-thiopyran-2-one (m/z 112), the initial ionization event would generate the molecular ion at m/z 112. The subsequent fragmentation is predicted to proceed through several key pathways:

Loss of Carbon Monoxide (CO)

A common fragmentation pathway for cyclic ketones and lactones involves the expulsion of a neutral carbon monoxide molecule.[1] In the case of 2H-thiopyran-2-one, the molecular ion could undergo ring opening followed by the loss of CO to yield a fragment ion at m/z 84.

Loss of the Thioformyl Radical (•CHS)

Cleavage adjacent to the sulfur atom, a common fragmentation route for sulfur-containing compounds, is anticipated.[2] This could involve the loss of a thioformyl radical (•CHS), resulting in a fragment ion at m/z 67.

Retro-Diels-Alder (RDA) Reaction

The unsaturated six-membered ring of 2H-thiopyran-2-one makes it a candidate for a retro-Diels-Alder reaction. This pathway would lead to the concerted cleavage of two ring bonds, potentially yielding charged and neutral fragments that are diagnostic of the ring structure. For instance, a possible RDA fragmentation could result in the formation of a thioacrolein radical cation (m/z 74) and acetylene (m/z 26).

Loss of Acetylene (C2H2)

Following the initial fragmentation events, subsequent losses of small, stable neutral molecules are common. The fragment ions may lose acetylene (C2H2) to form smaller, more stable ions.

The proposed fragmentation pathway is visually summarized in the following diagram:

Diagram: Predicted Fragmentation of 2H-Thiopyran-2-one

G M [C5H4OS]+• m/z 112 F1 [C4H4S]+• m/z 84 M->F1 - CO F2 [C4H3S]+ m/z 67 M->F2 - •CHS F3 [C3H4S]+• m/z 74 M->F3 RDA

Caption: Proposed fragmentation pathways of 2H-thiopyran-2-one under electron ionization.

Comparative Analysis: 2H-Thiopyran-2-one vs. 2H-Pyran-2-one

The comparison of the fragmentation patterns of 2H-thiopyran-2-one with its oxygen analog, 2H-pyran-2-one (m/z 96), provides valuable insights into the influence of the heteroatom on the fragmentation process. The mass spectrum of 2H-pyran-2-one is well-documented and serves as a reliable benchmark.[3][4]

Feature2H-Thiopyran-2-one (Predicted)2H-Pyran-2-one (Experimental)Rationale for Difference
Molecular Ion (M+•) m/z 112m/z 96The mass difference is due to the replacement of an oxygen atom (16 amu) with a sulfur atom (32 amu).
Loss of CO m/z 84m/z 68Both molecules are expected to readily lose carbon monoxide, a characteristic fragmentation of lactones and thiolactones.
Loss of •CHO vs. •CHS Loss of •CHS (m/z 67)Loss of •CHO (m/z 67)The loss of the formyl radical (•CHO) is a known pathway for 2H-pyran-2-one. The analogous loss of the thioformyl radical (•CHS) is predicted for the sulfur-containing compound.
Retro-Diels-Alder Potential for RDA yielding sulfur-containing fragments.RDA fragmentation is a known pathway.The presence of sulfur may alter the favorability and products of the RDA reaction compared to the oxygen analog.

The most significant diagnostic difference will be the mass of the molecular ion and the initial fragment ions, which will be shifted by 16 m/z units (the mass difference between sulfur and oxygen). Furthermore, the relative abundances of the fragment ions may differ due to the different bond energies of C-S versus C-O and the ability of sulfur to stabilize adjacent positive charges.

Experimental Protocol for Mass Spectrometric Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended:

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 2H-thiopyran-2-one in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 35-300.

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of 2H-thiopyran-2-one.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the experimentally obtained fragmentation pattern with the predicted pathways outlined in this guide.

Diagram: Experimental Workflow

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Working Dilute to Working Solution (1-10 µg/mL) Stock->Working Inject Inject 1 µL into GC-MS Working->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 35-300) Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Identify Identify Molecular and Fragment Ions Extract->Identify Compare Compare with Predicted Fragmentation Identify->Compare

Caption: Workflow for the experimental determination of the mass spectrum of 2H-thiopyran-2-one.

Conclusion

References

  • ResearchGate. Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom | Request PDF. [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1979, October 06). [Link]

  • OneMine. RI 6698 Mass Spectra Of Organic Sulfur Compounds. [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-. [Link]

  • ACS Publications. Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions | ACS Omega. [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-. [Link]

  • PubChem. 2H-Pyran-2-one | C5H4O2 | CID 68154. [Link]

  • RSC Publishing. Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry - Analytical Methods. [Link]

  • Frontiers. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Der Pharma Chemica. Facile Synthesis of m-Terphenyls by Ring Transformation of 2H-Pyran-2-ones. [Link]

  • PubMed. Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • ResearchGate. (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. [Link]

  • National Institute of Standards and Technology. 2H-Pyran-2-one - NIST WebBook. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • PubMed. Fragmentation pathways of polymer ions. [Link]

  • AIP Publishing. Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. [Link]

  • MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

  • Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]

  • NIH. Recent Advances in the Synthesis of 2H-Pyrans - PMC. [Link]

  • SciSpace. Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 2H-Thiopyran-2-one

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To objectively compare the synthetic methodologies for 2H-thiopyran-2-one production, evaluating classical thermodynamic approaches...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To objectively compare the synthetic methodologies for 2H-thiopyran-2-one production, evaluating classical thermodynamic approaches against modern catalytic annulations, supported by experimental data and mechanistic rationale.

Introduction & Chemical Significance

2H-thiopyran-2-one and its derivatives are vital heterocyclic scaffolds in medicinal chemistry and organic synthesis. Characterized by a six-membered ring containing both sulfur and a carbonyl group, this core is highly valued for its diene-like reactivity and its presence in biologically active molecules, including anaphylatoxin receptor antagonists and antifungal agents[1].

Synthesizing the 2H-thiopyran-2-one core presents a unique challenge: balancing the stability of the heterocycle with the functional group tolerance required for late-stage drug development. As an Application Scientist, I have evaluated the three primary synthetic routes used in modern laboratories. This guide breaks down the causality, efficiency, and experimental execution of each pathway.

Route 1: The Classical Thionation-Rearrangement Pathway

Historically, the most reliable method for accessing 2H-thiopyran-2-ones relies on the thermodynamic manipulation of 2H-pyran-2-ones.

Mechanistic Causality

This route leverages the fundamental thermodynamic stability of the carbonyl group (C=O) over the thiocarbonyl group (C=S). The process begins with the transchalcogenation of a 2H-pyran-2-one using Lawesson's Reagent to yield a 2H-pyran-2-thione[2]. When subjected to heat, the thione undergoes a reversible electrocyclic ring opening. The subsequent [3,3]-sigmatropic shift permanently traps the molecule in the 2H-thiopyran-2-one form[3]. The reaction is entirely driven by the thermodynamic sink of the newly formed C=O bond.

G A 2H-pyran-2-one B 2H-pyran-2-thione A->B Lawesson's Reagent C Electrocyclic Ring Opening B->C Heat (160-500°C) D 2H-thiopyran-2-one C->D Sigmatropic Shift

Thermodynamic rearrangement of 2H-pyran-2-thione to 2H-thiopyran-2-one.

Route 2: Modern Catalytic [3+3] Annulation

While the classical route is robust, its reliance on extreme temperatures (up to 500°C for unsubstituted variants) severely limits its utility for complex, fragile drug precursors[3]. To solve this, recent innovations have introduced a bimetallic catalytic approach.

Mechanistic Causality

This method utilizes a Rh(II)/Sc(III)-catalyzed regioselective cascade [3+3] annulation of diazoenals and α-mercapto ketones[4].

  • Carbenoid Formation: Rh₂(OAc)₄ is selected because its bimetallic core efficiently extrudes N₂ from the diazoenal at room temperature, generating a highly electrophilic Rh-enalcarbenoid.

  • Ylide Trapping: The sulfur atom of the α-mercapto ketone acts as a nucleophile, attacking the carbenoid to form a transient protic sulfonium ylide.

  • Aldol Condensation: Sc(OTf)₃ acts as a hard Lewis acid, activating the carbonyl to drive an intramolecular aldol condensation, closing the ring to form a 2H-thiopyran.

  • Oxidation: A mild oxidation step (using mCPBA or O₂/NEt₃) yields the final 2H-thiopyran-2-one[4].

G A Diazoenal + α-Mercapto Ketone B Rh-Enalcarbenoid A->B Rh2(OAc)4 (-N2) C Protic Sulfonium Ylide B->C Nucleophilic Attack D 2H-thiopyran C->D Sc(OTf)3 (Aldol) E 2H-thiopyran-2-one D->E Oxidation (mCPBA)

Rh(II)/Sc(III)-catalyzed [3+3] cascade annulation and oxidation.

Route 3: Multicomponent Reactions (MCR)

For highly specific, heavily substituted derivatives (e.g., 4-hydroxy-6-methyl-2H-thiopyran-2-one), pseudo-multicomponent reactions are the most atom-economical choice[1].

Mechanistic Causality

Reacting phenylglyoxal hydrate with 1,3-dimethylbarbituric acid in the presence of a sodium acetate catalyst triggers a sequential Knoevenagel condensation and Michael addition. The base catalyst (NaOAc) is critical here; it deprotonates the active methylene of the barbituric acid, driving the initial nucleophilic attack that cascades into ring closure[1].

Quantitative Data & Route Comparison

The following table synthesizes the operational parameters of each route to assist in workflow selection:

Synthetic RouteTypical YieldReaction ConditionsKey Reagents / CatalystsSubstrate Scope & Limitations
Thermal Rearrangement 60–100%High Temp (160°C–500°C)Lawesson's Reagent, HeatModerate; limited by the thermal stability of substituents.
[3+3] Annulation 41–72%Mild (RT to 60°C)Rh₂(OAc)₄, Sc(OTf)₃, mCPBABroad; excellent functional group tolerance (halogens, alkyls, methoxy).
Multicomponent (MCR) Up to 83%Reflux in EthanolSodium Acetate (NaOAc)Narrow; highly specific to barbituric acid derivatives and active methylenes.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols include built-in validation checkpoints.

Protocol A: Synthesis via Thermal Rearrangement

Use this protocol when working with thermally stable, simple alkyl/aryl substituted cores.

  • Thionation: Dissolve 2H-pyran-2-one (1.0 equiv) in anhydrous toluene. Add Lawesson's reagent (0.6 equiv). Reflux under N₂ for 2–4 hours.

    • Causality: Lawesson's reagent is chosen over P₄S₁₀ due to its superior solubility in organic solvents and milder thionation profile.

  • Intermediate Isolation: Cool to room temperature, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the intermediate 2H-pyran-2-thione.

  • Thermal Rearrangement: Transfer the purified thione to a sealed quartz tube. Heat to 160°C (or up to 480°C for unsubstituted variants) for 1 hour.

  • Self-Validation (NMR): Confirm product formation via ¹³C NMR. The self-validating marker is the upfield shift of the thiocarbonyl carbon (~190 ppm) to the newly formed carbonyl carbon (~160 ppm), confirming a successful sigmatropic shift.

Protocol B: Rh(II)/Sc(III) Catalyzed[3+3] Annulation

Use this protocol for late-stage functionalization or thermally sensitive drug precursors.

  • Catalyst Activation: To a flame-dried Schlenk flask, add α-mercapto ketone (1.0 equiv), Rh₂(OAc)₄ (1 mol%), and Sc(OTf)₃ (10 mol%) in anhydrous CH₂Cl₂.

  • Diazo Addition: Slowly add a solution of diazoenal (1.2 equiv) in CH₂Cl₂ via a syringe pump over 1 hour at room temperature.

    • Causality: Syringe pump addition keeps the local concentration of the diazoenal low, preventing unwanted Rh-catalyzed diazo dimerization.

  • Mild Oxidation: Once TLC confirms the formation of the 2H-thiopyran intermediate, cool the flask to 0°C and add mCPBA (1.5 equiv). Stir for 2 hours.

  • Self-Validation (HRMS & NMR): Quench with saturated Na₂S₂O₃, extract with EtOAc, and purify. Validate via HRMS (exact mass) and ¹H NMR. The disappearance of the transient ylide proton signals and the emergence of characteristic vinylic protons (δ 6.5–7.5 ppm) confirm the oxidized 2H-thiopyran-2-one ring.

References

  • Science of Synthesis (Thieme Connect). Product Class 8: Thiopyranones and Thiopyranthiones. Available at:[Link]

  • Organic Letters (ACS Publications). [3+3] Annulation of Diazoenals and α-Mercapto Ketones via Protic Sulfonium Ylides: Direct Synthesis of 2H-Thiopyrans, Innovative Progenitors for Unstudied 2H-Thiopyran-2-ones and 4H-Thiopyran-4-ones. Available at: [Link]

  • The Journal of Physical Chemistry A (ACS Publications). Photochemical Ring-Opening and Intramolecular Hydrogen Shift Reactions in Sulfur Analogues of α-Pyrone. Available at:[Link]

Sources

Comparative

IR spectra comparison of 2H-thiopyran-2-one and thiocoumarin

As a Senior Application Scientist, analyzing the vibrational spectroscopy of thio-heterocycles requires moving beyond simple peak matching to understanding the underlying quantum mechanical and electronic drivers. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, analyzing the vibrational spectroscopy of thio-heterocycles requires moving beyond simple peak matching to understanding the underlying quantum mechanical and electronic drivers. This guide provides an in-depth comparative analysis of the infrared (IR) spectra of 2H-thiopyran-2-one (thiapyrone) and thiocoumarin (2H-thiochromen-2-one), detailing the causality behind their spectral signatures and establishing a robust, self-validating protocol for their experimental characterization.

Mechanistic Causality: The Electronic Drivers of IR Shifts

To interpret the IR spectra of 2H-thiopyran-2-one and thiocoumarin, one must evaluate the competing electronic effects—specifically inductive (-I) withdrawal and mesomeric (+M) resonance—that dictate the force constant of the carbonyl (C=O) bond.

In standard oxygen-containing heterocycles like α-pyrone and coumarin, the highly electronegative ring oxygen exerts a strong inductive pull, localizing electron density and stiffening the adjacent C=O bond. Consequently, their carbonyl stretching frequencies typically appear in the high-energy 1720–1740 cm⁻¹ range[1],[2].

Replacing the ring oxygen with sulfur to form 2H-thiopyran-2-one fundamentally alters this electronic landscape:

  • Reduced Inductive Effect: Sulfur (electronegativity 2.58) is significantly less electronegative than oxygen (3.44), reducing the inductive electron withdrawal from the carbonyl carbon.

  • Enhanced Resonance Stabilization: Sulfur is highly polarizable and effectively stabilizes positive charge within a conjugated ring system[3]. This drives the molecule to strongly favor a zwitterionic resonance structure (a thiopyrylium oxide form). The thermodynamic stability of the aromatic thiopyrylium sextet drastically increases the single-bond character of the carbonyl group. This weakens the C=O bond force constant, shifting the absorption down to the 1640–1660 cm⁻¹ regime[4].

In thiocoumarin , the addition of a fused benzene ring extends the π-conjugation. This benzo-fusion further delocalizes the electron density across the bicyclic system. The extended conjugation marginally increases the single-bond character of the carbonyl group compared to the monocyclic thiapyrone, pushing the C=O stretch even lower, typically into the 1620–1645 cm⁻¹ range[5],[6].

G O_Analog Oxygen Analogs (α-Pyrone / Coumarin) C=O: ~1720-1740 cm⁻¹ Sub_S Heteroatom Substitution (O replaced by S) O_Analog->Sub_S Resonance Enhanced Resonance (Thiopyrylium-like form) Sub_S->Resonance Inductive Reduced Inductive Effect (S is less electronegative) Sub_S->Inductive Thiapyrone 2H-Thiopyran-2-one C=O: ~1640-1660 cm⁻¹ Resonance->Thiapyrone Increases C-O single bond character Inductive->Thiapyrone Weakens C=O bond stiffening Benzo Benzo-Fusion (Extended Conjugation) Thiapyrone->Benzo Thiocoumarin Thiocoumarin C=O: ~1620-1645 cm⁻¹ Benzo->Thiocoumarin Further delocalization

Electronic effects driving the IR carbonyl frequency shifts in thiopyranones and thiocoumarins.

Quantitative Spectral Comparison

The table below summarizes the critical vibrational modes used to distinguish these two compounds in analytical workflows. The data reflects the structural causality discussed above[7],[6],[4].

Vibrational Mode2H-Thiopyran-2-one (cm⁻¹)Thiocoumarin (cm⁻¹)Structural Causality
C=O Stretch (Carbonyl) 1640 – 16601620 – 1645Lowered by S (+M) resonance; further lowered by benzo-conjugation in thiocoumarin.
C=C Stretch (Ring) 1530 – 15801550 – 1600Aromatic/alkene C=C stretching; highly sensitive to the extended bicyclic conjugation.
C–S Stretch 710 – 740700 – 750Reflects the C–S single bond character within the heterocyclic ring.
C–H Out-of-Plane Bend ~ 800740 – 770The ortho-disubstituted benzene ring in thiocoumarin introduces characteristic low-frequency bending.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure trustworthiness and reproducibility, the acquisition of IR spectra for thio-heterocycles must follow a self-validating system. The following Attenuated Total Reflectance (ATR) FT-IR protocol ensures that artifacts (such as moisture interference or detector saturation) are systematically eliminated.

Step 1: Instrument Calibration & Validation

  • Power on the FT-IR spectrometer and stabilize the detector (cool the MCT detector with liquid nitrogen if applicable).

  • Run a standard polystyrene calibration film. Validate the wavenumber accuracy by confirming the presence of sharp, distinct peaks at exactly 1601 cm⁻¹ and 1028 cm⁻¹ . Do not proceed if calibration fails.

Step 2: Background Acquisition

  • Clean the ATR diamond/ZnSe crystal thoroughly using HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Acquire a background spectrum (ambient air) using 32 scans at a resolution of 2 cm⁻¹. This step is critical to mathematically subtract ambient H₂O vapor and CO₂ absorptions from the final sample spectrum.

Step 3: Sample Loading & Contact Optimization

  • Place 1–2 mg of the neat, dry crystalline sample (2H-thiopyran-2-one or thiocoumarin) directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the torque slips (indicating optimal pressure). Consistent pressure ensures intimate optical contact between the crystal and the sample, preventing peak distortion without crushing the crystal.

Step 4: Spectral Acquisition & Processing

  • Collect the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 2 cm⁻¹ resolution). The software will automatically ratio this against the background.

  • Validation Check: Ensure the maximum absorbance of the C=O peak does not exceed 1.2 A.U. to remain within the linear response range of the detector.

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration, followed by a baseline correction to eliminate scattering artifacts.

Workflow Sample Instrument Validation (Polystyrene Standard) Background Background Scan (Air / Clean Crystal) Sample->Background Acquisition Spectral Acquisition (4000-400 cm⁻¹, 2 cm⁻¹ res) Background->Acquisition Processing Data Processing (ATR & Baseline Correction) Acquisition->Processing Analysis Peak Assignment (C=O, C=C, C-S bands) Processing->Analysis

Step-by-step experimental workflow for acquiring and processing FT-IR spectra of thio-heterocycles.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency: The 2H-Pyran-2-one &amp; Thiopyran-2-one Model

For researchers and professionals in drug development, the rigorous evaluation of catalytic efficiency is not merely an academic exercise; it is a critical determinant of project timelines, cost, and the viability of a s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the rigorous evaluation of catalytic efficiency is not merely an academic exercise; it is a critical determinant of project timelines, cost, and the viability of a synthetic route. The selection of a catalyst dictates reaction speed, yield, purity, and scalability. This guide provides an in-depth comparative framework for benchmarking catalyst performance, using the synthesis of the medicinally significant 2H-pyran-2-one scaffold as a model system. This heterocyclic core is found in a multitude of bioactive natural products and pharmaceuticals, making its efficient synthesis a subject of intense research.[1][2]

The utility of the 2H-pyran-2-one and its sulphur analogue, 2H-thiopyran-2-one, as a benchmarking platform stems from the variety of catalytic strategies that can be employed for their synthesis.[1] These molecules possess multiple electrophilic centers, making them amenable to diverse reaction pathways, including organocatalytic, base-promoted, and metal-free annulations.[3] This allows for a direct, objective comparison of fundamentally different catalytic approaches under standardized conditions.

The Benchmarking Reaction: Annulation Pathways to 2H-Pyran-2-ones

A robust model for comparing catalytic efficiency is the annulation reaction to construct the 6-membered pyranone ring. We will focus on two prominent, mechanistically distinct, and highly efficient methods: the N-Heterocyclic Carbene (NHC)-catalyzed [3+3] annulation and a base-promoted domino reaction. These reactions provide an excellent basis for comparison due to their different activation modes, reaction kinetics, and catalyst profiles.

Visualizing the General Benchmarking Workflow

The process of benchmarking any catalytic system follows a logical, self-validating workflow. This ensures that the data generated is reliable, reproducible, and allows for a fair comparison between different methodologies.

G cluster_prep 1. Preparation cluster_exec 2. Execution & Monitoring cluster_analysis 3. Analysis & Benchmarking catalyst_selection Catalyst & Substrate Selection reagent_prep Reagent & Solvent Preparation catalyst_selection->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere, Temp. Control) reagent_prep->reaction_setup monitoring Reaction Monitoring (e.g., TLC, GC/LC-MS) reaction_setup->monitoring workup Work-up & Crude Product Isolation monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization data_analysis Performance Analysis (Yield, Time, TON/TOF) characterization->data_analysis

Caption: General workflow for benchmarking catalytic synthesis protocols.

Catalytic System 1: N-Heterocyclic Carbene (NHC) Organocatalysis

Expertise & Rationale: NHC catalysis represents a cornerstone of modern organocatalysis, prized for its ability to generate nucleophilic intermediates from aldehydes or, in this case, alkynyl esters, a concept known as umpolung (polarity inversion). This metal-free approach is highly attractive for pharmaceutical applications where metal contamination is a significant concern.[1] The choice of an NHC catalyst for a [3+3] annulation is driven by its high regioselectivity and its ability to function under mild conditions.[4][5]

Catalytic Cycle Visualization

The NHC catalyst first adds to the alkynyl ester, initiating a cascade that ultimately forms the pyranone ring and regenerates the catalyst.

G NHC NHC Catalyst Intermediate1 Nucleophilic Acyl Azolium Intermediate Alkyne Alkynyl Ester Alkyne->Intermediate1 + NHC Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Ketone (Michael Addition) Ketone Enolizable Ketone Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2H-Pyran-2-one Intermediate3->Product Lactonization & - NHC Product->NHC Catalyst Regeneration

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 2H-Thiopyran-2-One Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, heterocyclic compounds are a cornerstone of innovation. Among these, 2H-thiopyran-2-one derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic compounds are a cornerstone of innovation. Among these, 2H-thiopyran-2-one derivatives are gaining significant attention for their diverse biological activities, including potential cytotoxic and antimicrobial properties.[1][2] As researchers isolate or synthesize novel analogues of this scaffold, the immediate challenge becomes clear: how do we reliably and reproducibly characterize their biological effects? The answer lies not just in performing an assay, but in rigorously validating it.

This guide provides an in-depth, experience-driven framework for validating in vitro assays using 2H-thiopyran-2-one derivatives as the test compounds. We will move beyond mere protocol recitation to explore the causality behind experimental choices, ensuring that every assay is a self-validating system. Our focus is to bridge the gap between synthesizing a promising compound and generating high-quality, trustworthy data ready for the next stage of preclinical development.

Part 1: The Logic of Assay Selection

Before any validation can occur, the selection of the primary assay must be a deliberate, mechanism-driven choice. A common pitfall is to apply a generic assay without considering the compound's likely biological target. The initial assay choice should be a hypothesis. For a novel 2H-thiopyran-2-one derivative, which we'll call TP-X , the decision process can be visualized as follows:

Assay_Selection A Novel 2H-Thiopyran-2-one (TP-X) B Hypothesized MOA A->B C General Cytotoxicity (e.g., membrane disruption, metabolic poison) B->C Broad Spectrum Effect D Specific Enzyme Inhibition (e.g., Kinase, Protease) B->D Targeted Effect E Antimicrobial Activity B->E Anti-infective F Cell Viability Assay (e.g., MTT, XTT, CellTiter-Glo) C->F G Enzyme Activity Assay (e.g., ADP-Glo™, FRET) D->G H Minimum Inhibitory Concentration (MIC) Assay E->H

Caption: Logical flowchart for selecting a primary in vitro assay.

For the purpose of this guide, we will proceed assuming the primary hypothesis is that TP-X exhibits cytotoxic effects against cancer cell lines. Therefore, a cell viability assay is the logical starting point.

Part 2: Core Principles of Assay Validation

The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3] This means generating objective evidence that your assay reliably measures what it's supposed to measure.[4] Drawing from international guidelines such as those from the ICH and FDA, we must evaluate several key performance characteristics.[5][6]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][7] In a cell-based assay, this means distinguishing between compound-induced cell death and other effects like solvent toxicity or assay interference.

  • Accuracy: The closeness of test results to the true value.[6][7] This is often assessed by comparing results to a known reference standard.

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[7][8] It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be precise, accurate, and linear.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]

A cornerstone of high-throughput screening and assay validation is the Z'-factor (Z-prime) . This statistical parameter provides a measure of the separation between positive and negative control distributions, accounting for both the dynamic range and data variability.[9][10]

Z'-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., maximum cell death).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., vehicle-treated cells).

An assay is considered excellent for screening when the Z'-factor is between 0.5 and 1.0.[11][12]

Part 3: Comparative Guide: Validating a Cytotoxicity Assay (MTT)

We will now detail the validation of the widely used MTT assay for our hypothetical compound, TP-X , comparing its performance against a standard-of-care chemotherapy agent, Doxorubicin.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability.[13] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced, measured by absorbance, is proportional to the number of living cells.[14]

Detailed Experimental & Validation Protocol

The following workflow integrates the experimental procedure with the validation steps.

MTT_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_val Phase 3: Data Acquisition & Validation A 1. Cell Culture (e.g., HeLa cells) B 2. Cell Seeding (Optimize density, e.g., 5x10³ cells/well) A->B C 3. Compound Preparation (TP-X & Doxorubicin serial dilutions) B->C D 4. Cell Treatment (48h) - Untreated Control (100% viable) - Vehicle Control (DMSO) - Positive Control (e.g., Saponin) - TP-X & Doxorubicin C->D E 5. Add MTT Reagent (Incubate 4h, 37°C) D->E F 6. Solubilize Formazan (Add DMSO/Solvent) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability G->H J 10. Calculate Z'-Factor (Using max kill & vehicle controls) G->J I 9. Determine IC50 Values (Non-linear regression) H->I K 11. Assess Precision (%CV) H->K

Caption: Integrated workflow for MTT assay execution and validation.

Step-by-Step Methodology:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare 2-fold serial dilutions of both TP-X and Doxorubicin in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.[14] Replace the old medium with 100 µL of medium containing the compounds.

  • Controls on Every Plate:

    • Untreated Control: Cells with medium only (n=8 wells). Represents 100% viability.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used (n=8 wells).

    • Positive Control (Max Kill): Cells treated with a potent cytotoxic agent like 1% Triton X-100 or Saponin (n=8 wells). Represents 0% viability.

    • Blank Control: Wells with medium only, no cells (n=4 wells). For background absorbance subtraction.[14]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT labeling reagent to each well and incubate for 4 hours.[15]

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate percent viability: (Abs_sample / Abs_vehicle_control) * 100.

    • Plot percent viability against the log of compound concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Comparative Performance Data

The following table presents illustrative data from a validation study comparing TP-X to Doxorubicin. The study is performed on three separate days to assess intermediate precision.

ParameterTP-X (Novel Compound)Doxorubicin (Standard)Acceptance Criteria
IC50 (µM) - Day 1 2.50.85-
IC50 (µM) - Day 2 2.80.91-
IC50 (µM) - Day 3 2.60.88-
Mean IC50 (µM) 2.630.88-
Intermediate Precision (%CV) 5.7%3.4%< 20%
Z'-Factor (Mean of 3 days) 0.780.82> 0.5[9]
Intra-assay Precision (%CV) < 10%< 10%< 15%

Interpretation of Results: The data demonstrates that the MTT assay is robust and reproducible for both compounds. The Z'-factor is well above the 0.5 threshold, indicating an excellent separation between controls and a low probability of false hits.[11][12] The low coefficient of variation (%CV) for both intra-assay and intermediate precision shows that the results are consistent within a single experiment and across different days. While TP-X is less potent than Doxorubicin, the validation data gives us high confidence in its measured IC50 value.

Part 4: Alternative Assay Platform: Validating a Kinase Inhibition Assay

If the primary hypothesis was that TP-X acts by inhibiting a specific enzyme, such as a protein kinase, a more targeted assay is required. The ADP-Glo™ Kinase Assay is a common choice, as it provides a universal method to measure the activity of any ADP-generating enzyme.[16][17][18]

Principle of the ADP-Glo™ Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[19] It's a two-step process:

  • After the kinase reaction, the ADP-Glo™ Reagent is added to stop the reaction and deplete any remaining ATP.[16][17]

  • Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate light. The luminescent signal is proportional to the ADP concentration and thus, the kinase activity.[16][20]

Comparative Validation Data: Kinase Inhibition

Here, we compare TP-X against Staurosporine, a well-known broad-spectrum kinase inhibitor.

ParameterTP-X (Novel Compound)Staurosporine (Standard)Acceptance Criteria
Target Kinase AKT3AKT3-
Mean IC50 (nM) 15015-
Intermediate Precision (%CV) 8.2%6.5%< 20%
Z'-Factor (Mean) 0.850.89> 0.5

This validation confirms the assay's suitability for screening inhibitors against the AKT3 kinase. The high Z'-factor indicates a robust assay window, and the low %CV demonstrates high precision. This targeted data provides more specific mechanistic insight than a general cytotoxicity assay.

Conclusion

The validation of an in vitro assay is not a procedural formality; it is the bedrock of trustworthy drug discovery research. By systematically evaluating parameters like precision, accuracy, and the Z'-factor, we move from qualitative observation to quantitative, reliable data. This guide demonstrates a logical, phased approach: from hypothesis-driven assay selection to rigorous, multi-day validation against established standards. For novel compounds like 2H-thiopyran-2-one derivatives, this structured validation process is the critical first step in confidently identifying their true therapeutic potential and advancing them through the development pipeline.

References

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. Available from: [Link]

  • BellBrook Labs. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). Available from: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Ianevski, A., et al. Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. (2020). Available from: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]

  • Klink, T. A., et al. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. (2009). Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • RxPlora. What is Z' (read Z-factor)?. (2024). Available from: [Link]

  • CDD Support. Plate Quality Control. (2026). Available from: [Link]

  • Drug Target Review. Application note: Promega's ADP-Glo™ assay. (2018). Available from: [Link]

  • National Association of Testing Authorities, Australia. Guidelines for the validation and verification of quantitative and qualitative test methods. Available from: [Link]

  • Tiveljung-Lindell, A., et al. A Practical Guide to Immunoassay Method Validation. PMC - NIH. Available from: [Link]

  • Al-Ghorbani, M., et al. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Available from: [Link]

  • Shiu, G. K. The Validation of Analytical Assays for Biopharmaceutical Studies. Food and Drug Administration, Taiwan. (2008). Available from: [Link]

  • Romero-García, J., et al. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Ishii, Y., et al. Consideration for the validation of clinical laboratory methods in nonclinical fields. Taylor & Francis. (2023). Available from: [Link]

  • Eurofins Scientific. Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025). Available from: [Link]

  • S. Jayashree, B., et al. Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. Rasayan J. Chem. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]

  • Amin, K., et al. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. (2021). Available from: [Link]

  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). Available from: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available from: [Link]

  • FDA. M10 BIOANALYTICAL METHOD VALIDATION June 2019. (2019). Available from: [Link]

Sources

Validation

A Comparative Guide to the Toxicological Profiles of 2H-Thiopyran-2-one Analogues

For Researchers, Scientists, and Drug Development Professionals The 2H-thiopyran-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a v...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2H-thiopyran-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Analogues of this core structure have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial properties. However, the therapeutic potential of any emerging class of compounds is intrinsically linked to its safety profile. A thorough understanding of the structure-toxicity relationship is therefore paramount for the rational design of safer and more efficacious therapeutic agents.

This guide provides a comparative analysis of the available toxicological data for 2H-thiopyran-2-one analogues and related derivatives. By synthesizing findings from various in vitro cytotoxicity studies and discussing the underlying experimental methodologies, we aim to offer a valuable resource for researchers engaged in the development of compounds based on this versatile scaffold.

Comparative Cytotoxicity of Thiopyran and Pyran-2-one Derivatives

The primary method for assessing the preliminary toxicity of novel compounds is through in vitro cytotoxicity assays against various cell lines. While direct comparative studies on a systematic series of 2H-thiopyran-2-one analogues are limited in the public domain, the existing literature on related pyran and thiopyran derivatives provides valuable insights. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

The following table summarizes the cytotoxic activities of various thiopyran and pyran-2-one analogues against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Compound ClassSpecific AnalogueCell Line(s)IC50 (µM)Reference
2H-Pyran-2-one Derivatives 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneL1210 (Murine Leukemia), HeLa (Cervix Carcinoma)0.95, 2.9[1]
4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-oneCEM (Human T Lymphocyte)25-50 (EC50)[1]
Thiopyran Derivatives Pyrimidine-2,4-dione connected with 2H-thiopyran derivativeHeLa (Cervix Carcinoma)0.03 (GI50)[2]
Thiophene Derivatives Thiophene derivative of 3-acetylcoumarinNUGC (Gastric Cancer)0.048[3]
Pyran Derivatives Novel Pyran Derivative (Compound 14b)A549 (Lung Cancer)0.23[4]
Novel Pyran Derivative (Compound 8c)MCF7 (Breast Cancer)2.34[4]

Structure-Toxicity Relationship Insights

The available data, primarily from anticancer studies, allows for the deduction of preliminary structure-activity relationships (SAR) that can inform our understanding of toxicity. The cytotoxicity of these compounds is significantly influenced by the nature and position of substituents on the thiopyran or pyran ring.

  • Influence of Substituents at the 4-Position: The presence of bulky, lipophilic groups at the 4-position of the 2H-pyran-2-one ring appears to correlate with enhanced cytotoxic activity. For instance, a naphthalene-sulfonyl moiety leads to potent activity, whereas an indole-amino group at the same position results in significantly lower potency[1]. This suggests that lipophilicity and the potential for specific interactions with biological targets play a crucial role.

  • Fused Ring Systems: The fusion of the thiopyran ring with other heterocyclic systems, such as pyrimidine-2,4-dione, can lead to highly potent cytotoxic agents[2]. This highlights the importance of the overall molecular architecture in determining biological activity.

  • Bioisosteric Replacement: The replacement of the oxygen atom in the pyran-2-one ring with a sulfur atom to form a 2H-thiopyran-2-one can significantly alter the electronic properties and reactivity of the molecule. Theoretical studies on the reactivity of these analogues in cycloaddition reactions indicate differences in their electronic nature, which could translate to different biological activities and toxicities[5].

Experimental Protocols for Cytotoxicity Assessment

A self-validating system is crucial for generating reliable and reproducible toxicological data. The following are detailed protocols for standard in vitro cytotoxicity assays frequently employed in the evaluation of novel chemical entities.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 2H-thiopyran-2-one analogues in the appropriate cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (e.g., 48 hours) B->C D MTT Addition (0.5 mg/mL) C->D E Incubation (2-4 hours) D->E F Formazan Solubilization (e.g., DMSO) E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow of the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.

Principle: The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: Discard the TCA solution and wash the plates five times with slow-running tap water to remove excess TCA. Allow the plates to air dry completely.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.

In Vivo Toxicity Assessment: Considerations and Methodologies

Acute oral toxicity studies, often following OECD guidelines, are typically the first step. These studies involve the administration of a single high dose of the compound to rodents to determine the LD50 (lethal dose for 50% of the test animals) and to identify potential target organs of toxicity.

Key Parameters to Monitor in In Vivo Studies:

  • Mortality and Clinical Signs: Daily observation for any signs of toxicity, such as changes in behavior, appearance, or physiological functions.

  • Body Weight: Regular monitoring of body weight changes.

  • Hematology and Clinical Chemistry: Analysis of blood samples to assess effects on blood cells and organ function (e.g., liver and kidney enzymes).

  • Gross Pathology and Histopathology: At the end of the study, a thorough examination of all organs for any macroscopic abnormalities, followed by microscopic examination of tissues to identify any cellular damage. For instance, studies on other heterocyclic compounds have revealed potential hepatotoxicity and cholestasis at high doses[6].

Caption: General workflow for an in vivo acute toxicity study.

Conclusion and Future Directions

The 2H-thiopyran-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from anticancer screening, suggests that the cytotoxic potential of these analogues can be significant and is highly dependent on their substitution patterns. This underscores the critical need for comprehensive toxicological evaluation early in the drug discovery process.

Future research should focus on systematic studies of a series of 2H-thiopyran-2-one analogues with well-defined structural modifications to establish clear and predictive structure-toxicity relationships. Furthermore, moving beyond initial cytotoxicity screening to more in-depth mechanistic studies, including an assessment of genotoxicity, cardiotoxicity, and metabolic stability, will be crucial for identifying lead candidates with favorable safety profiles. In vivo studies will ultimately be necessary to understand the full toxicological profile and to determine the therapeutic index of these promising compounds.

References

  • BenchChem. (2025).
  • Defant, A., Mancini, I., Tomazzolli, R., & Balzarini, J. (2015). Design, synthesis, and biological evaluation of novel 2H-pyran-2-one derivatives as potential HIV-1 reverse transcriptase inhibitors. Archiv der Pharmazie, 348(1), 23-33.
  • Al-Zaydi, K. M. (2012). Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. Chemical and Pharmaceutical Bulletin, 60(5), 652-658.
  • BenchChem. (2025). Novel Pyran Derivatives Demonstrate Potent Cytotoxicity Against Diverse Cancer Cell Lines.
  • BenchChem. (2025).
  • Al-Abdullah, E. S., Al-Sheddi, E. S., & Al-Otaibi, R. M. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 33(5), 101467.
  • Xian, M., & coworkers. (2022). A click-and-release strategy based on the reaction of 2H-pyran-2-thiones and other analogues with a strained alkyne. As mentioned in a theoretical study on the reactivity of 2H-(thio)pyran-2-(thi)ones.
  • Ahmad, I., et al. (2022). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.

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Comparative

NMR chemical shift comparison of thiopyranones

Comprehensive NMR Chemical Shift Comparison Guide for Thiopyranones and Analogs Executive Summary Thiopyranones—six-membered heterocyclic rings containing both a sulfur atom and a ketone moiety—are highly versatile build...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Chemical Shift Comparison Guide for Thiopyranones and Analogs

Executive Summary

Thiopyranones—six-membered heterocyclic rings containing both a sulfur atom and a ketone moiety—are highly versatile building blocks in organic synthesis and medicinal chemistry. They serve as critical five-carbon scaffolds for scalable drug synthesis, such as the analgesic tapentadol[1], and act as core pharmacophores in kinase inhibitors[2].

For researchers and drug development professionals, precise structural elucidation of these scaffolds is paramount. Small changes in the heterocycle—such as heteroatom substitution (oxygen vs. sulfur), oxidation state changes (sulfides vs. sulfoxides), or ring unsaturation—drastically alter the molecule's electronic environment. As application scientists, we rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy to map these changes. This guide objectively compares the NMR chemical shifts of thiopyranones against their structural analogs, providing the causality behind the spectral data and self-validating protocols for reproducible acquisition.

Structural Dynamics & Causality in NMR Chemical Shifts

To accurately interpret the NMR spectra of thiopyranones, one must understand the fundamental physical chemistry driving the chemical shifts. We evaluate these shifts across three primary comparative axes:

A. The Heteroatom Effect: Thiopyranones vs. Pyranones

The most direct comparison is between sulfur-containing thiopyranones and their oxygen-containing analogs (pyranones). Oxygen is significantly more electronegative than sulfur (Pauling scale: 3.44 vs. 2.58). Consequently, oxygen withdraws electron density through the σ -bond network much more aggressively than sulfur.

As shown in Table 1 , the protons and carbons adjacent to the heteroatom (C2/C6) are heavily deshielded in tetrahydro-4H-pyran-4-one compared to tetrahydro-4H-thiopyran-4-one[3],[4]. However, sulfur's larger atomic radius and greater polarizability allow for distinct hyperconjugative interactions with the carbonyl group, which slightly deshields the C3/C5 carbons in the thiopyranone system relative to the pyranone.

Table 1: Saturated Heterocycles (1H and 13C NMR in CDCl3)

Compound Heteroatom ¹H NMR (C2/C6) ¹H NMR (C3/C5) ¹³C NMR (C2/C6) ¹³C NMR (C3/C5) ¹³C NMR (C=O)
Tetrahydro-4H-pyran-4-one Oxygen (O) ~3.86 ppm (t) ~2.80 ppm (t) ~68.4 ppm ~41.4 ppm ~208.0 ppm

| Tetrahydro-4H-thiopyran-4-one | Sulfur (S) | ~2.97 ppm (m) | ~2.70 ppm (m) | ~30.6 ppm | ~44.7 ppm | ~210.0 ppm |

B. Oxidation State Dynamics: Sulfides vs. Sulfoxides

Oxidizing the sulfur atom to a sulfoxide (1-oxide) introduces a strong magnetic dipole and a chiral center at the sulfur atom[5],[6]. The S=O bond exhibits profound magnetic anisotropy. If the oxygen atom adopts an axial position, the axial protons at C2 and C6 fall directly into the deshielding cone of the S=O bond. This breaks the magnetic equivalence of the ring protons, causing the C2/C6 proton signals to split into complex multiplets spread across a much wider chemical shift range (~3.23 to 3.47 ppm)[7]. Furthermore, the inductive effect of the oxidized sulfur shifts the adjacent C2/C6 carbons downfield by nearly 17 ppm.

Table 2: S-Oxidation State Effects in Tetrahydro-4H-thiopyran-4-ones (CDCl3)

Oxidation State Compound ¹H NMR (C2/C6) ¹³C NMR (C2/C6) ¹³C NMR (C=O)
Sulfide Tetrahydro-4H-thiopyran-4-one 2.94–2.99 ppm (m) 30.6 ppm 210.0 ppm

| Sulfoxide | Tetrahydro-4H-thiopyran-4-one 1-oxide | 3.23–3.47 ppm (m) | 47.5 ppm | 204.9 ppm |

C. Conjugation Effects: Saturated vs. Unsaturated Systems

Introducing double bonds into the ring (e.g., 4H-thiopyran-4-one) fundamentally alters the hybridization from sp³ to sp² and establishes a conjugated π -system with the carbonyl group[8]. This delocalization of π -electrons increases the electron density at the carbonyl carbon, shielding it significantly. Consequently, the carbonyl ¹³C shift moves upfield from ~210.0 ppm in the saturated system to ~182.6 ppm in the unsaturated system[3],[9].

Table 3: Saturated vs. Unsaturated Thiopyranones (CDCl3)

Saturation Compound ¹H NMR (C2/C6) ¹³C NMR (C2/C6) ¹³C NMR (C=O)
Saturated Tetrahydro-4H-thiopyran-4-one ~2.97 ppm (m) 30.6 ppm 210.0 ppm

| Unsaturated | 4H-thiopyran-4-one | ~7.95 ppm (m) | 146.5 ppm | 182.6 ppm |

Self-Validating Experimental Protocols

To ensure the highest scientific integrity and reproducibility, the following NMR acquisition protocol is designed as a self-validating system. Each step contains an internal check to confirm data reliability before proceeding to complex structural elucidation[5].

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 5–10 mg of the purified thiopyranone in 0.6 mL of CDCl₃ (or DMSO-d₆ for highly polar sulfoxides) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Causality & Validation: Filtration removes paramagnetic particulates that cause localized magnetic field inhomogeneities. Validation Check: The TMS peak must appear as a perfectly sharp singlet at exactly 0.00 ppm. If the TMS peak is broadened or split, the magnet requires re-shimming; do not proceed with acquisition.

Step 2: 1D NMR Acquisition (¹H and ¹³C)

  • Action: Acquire ¹H NMR at 400 or 500 MHz (16–32 scans, relaxation delay 1.5–2.0 s). Acquire ¹³C NMR at 100 or 125 MHz (512–1024 scans).

  • Causality & Validation: The quaternary carbonyl carbon (C=O) lacks attached protons, meaning it relies heavily on chemical shift anisotropy rather than dipole-dipole interactions for relaxation. Validation Check: A relaxation delay ( d1 ) of at least 2.0 seconds is mandatory for ¹³C acquisition. If the carbonyl peak (~210 ppm) is absent or disproportionately small compared to the noise floor, increase the relaxation delay to 3.0 seconds to allow complete longitudinal magnetization recovery.

Step 3: 2D Correlation Spectroscopy (COSY & HSQC)

  • Action: For substituted thiopyranones (e.g., 2,6-diaryl derivatives), run ¹H-¹H COSY and ¹H-¹³C HSQC.

  • Causality & Validation: COSY maps the scalar coupling between adjacent protons, while HSQC links protons directly to their parent carbons[5]. Validation Check: In sulfoxides, the HSQC spectrum must show two distinct proton signals (axial and equatorial) correlating to a single C2 or C6 carbon resonance, definitively proving the magnetic inequivalence caused by the S=O bond[6].

Step 4: Variable-Temperature (VT) NMR for Conformational Dynamics

  • Action: To calculate the rotational barrier or chair-to-chair ring-flipping dynamics, acquire ¹H NMR spectra at 10-degree increments from 25°C down to -80°C (using CD₂Cl₂).

  • Causality & Validation: At room temperature, rapid ring flipping averages the axial and equatorial proton signals into a single broad multiplet. As the temperature drops below the coalescence temperature ( Tc​ ), the flipping slows on the NMR timescale, and the signals resolve into distinct axial and equatorial peaks.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow described above.

NMR_Workflow A Sample Preparation (CDCl3 / DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B High Purity C 2D NMR Correlation (COSY, HSQC, HMBC) B->C Signal Overlap D VT-NMR (Conformational Dynamics) B->D Broadened Peaks E Structural Elucidation & Shift Comparison B->E Resolved Signals C->E D->E

Caption: Workflow for NMR structural validation and conformational analysis of thiopyranones.

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Validation

A Comparative Guide to the Stereoselectivity of 2H-Thiopyran-2-one in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the quest for efficient and stereocontrolled methods for the construction of complex molecular architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for efficient and stereocontrolled methods for the construction of complex molecular architectures is paramount. The Diels-Alder reaction, a cornerstone of cycloaddition chemistry, offers a powerful tool for the formation of six-membered rings with a high degree of stereospecificity. This guide provides an in-depth evaluation of the stereoselectivity of 2H-thiopyran-2-one as a diene in [4+2] cycloaddition reactions. We will explore its diastereoselectivity, delve into the mechanistic underpinnings of the observed stereochemical outcomes, and draw comparisons with analogous diene systems to offer a comprehensive resource for chemists engaged in the synthesis of novel bioactive compounds.

Introduction: 2H-Thiopyran-2-one as a Versatile Diene

2H-Thiopyran-2-one, a sulfur-containing heterocyclic compound, presents a unique and valuable platform for cycloaddition chemistry. Its conjugated diene system, embedded within a six-membered ring, allows it to participate in Diels-Alder reactions, acting as a synthetic equivalent to a cis-substituted diene. This is particularly significant as simple cis-dienes can be conformationally labile and less reactive in cycloadditions due to steric hindrance in the required s-cis conformation. The rigid cyclic structure of 2H-thiopyran-2-one circumvents this issue, making it a reliable and reactive diene component.

The stereochemical outcome of these cycloadditions is of critical importance, as it directly influences the three-dimensional structure of the resulting products and, consequently, their biological activity. This guide will focus on the two key aspects of stereoselectivity: diastereoselectivity (the preference for forming one diastereomer over another, typically endo vs. exo) and enantioselectivity (the formation of one enantiomer in excess over the other).

Diastereoselectivity: A Predominant endo Preference

In the context of Diels-Alder reactions involving cyclic dienes, the formation of two possible diastereomeric products, the endo and exo adducts, is a key consideration. The "Alder endo rule" generally predicts that the endo product is the kinetically favored product, a preference often attributed to secondary orbital interactions in the transition state.

Experimental evidence for the Diels-Alder reactions of 2H-thiopyran derivatives strongly supports a high degree of endo selectivity. In a notable study, the reaction of a substituted 2H-thiopyran with maleimide in refluxing xylene yielded a 10:1 mixture of stereoisomeric adducts, with the endo adduct being the major product.[1] This pronounced preference for the endo isomer is a consistent theme in the cycloadditions of 2H-thiopyrans with reactive dienophiles.[2]

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Diels-Alder Reaction of 2H-Thiopyran-2-one" A[""] -- "+ Dienophile" --> B; B -- "Heat" --> C; end subgraph "Transition States" D["Endo Transition State (Favored)"] -- "Lower Energy" --> E["Endo Product (Major)"]; F["Exo Transition State (Disfavored)"] -- "Higher Energy" --> G["Exo Product (Minor)"]; end C --> D; C --> F; }

Caption: General reaction scheme for the Diels-Alder cycloaddition of 2H-thiopyran-2-one, highlighting the preferential formation of the endo adduct.

Mechanistic Rationale for endo-Selectivity

The observed endo selectivity in the Diels-Alder reactions of 2H-thiopyran-2-one can be rationalized by considering the transition state geometries. The prevailing explanation for the "endo rule" is the presence of stabilizing secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the endo transition state. These interactions are absent in the more sterically favored exo transition state.

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

"2H-Thiopyran-2-one" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dienophile" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Endo Transition State" [fillcolor="#FBBC05", fontcolor="#202124"]; "Exo Transition State" [fillcolor="#FBBC05", fontcolor="#202124"]; "Endo Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Exo Product" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2H-Thiopyran-2-one" -- "Dienophile"; "Dienophile" -- "Endo Transition State" [label="Favored Pathway"]; "Dienophile" -- "Exo Transition State" [label="Disfavored Pathway"]; "Endo Transition State" -> "Endo Product" [label="Kinetic Control"]; "Exo Transition State" -> "Exo Product"; }

Caption: Logical flow diagram illustrating the kinetic preference for the endo pathway in the Diels-Alder reaction of 2H-thiopyran-2-one.

In the case of 2H-thiopyran-2-one, the interaction between the sulfur atom's lone pairs and the carbonyl group of the dienophile in the endo transition state may also contribute to its stabilization. While steric hindrance is generally greater in the endo approach, the electronic stabilization offered by secondary orbital interactions is often the dominant factor, leading to a lower activation energy and a faster reaction rate.

Comparative Analysis with Other Diene Systems

To fully appreciate the stereochemical behavior of 2H-thiopyran-2-one, it is instructive to compare it with other commonly employed dienes in Diels-Alder reactions.

DieneDienophileDiastereomeric Ratio (endo:exo)Reference
Substituted 2H-ThiopyranMaleimide10:1[1]
2H-Pyran-2-oneMaleic AnhydridePredominantly endoGeneral Observation
FuranMaleimideKinetically endo, thermodynamically exo[3]
CyclopentadieneMaleic Anhydride>9:1General Observation

As the table illustrates, 2H-thiopyran-2-one exhibits a strong endo preference, comparable to that of cyclopentadiene, which is often considered the benchmark for high endo selectivity. In contrast, the Diels-Alder reaction of furan with maleimide is reversible, with the kinetically formed endo adduct isomerizing to the more thermodynamically stable exo product over time.[3]

Computational studies have also shed light on the reactivity of 2H-thiopyran-2-one in comparison to its oxygen analog, 2H-pyran-2-one, and their corresponding thione derivatives in cycloadditions with strained alkynes. Density Functional Theory (DFT) calculations have shown that 2H-thiopyran-2-one reacts significantly faster than 2H-pyran-2-one, a phenomenon attributed to its lower distortion energy in the transition state.[4][5] While this study focused on reactivity rather than stereoselectivity, it underscores the unique electronic properties imparted by the sulfur atom.

Enantioselectivity: An Area for Future Exploration

The synthesis of single enantiomers is a critical goal in modern drug discovery and development. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries. While there have been reports on asymmetric Diels-Alder reactions of 2-pyrones using chiral catalysts, there is a notable absence of published research on the enantioselective cycloadditions of 2H-thiopyran-2-one.

This represents a significant opportunity for future research. The development of chiral Lewis acid or organocatalytic systems that can effectively control the facial selectivity of the dienophile's approach to the 2H-thiopyran-2-one diene would be a valuable addition to the synthetic chemist's toolbox. The insights gained from the successful asymmetric cycloadditions of 2-pyrones could serve as a starting point for the design of new catalytic systems tailored to the electronic and steric properties of their sulfur-containing counterparts.

Experimental Protocols

The following is a representative, generalized protocol for the Diels-Alder reaction of a 2H-thiopyran derivative with a dienophile. It is important to note that specific reaction conditions may require optimization based on the specific substrates used.

General Procedure for the Diels-Alder Reaction of a 2H-Thiopyran with a Dienophile:

  • Reactant Preparation: To a solution of the 2H-thiopyran derivative (1.0 equivalent) in a suitable high-boiling solvent (e.g., xylene, toluene) is added the dienophile (1.0-1.2 equivalents).

  • Reaction Setup: The reaction mixture is equipped with a reflux condenser and stirred under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: The mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired cycloadduct.

  • Characterization: The structure and stereochemistry of the product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The ratio of diastereomers can be determined from the integration of characteristic signals in the 1H NMR spectrum of the crude reaction mixture.

dot graph TD { A[Start: Reactant Preparation] --> B{Reaction Setup}; B --> C{Heating and Monitoring}; C --> D{Reaction Complete?}; D -- Yes --> E[Workup]; D -- No --> C; E --> F[Purification]; F --> G[Characterization]; G --> H[End: Purified Product]; }

Caption: A workflow diagram for a typical Diels-Alder reaction involving a 2H-thiopyran derivative.

Conclusion

2H-Thiopyran-2-one stands out as a valuable and stereochemically predictable diene for Diels-Alder cycloadditions. Its rigid cyclic framework and favorable electronic properties lead to a strong preference for the formation of endo adducts with a variety of dienophiles. This high level of diastereoselectivity, coupled with its enhanced reactivity compared to its oxygen analog in certain cycloadditions, makes it an attractive building block for the synthesis of complex, sulfur-containing heterocyclic scaffolds.

While the diastereoselectivity of 2H-thiopyran-2-one in cycloadditions is well-established, the exploration of its enantioselective reactions remains a fertile ground for future research. The development of catalytic asymmetric methods for the cycloadditions of this versatile diene will undoubtedly unlock new avenues for the synthesis of novel and medicinally relevant molecules. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of 2H-thiopyran-2-one and its derivatives, providing both a theoretical framework and practical considerations for its application in stereoselective synthesis.

References

  • Ward, D. E., Gai, Y., & Zoghaib, W. M. (1991). Diels-Alder reactions of activated 2H-thiopyrans. Canadian Journal of Chemistry, 69(10), 1487-1497. [Link]

  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry, (2024). [Link]

  • Diels-alder reactions of 2H-thiopyrans. Sultan Qaboos University House of Expertise. [Link]

  • On the origin of the endo/exo selectivity in Diels–Alder reactions. Chemical Communications. [Link]

  • Unveiling the reactivity of 2 H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. PubMed. [Link]

  • Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Diels-Alder Reaction. University of California, Irvine. [Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • Exo‐Selective Diels–Alder Reactions. ResearchGate. [Link]

  • Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. Organic Letters. [Link]

  • Controllable Cycloadditions between 2 H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. PubMed. [Link]

  • Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Ge. NSF-PAR. [Link]

  • Diels-Alder reaction of pyran-2(H)-ones. Indian Journal of Chemistry. [Link]

  • An Experimental and Computational Investigation of the Diels−Alder Cycloadditions of Halogen-Substituted 2(H)-Pyran-2-ones. The Journal of Organic Chemistry. [Link]

  • Diels-Alder reactions of fused pyran-2-ones with maleimides: efficient syntheses of benz[e]isoindoles and related systems. PubMed. [Link]

  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. [Link]

  • Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI. [Link]

  • Diels-Alder Reaction (a very important reaction) Reaction between a conjugated diene and an alkene (dienophile) to give a cycloh. University of California, Irvine. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkivoc. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2H-Thiopyran-2-one

This guide provides a detailed protocol for the safe handling and disposal of 2H-thiopyran-2-one, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe handling and disposal of 2H-thiopyran-2-one, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring personal safety, maintaining a secure laboratory environment, and complying with environmental regulations.

Section 1: Hazard Identification and Risk Assessment

2H-thiopyran-2-one belongs to the family of thiopyrans, which are sulfur-containing heterocyclic compounds.[5][6] While specific toxicity data is limited, the chemical structure suggests several potential hazards that must be managed through rigorous safety protocols.

  • Inferred Hazards: Based on related sulfur-containing compounds and pyranone structures, 2H-thiopyran-2-one should be handled as a substance that may cause skin and eye irritation.[1][3][7] Inhalation of vapors or dust should be avoided, as it may lead to respiratory tract irritation.[3][7] The analogous compound, tetrahydro-2H-thiopyran-2-one, is classified with acute toxicity (oral, dermal, and inhalation).[2]

  • Reactivity: The presence of a sulfur atom makes the compound susceptible to oxidation. Therefore, it must be kept away from strong oxidizing agents to prevent potentially exothermic and hazardous reactions.[1][3][4] Like many organic compounds, it will produce toxic gases, such as carbon monoxide, carbon dioxide, and sulfur oxides, upon combustion.

  • Regulatory Framework: All handling and disposal activities must be conducted in accordance with your institution's written Chemical Hygiene Plan (CHP), as mandated by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8][9][10]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 2H-thiopyran-2-one in any form, including for disposal, ensure the following engineering controls and PPE are in place. The causality behind these choices is to create a multi-layered barrier against potential exposure.

EquipmentSpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of potentially harmful vapors or aerosols. All handling of the compound and its waste should occur within the hood.[3][8]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of the chemical or its solutions, which are presumed to be eye irritants.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact, as the compound is presumed to be a skin irritant.[1][3] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Flame-resistant laboratory coat.To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.
Section 3: Step-by-Step Disposal Protocol

The disposal of 2H-thiopyran-2-one must be managed as hazardous waste.[11][12] At no point should this chemical or its containers be disposed of in standard trash or poured down the drain.[13] This protocol aligns with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for laboratory waste.[14]

Step 1: Waste Identification and Segregation

  • Causality: Proper segregation prevents dangerous chemical reactions within a waste container.

  • Procedure:

    • Designate all materials contaminated with 2H-thiopyran-2-one as "Hazardous Waste." This includes:

      • Unused or expired pure compound.

      • Solutions containing the compound.

      • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

    • Maintain a dedicated waste stream for 2H-thiopyran-2-one. Do not mix it with other incompatible waste types.

    • Crucially, keep this waste stream separate from strong oxidizing agents, strong acids, and bases. [13]

Step 2: Containerization

  • Causality: Proper containerization is the primary method of containing hazardous waste, preventing leaks and exposure.

  • Procedure:

    • Select a chemically compatible, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are generally suitable for organic waste.

    • The container must be in good condition, free from cracks or defects.

    • For solid waste (like contaminated gloves and paper), use a designated, clearly labeled solid waste container.

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[15]

Step 3: Labeling

  • Causality: Accurate labeling is a regulatory requirement and is critical for communicating hazards to all personnel and waste handlers.

  • Procedure:

    • As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.

    • Complete all fields on the label clearly and legibly:

      • Write the full chemical name: "2H-thiopyran-2-one " (do not use abbreviations).

      • List all constituents and their approximate percentages.

      • Indicate the relevant hazards (e.g., Irritant, Toxic).

      • Record the date accumulation started.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Causality: SAAs provide a safe, designated, and compliant location for the short-term storage of hazardous waste at the point of generation.

  • Procedure:

    • Store the labeled waste container in a designated SAA within your laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12][16]

    • Ensure the container is kept tightly closed at all times, except when adding waste.

    • The SAA should be in a secondary containment tray to capture any potential leaks.

    • Store the SAA away from heat sources, direct sunlight, and areas of high traffic.

Step 5: Arranging for Final Disposal

  • Causality: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection and regulatory compliance.

  • Procedure:

    • Once the waste container is full or has been in the SAA for the maximum allowable time (per your institutional and state regulations, often between 6-12 months), contact your EHS office to schedule a waste pickup.[12][16]

    • Provide the EHS team with all necessary documentation and information about the waste stream.

    • Never attempt to transport hazardous waste off-site yourself.

Section 4: Emergency Procedures - Spill and Exposure Management
  • In Case of a Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Report the incident to your laboratory supervisor and EHS office.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][3] Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation develops or persists.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2H-thiopyran-2-one waste.

G Disposal Workflow for 2H-Thiopyran-2-one start Waste Generation (Pure compound, solutions, contaminated labware) assess Assess Waste Type start->assess collect_liquid Collect in a dedicated, leak-proof liquid waste container (e.g., HDPE) assess->collect_liquid Liquid collect_solid Collect in a dedicated, lined solid waste container assess->collect_solid Solid label_waste Immediately affix and complete 'Hazardous Waste' Label: - Full Chemical Name - Constituents & % - Hazards - Start Date collect_liquid->label_waste collect_solid->label_waste store Store sealed container in Satellite Accumulation Area (SAA) with secondary containment label_waste->store check_full Container Full or Time Limit Reached? store->check_full contact_ehs Contact EHS for waste pickup check_full->contact_ehs Yes continue_collecting Continue Collection check_full->continue_collecting No continue_collecting->store

Caption: Disposal workflow for 2H-thiopyran-2-one waste.

References

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . U.S. Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . U.S. Occupational Safety and Health Administration. [Link]

  • Laboratory Waste Management: The New Regulations . Medical Laboratory Observer. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • tetrahydro-2H-thiopyran-2-one — Chemical Substance Information . NextSDS. [Link]

  • Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans . Royal Society of Chemistry. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories . eCFR :: Home. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) . Occupational Safety and Health Administration. [Link]

  • Studies in the Thiapyran Series. The Preparation, Properties and Reactions of 1,4-Thiapyrone-1-dioxide . Journal of the American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Assessment statement - 2H-Pyran-2-one, tetrahydro-5-propyl- . Australian Government Department of Health and Aged Care. [Link]

  • Thiopyran - Wikipedia . Wikipedia. [Link]

  • Hazardous Waste Disposal Guide . University of Chicago. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions . National Institutes of Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE . Government of Alberta. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2H-thiopyran-2-one

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2H-thiopyran-2-one. As a Senior Application Scientist, my objective is to synthesize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2H-thiopyran-2-one. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to provide a deep, logical understanding of the required precautions, moving beyond a simple checklist to explain the causality behind each recommendation.

A Note on Hazard Assessment: Specific toxicological data for 2H-thiopyran-2-one is not extensively published. Therefore, this guidance is built upon a conservative hazard assessment, drawing from the known properties of its saturated analog, Tetrahydro-2H-thiopyran-2-one (CAS 1003-42-5), and the general toxicological profiles of thiono-sulfur compounds and unsaturated heterocyclic ketones.[1] The principles outlined here adhere to the OSHA Laboratory Standard (29 CFR 1910.1450) for handling hazardous chemicals.[2][3][4]

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on available data for analogous structures, 2H-thiopyran-2-one should be treated as a hazardous substance.

  • Inferred Health Hazards: The saturated analog, Tetrahydro-2H-thiopyran-2-one, is classified with the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Toxicological Considerations for Thiono-Sulfur Compounds: Compounds containing a thiono-sulfur group can exhibit significant toxicity. They can be metabolized by cytochrome P-450 enzymes into reactive intermediates, which may lead to organ toxicity, particularly liver damage, through the covalent binding of metabolites to tissue macromolecules.[1]

  • Reactivity of Unsaturated Systems: The unsaturated nature of the 2H-thiopyran-2-one ring suggests it may be more reactive than its saturated counterpart. It may act as a Michael acceptor, potentially reacting with biological nucleophiles like proteins and DNA.[5]

Given these potential hazards, all handling operations must be conducted with appropriate engineering controls and a comprehensive personal protective equipment (PPE) strategy to minimize all routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

PPE should never be the sole means of protection; it is designed to supplement robust engineering controls.

  • Chemical Fume Hood: All manipulations of 2H-thiopyran-2-one, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[6] This is critical to prevent the inhalation of any vapors or aerosols and to contain any potential spills.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is required to provide a reliable barrier against exposure. The selection of each component is based on a risk assessment of the compound's inferred hazards.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 certified or equivalent). A full-face shield must be worn over the goggles when there is a significant splash risk (e.g., transferring large volumes, heating solutions).Protects against splashes and aerosols that can cause serious, potentially irreversible, eye damage.[7] Standard safety glasses do not provide an adequate seal.
Hand Protection Double-gloving with nitrile gloves. The outer glove should be a heavier weight (>8 mil) for extended contact.Nitrile provides good resistance against a broad range of chemicals, oils, and solvents.[8][9] Double-gloving minimizes the risk of exposure from a single point of failure (e.g., a puncture). Contaminated outer gloves can be removed and replaced without exposing the skin.
Body Protection A flame-resistant laboratory coat, fully fastened.Protects skin and personal clothing from contamination. Flame-resistant material is a prudent choice when working with organic compounds, which are often used with flammable solvents.
Respiratory Protection Typically not required if all work is conducted within a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood or in case of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.The primary engineering control (fume hood) should prevent respiratory exposure.[6] A respirator is an essential backup for emergency situations or specific high-risk procedures.
Footwear Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes risk and ensures procedural consistency.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify fume hood certification and airflow. prep2 Assemble all necessary labware and reagents. prep1->prep2 prep3 Don all required PPE (See Donning Protocol). prep2->prep3 handle1 Carefully weigh 2H-thiopyran-2-one. prep3->handle1 handle2 Transfer to reaction vessel or solvent. handle1->handle2 handle3 Keep containers sealed when not in use. handle2->handle3 clean1 Decontaminate all work surfaces and equipment. handle3->clean1 clean2 Dispose of all waste in labeled hazardous waste containers. clean1->clean2 clean3 Doff PPE correctly (See Doffing Protocol). clean2->clean3 clean4 Wash hands thoroughly with soap and water. clean3->clean4

Caption: High-level workflow for safely handling 2H-thiopyran-2-one.

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Evacuate all non-essential personnel from the immediate area.

  • If the spill is large or you are not trained to handle it, alert your facility's emergency response team.

  • For small spills within a fume hood, use a chemical spill kit with an absorbent material suitable for organic compounds.

  • Do not use combustible materials (like paper towels) to absorb spills, especially if flammable solvents are present.

  • Place all contaminated absorbent material into a sealed, labeled hazardous waste container.[10]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan: Environmental and Safety Stewardship

All materials contaminated with 2H-thiopyran-2-one are considered hazardous waste.

  • Chemical Waste: Place all unused or waste 2H-thiopyran-2-one, as well as solutions containing it, into a designated, clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips) must be disposed of in a solid hazardous waste container.

  • Regulations: Disposal must follow all local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.[12][13]

PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Safety Goggles don2->don3 don4 4. Face Shield (if needed) don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Safety Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5

Caption: Correct sequence for donning and doffing PPE to prevent exposure.

By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Office of Clinical and Research Safety, Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • NextSDS. (n.d.). tetrahydro-2H-thiopyran-2-one — Chemical Substance Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety OSHA Laboratory Standard. U.S. Department of Labor. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1003-42-5 | Product Name : Tetrahydro-2H-thiopyran-2-one. Retrieved from [Link]

  • Alberta Environment. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Sulfur Trioxide and Sulfuric Acid. Retrieved from [Link]

  • Gendron, T., et al. (2016). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Molecules, 21(11), 1450. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfur. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]

  • Neal, R. A. (1980). Toxicology of Thiono-Sulfur Compounds. Reviews in Biochemical Toxicology, 2, 131-171. Retrieved from [Link]

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